molecular formula C6H9N3O B137464 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone CAS No. 139111-42-5

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B137464
CAS No.: 139111-42-5
M. Wt: 139.16 g/mol
InChI Key: XYPSOOKVMCUCIY-UHFFFAOYSA-N
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Description

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone ( 139111-42-5) is a high-purity 5-aminopyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block for the synthesis of more complex heterocyclic systems. Researchers value the 5-aminopyrazole scaffold for its broad therapeutic potential; such structures are extensively investigated as multifunctional frameworks in developing novel bioactive molecules . Scientific studies on related ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have demonstrated significant analgesic and anti-inflammatory activities in vivo, highlighting the pharmacological relevance of this chemotype . The 5-aminopyrazole core is a key structural feature in compounds studied as potent inhibitors of various enzymatic targets, including kinases, and for activities against cancer, inflammation, and bacterial infections . The presence of both amino and ketone functional groups on the pyrazole ring makes this compound a particularly valuable synthon for further chemical modifications, cyclization reactions, and the development of new molecular entities for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(4(2)10)6(7)9-8-3/h1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPSOOKVMCUCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative emphasizes the chemical principles and strategic decisions behind the chosen synthetic pathway, ensuring both reproducibility and a deep understanding of the reaction mechanisms. The proposed synthesis is a robust two-step process commencing with the cyclocondensation of cyanoacetone and hydrazine to form the key intermediate, 5-amino-3-methyl-1H-pyrazole. This is followed by a regioselective C4-acylation. This guide details the step-by-step protocols, mechanistic insights, purification techniques, and safety considerations, designed for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern drug discovery, with aminopyrazole derivatives exhibiting a wide spectrum of biological activities.[1] These compounds serve as crucial intermediates for the synthesis of more complex molecules, including kinase inhibitors, anti-inflammatory agents, and NPY5 antagonists.[2] The target molecule, this compound, incorporates both a nucleophilic amino group and a versatile ketone handle, making it an exceptionally useful synthon for library development and lead optimization campaigns. This guide presents an efficient and well-documented pathway to access this high-value compound.

Retrosynthetic Analysis and Strategy

The synthetic strategy is designed for efficiency and control over regioselectivity. A retrosynthetic analysis reveals a logical two-step approach. The target molecule can be disconnected at the C4-acetyl bond, pointing to a C-acylation reaction as the final step. The precursor for this transformation is the readily accessible 5-amino-3-methyl-1H-pyrazole. This intermediate, in turn, can be constructed from simple, commercially available starting materials via a classical pyrazole synthesis.

G Target This compound FGI C-C Disconnection (Acylation) Target->FGI Precursor 5-Amino-3-methyl-1H-pyrazole Cyclo C-N Disconnection (Cyclocondensation) Precursor->Cyclo StartingMaterials Cyanoacetone + Hydrazine FGI->Precursor Cyclo->StartingMaterials

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole

The formation of the pyrazole core is most effectively achieved through the condensation of a β-ketonitrile with hydrazine.[2][3] This reaction is a cornerstone of pyrazole chemistry, proceeding reliably and in high yield. We utilize the reaction between an alkali metal salt of cyanoacetone and a hydrazine salt.[4][5]

Reaction Mechanism

The reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone carbonyl of cyanoacetone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Subsequent tautomerization yields the stable aromatic aminopyrazole ring.

G cluster_0 Mechanism of Pyrazole Formation Start Cyanoacetone + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Nucleophilic Attack (on Carbonyl) Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization (on Nitrile) Product 5-Amino-3-methyl-1H-pyrazole Cyclized->Product Tautomerization

Caption: Key stages in the formation of the aminopyrazole ring.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
Sodium CyanoacetoneC₄H₄NNaO105.0719591-31-4Can be prepared from cyanoacetic acid
Hydrazine MonohydrochlorideH₅ClN₂68.512644-70-4Toxic and corrosive . Handle with care.
TolueneC₇H₈92.14108-88-3Anhydrous grade recommended.
EthanolC₂H₅OH46.0764-17-5For precipitation.
Hydrochloric Acid (conc.)HCl36.467647-01-0For pH adjustment.

Procedure [4]

  • To a 40% by weight aqueous solution containing 1.0 mol of hydrazinium monohydrochloride, adjust the pH to between 1 and 2 by adding a catalytic amount of concentrated hydrochloric acid.

  • Over a period of 45-60 minutes, meter in 1.0 mol of sodium cyanoacetone while maintaining the reaction temperature at 30-35°C.

  • Allow the mixture to react for an additional 4-5 hours at 35°C.

  • Add 650 mL of toluene to the reaction solution and equip the flask with a Dean-Stark apparatus.

  • Heat the mixture to reflux to remove water via azeotropic distillation until no more water separates.

  • Cool the remaining toluene solution. Add an equal volume of ethanol to precipitate the sodium chloride byproduct.

  • Filter off the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • The crude product is then purified by vacuum distillation (boiling point ~128°C at 2 mmHg) to yield 5-amino-3-methyl-1H-pyrazole as a white to light yellow crystalline powder.[4][6]

Step 2: Regioselective C4-Acylation

The introduction of the acetyl group at the C4 position is the critical step. The pyrazole ring contains multiple potentially reactive sites: the two ring nitrogens (N1, N2) and the exocyclic amino group (C5-NH₂). The C5-amino group is a strong activating group, enhancing the nucleophilicity of the C4 position, making it susceptible to electrophilic substitution. However, direct Friedel-Crafts acylation using a strong Lewis acid like AlCl₃ can be problematic due to the complexation of the catalyst with the basic nitrogen atoms of the pyrazole, potentially deactivating the ring.[7][8]

A more effective and selective method, adapted from the acylation of pyrazolones, utilizes a milder base like calcium hydroxide.[9][10] This approach avoids harsh Lewis acids and favors C-acylation over N-acylation.

Proposed Reaction Mechanism

The calcium hydroxide likely acts as a base to deprotonate the pyrazole and forms a calcium chelate. This chelation complex preferentially exposes the C4 position for electrophilic attack by the acylating agent (acetyl chloride), directing the acylation regioselectively. The base also serves to neutralize the HCl generated during the reaction.[10]

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
5-Amino-3-methyl-1H-pyrazoleC₄H₇N₃97.1231230-17-8From Step 1.
Calcium HydroxideCa(OH)₂74.091305-62-0Fine powder, anhydrous.
Acetyl ChlorideC₂H₃ClO78.5075-36-5Corrosive, reacts violently with water .
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous.
Hydrochloric Acid (dilute)HCl (aq)-7647-01-0~2M solution.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2For extraction.

Procedure (Adapted from[9][10])

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.103 mol) of 5-amino-3-methyl-1H-pyrazole in 150 mL of anhydrous tetrahydrofuran (THF), heating gently if necessary.

  • To the solution, add 15.3 g (0.206 mol, 2.0 equiv.) of calcium hydroxide powder.

  • With vigorous stirring, add 8.9 mL (0.124 mol, 1.2 equiv.) of acetyl chloride dropwise over 10-15 minutes. An exothermic reaction may be observed, and the mixture may thicken.

  • After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 5% Methanol in Dichloromethane).

  • Cool the reaction mixture to room temperature. Pour the thick paste into 200 mL of cold 2M hydrochloric acid to decompose the calcium complex and dissolve inorganic salts.

  • The product should separate as a solid or an oil. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Appearance: Expected to be a crystalline solid.

  • Molecular Formula: C₆H₉N₃O

  • Molecular Weight: 139.16 g/mol [11]

  • Expected Characterization Data:

    • ¹H NMR: Signals corresponding to the methyl protons (pyrazole ring), acetyl methyl protons, a broad singlet for the amino (NH₂) protons, and a singlet for the pyrazole NH proton.

    • ¹³C NMR: Resonances for the two methyl carbons, the pyrazole ring carbons (including the C-4 carbon at a downfield shift due to the acetyl group), and the carbonyl carbon of the acetyl group.

    • IR Spectroscopy: Characteristic peaks for N-H stretching (amino group, ~3200-3400 cm⁻¹), C=O stretching (ketone, ~1650 cm⁻¹), and C=N/C=C stretching (pyrazole ring).

    • Mass Spectrometry: A molecular ion peak [M+H]⁺ at m/z 140.

Safety and Handling

  • Hydrazine and its salts: Are highly toxic, corrosive, and suspected carcinogens. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl Chloride: Is highly corrosive and lachrymatory. It reacts violently with water and alcohols. Handle only in a fume hood and ensure all glassware is dry.

  • Acids and Bases: Concentrated acids and bases should be handled with appropriate care and PPE.

Conclusion

The is reliably achieved through a two-step sequence involving the formation of the 5-amino-3-methyl-1H-pyrazole precursor followed by a regioselective, base-mediated C4-acylation. This methodology avoids the use of harsh Lewis acids, providing a practical and efficient route for producing this valuable synthetic intermediate on a laboratory scale. The protocols and mechanistic discussions herein provide a solid foundation for researchers to successfully implement this synthesis.

References

  • Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

  • Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. Taylor & Francis Online. [Link]

  • Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. Taylor & Francis Online. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. RSC Publishing. [Link]

  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. PMC - NIH. [Link]

  • Synthesis of 5‐amino‐1H‐pyrazole 3. ResearchGate. [Link]

  • A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[6][12]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures. ResearchGate. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. ChemSynthesis. [Link]

  • 2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, featured in numerous approved therapeutics.[1][2] The compound 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone, a substituted aminopyrazole, represents a valuable building block for the synthesis of novel bioactive agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, as these parameters directly influence formulation, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailing both computed data and the rigorous experimental protocols required for their empirical validation. The methodologies described are grounded in authoritative guidelines to ensure scientific integrity and reproducibility for researchers in pharmaceutical and chemical sciences.

Introduction: The Significance of Pyrazole Scaffolds and Physicochemical Profiling

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention from researchers due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[1][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles.

The journey of a candidate molecule from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical profile.[4] Properties such as solubility, ionization constant (pKa), and lipophilicity govern a drug's ability to be formulated into a stable dosage form and to navigate the physiological barriers within the human body. Early and accurate characterization of these properties is a cornerstone of modern drug development, preventing costly late-stage failures. This guide focuses on this compound, outlining the essential data and experimental frameworks for its comprehensive profiling.

Chemical Identity and Computed Properties

A precise understanding of the molecular structure and its derived computational descriptors provides a foundational dataset for predicting its behavior and guiding experimental design.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound [5]
CAS Number 139111-42-5 [5]
Molecular Formula C₆H₉N₃O [5]
Molecular Weight 139.16 g/mol [5]
Canonical SMILES CC1=C(C(=NN1)N)C(=O)C [5]

| InChIKey | XYPSOOKVMCUCIY-UHFFFAOYSA-N |[5] |

Note on Tautomerism: It is important for researchers to recognize that pyrazoles can exist in different tautomeric forms. The IUPAC name provided reflects one common representation, but the position of the proton on the pyrazole ring nitrogen atoms can shift.[1] This should be considered during spectroscopic analysis.

Computed "Drug-Likeness" Parameters

Computational models are invaluable for providing an early assessment of a compound's potential as an orally bioavailable drug. These parameters are often evaluated against frameworks such as Lipinski's Rule of Five.[6]

Table 2: Computed Physicochemical Properties and Drug-Likeness Descriptors

Property Value Significance in Drug Development Source
XLogP3 (Lipophilicity) 0.5 Indicates relatively low lipophilicity and good aqueous solubility, which is favorable for oral absorption. [5]
Hydrogen Bond Donors 2 The amino group (NH₂) and pyrazole N-H provide hydrogen bond donor capabilities, influencing solubility and target binding. [5]
Hydrogen Bond Acceptors 3 The pyrazole nitrogens and carbonyl oxygen act as hydrogen bond acceptors, contributing to aqueous solubility and molecular interactions. [5]
Rotatable Bond Count 1 Low rotational freedom suggests a more rigid conformation, which can be beneficial for binding affinity and reduce entropic penalties. [5]

| Topological Polar Surface Area (TPSA) | 71.8 Ų | This value is well within the typical range (<140 Ų) for good cell permeability and oral bioavailability. |[5] |

These computed values suggest that this compound possesses a favorable physicochemical profile for consideration as a drug candidate or a scaffold for further chemical exploration.

Experimental Determination of Core Physicochemical Properties

While computational predictions are useful, they must be validated by empirical data. The following sections detail the standard, authoritative protocols for determining the most critical physicochemical properties.

Melting Point Analysis

The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice energy.[4] A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent. Finely powder a small amount of the solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Current Status: As of the date of this guide, no experimentally determined melting point for this specific compound has been published in publicly accessible databases.

Aqueous Solubility Profiling

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] For biopharmaceutical classification, equilibrium solubility is determined across a physiologically relevant pH range.[7]

Causality Behind Experimental Choices: The Equilibrium Shake-Flask method is considered the "gold standard" for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the solid and dissolved states, providing the most accurate and relevant data for predicting in vivo dissolution.[4][8] The choice of pH 1.2, 4.5, and 6.8 simulates the environments of the stomach, proximal intestine, and distal intestine, respectively, as mandated by regulatory guidelines like those from the WHO.[7] A temperature of 37 ± 1 °C is used to mimic human body temperature.[7]

Protocol: Equilibrium Shake-Flask Solubility Determination (WHO/BCS Guidelines) [7][9]

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Place the vials in a shaker or rotator bath maintained at 37 ± 1 °C. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be run to confirm the time to equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation at high speed (e.g., >10,000 g) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Verification: Measure the pH of the saturated solution after the experiment to ensure it has not shifted significantly from the initial buffer pH.[4]

  • Replication: The determination should be performed in at least triplicate for each pH condition.[7]

Caption: Workflow for Equilibrium Solubility Determination.

Ionization Constant (pKa) Determination

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is critical as the ionization state affects a compound's solubility, permeability across biological membranes, and binding to its target.[10] Given the presence of a basic amino group and the acidic/basic nature of the pyrazole ring, this compound is expected to have at least one pKa value.

Causality Behind Experimental Choices: Potentiometric titration is a robust and widely used method because it directly measures the change in pH of a solution as a titrant is added, allowing for a precise determination of the inflection points that correspond to the pKa values.[10][11] This method is highly accurate and provides a complete titration curve, which can reveal complex ionization behavior.

Protocol: pKa Determination by Potentiometric Titration [11]

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water or a suitable water/co-solvent mixture if aqueous solubility is low. Maintain a constant ionic strength, for example, with 0.1 M KCl.[11]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the experimental temperature (e.g., 25 °C).

  • Titration: Place the solution in a thermostatted vessel under constant stirring. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl if determining a basic pKa, or 0.1 M NaOH for an acidic pKa).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (dpH/dV) of the titration curve; the peak of the derivative plot corresponds to the equivalence point.

  • Replication: Perform the titration at least three times to ensure reproducibility.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of a synthesized compound. While specific spectra for this compound are not widely published, the expected features can be predicted based on its functional groups and data from analogous pyrazole structures.[12][13][14]

Table 3: Predicted Spectroscopic and Spectrometric Features

Technique Feature Predicted Chemical Shift / Frequency / m/z Rationale & Notes
¹H NMR Pyrazole N-H Broad singlet, ~10-13 ppm The acidic proton on the pyrazole ring, often broad and may exchange with D₂O.[15]
Amino (-NH₂) Broad singlet, ~4-6 ppm Chemical shift is solvent-dependent and protons are exchangeable with D₂O.
Acetyl (-CH₃) Singlet, ~2.3-2.6 ppm A sharp singlet integrating to 3 protons, deshielded by the adjacent carbonyl group.[16]
Ring Methyl (-CH₃) Singlet, ~2.1-2.4 ppm A sharp singlet integrating to 3 protons, attached to the pyrazole ring.[16]
¹³C NMR Carbonyl (C=O) ~190-200 ppm Typical chemical shift for a ketone carbonyl carbon.[14]
Pyrazole C3, C4, C5 ~100-160 ppm The exact shifts for the three sp² carbons of the pyrazole ring depend on the substitution pattern.[12]
Methyl Carbons ~15-30 ppm The two methyl carbons (acetyl and ring) will appear in the aliphatic region.
IR Spectroscopy N-H Stretch 3200-3400 cm⁻¹ Two bands (symmetric and asymmetric stretch) are expected for the primary amine (-NH₂). A broader band for the pyrazole N-H may also be present.[13]
C=O Stretch 1650-1680 cm⁻¹ A strong, sharp absorption characteristic of a conjugated ketone.[14]
C=N / C=C Stretch 1550-1620 cm⁻¹ Absorptions from the pyrazole ring system.

| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 140.08 | The expected molecular ion peak for the protonated molecule (C₆H₁₀N₃O⁺). |

Summary and Conclusion

This compound is a heterocyclic compound with significant potential as a scaffold in drug discovery. Its computed physicochemical properties, including a low XLogP3 and a favorable TPSA, suggest it possesses "drug-like" characteristics conducive to good oral bioavailability. This guide provides the authoritative experimental frameworks necessary to validate these predictions and build a robust data package for this molecule. The detailed protocols for determining melting point, aqueous solubility, and pKa are designed to yield high-quality, reproducible data essential for any research or development program. The predicted spectroscopic data serve as a benchmark for structural confirmation. By applying these rigorous methodologies, researchers can confidently characterize this and similar molecules, accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy - gmp-compliance.org. Available at: [Link]

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  • Li, S., & Zhao, L. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(1), 1-5. Available at: [Link]

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  • Kumar, V., & Aggarwal, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 70-79. Available at: [Link]

  • Hassan, A. S., Aboulthana, W. M., & El-Metwaly, N. M. (2023). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Physico-chemical properties of the designed pyrazole derivatives. Available at: [Link]

  • Contino, M., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(11), 3358. Available at: [Link]

  • Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1273. Available at: [Link]

  • Campillo, N., Páez, J. A., & Gascón, J. (2004). Computational determination of pK(a) values. A comparison of different theoretical approaches and a novel procedure. Journal of Molecular Structure: THEOCHEM, 684(1-3), 121-128. Available at: [Link]

  • Dash, D. N., & Mishra, P. C. (2016). Comparison of theoretical and experimental value of pKa of mixed hetero oxomolybdates by quantum chemical calculation. International Journal of ChemTech Research, 9(8), 241-248. Available at: [Link]

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The Aminopyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Diverse Biological Activities of Aminopyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Aminopyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][3][4][5][6] Among the various substituted pyrazoles, the aminopyrazole scaffold has emerged as a particularly "privileged" structure in drug discovery. The presence of the amino group provides a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions with a wide array of biological targets.[3][7] This guide provides a comprehensive overview of the significant biological activities of aminopyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Aminopyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, most notably through the inhibition of protein kinases that are crucial for tumor growth and survival.[3][8][9]

A. Mechanism of Action: Kinase Inhibition

Many aminopyrazole-based compounds exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases. The aminopyrazole core often forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature observed in many kinase inhibitors.[8] This inhibition can disrupt signaling pathways that are constitutively active in cancer cells, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[8]

Key kinase families targeted by aminopyrazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their aberrant activity is a common feature of many cancers. Aminopyrazole analogs have been developed as potent inhibitors of CDKs, such as CDK2 and CDK5.[8] For instance, the aminopyrazole-based drug candidate AT7519 is a potent inhibitor of several CDKs and is in clinical trials for various cancers.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in a variety of tumors. Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of FGFRs, overcoming common resistance mechanisms.[10]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its dysregulation is implicated in various cancers and inflammatory diseases. Novel 4-aminopyrazole derivatives have been synthesized as potent JAK inhibitors.[11] Gandotinib (LY2784544) is an example of a 3-aminopyrazole derivative that acts as a selective JAK2 inhibitor.[9]

  • Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many human cancers. The 4-pyrazolamine derivative AT9283 is a potent inhibitor of Aurora kinases.[9]

B. Structure-Activity Relationship (SAR) Insights

Systematic modifications of the aminopyrazole scaffold have provided valuable insights into the structural requirements for potent and selective kinase inhibition. For example, substitutions at the N1 position of the pyrazole ring and modifications of the amino group have been shown to significantly influence potency and selectivity against different kinases.[12] The exploration of the hydrophobic pocket adjacent to the kinase hinge region through various substitutions has led to the identification of highly potent and selective inhibitors.[8]

Data Presentation: Anticancer Activity of Representative Aminopyrazole Derivatives
Compound/Derivative ClassTarget Kinase(s)IC50/ActivityCell Line(s)Reference
AT7519 CDKsPotent inhibitorVarious cancer cell lines[3]
AT9283 Aurora KinasesPotent inhibitorVarious cancer cell lines[9]
Gandotinib (LY2784544) JAK2Potent and selective-[9]
Compound 24 (Aminopyrazole analog) CDK2/5Potent and selectivePancreatic cancer cell lines[8]
Compound 17m (4-Aminopyrazole derivative) JAK1, JAK2, JAK3IC50 = 0.67 µM, 0.098 µM, 0.039 µMHela cells[11]
Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate -Good inhibition of proliferationHepG2, HeLa[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FRET-based assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of aminopyrazole derivatives against a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Fluorescently labeled substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test aminopyrazole compounds dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of measuring Förster Resonance Energy Transfer (FRET)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Reaction Setup:

    • Add assay buffer to each well of the microplate.

    • Add the test compound solution to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

    • Add the substrate peptide to all wells.

    • Initiate the kinase reaction by adding a solution of the target kinase and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection: Measure the FRET signal using a plate reader. The signal will change depending on the phosphorylation state of the substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualization: Kinase Inhibition by Aminopyrazole Derivatives

Kinase_Inhibition cluster_0 ATP-Binding Pocket of Kinase cluster_1 Aminopyrazole Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket AP_Core Aminopyrazole Core AP_Core->Hinge Forms H-bonds (Competitive Inhibition) Kinase Kinase AP_Core->Kinase Inhibits R1 Substituent 1 R2 Substituent 2 R2->Pocket Interacts ATP ATP ATP->Hinge Binds Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Signal Transduction Kinase->Substrate Phosphorylates

Caption: Competitive inhibition of a protein kinase by an aminopyrazole derivative.

II. Antimicrobial Activity: A Renewed Front Against Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Aminopyrazole derivatives have shown promising activity against a range of bacteria and fungi, making them an interesting scaffold for the development of new anti-infective drugs.[3][13][14][15][16]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many aminopyrazole derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase or other key enzymes involved in microbial replication and survival.[3] The structural diversity within this class of compounds allows for the potential to target various microbial pathways.

B. Spectrum of Activity

Aminopyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3][13][14] For example, certain 3-aminopyrazole derivatives have shown high activity against both bacteria and fungi.[3] Some polysubstituted pyrazole derivatives have exhibited potent antibacterial activity against multidrug-resistant Acinetobacter baumannii.[15]

Data Presentation: Antimicrobial Activity of Selected Aminopyrazole Derivatives
Compound/Derivative ClassTarget Organism(s)Activity (e.g., MIC, Inhibition Zone)Reference
3-Aminopyrazole Derivatives (3a-d) Bacteria and FungiInhibition zone > 15 mm[3]
5-Aminopyrazole Derivative (25) B. subtilis (Gram-positive)Good activity (inhibition zone 7.3 ± 1.1 mm)[3]
Pyrazole Derivative (22) E. coli, P. aeruginosa, B. subtilis, S. aureusGood activity (activity index ≥75%)[3]
Compounds AP-1, 3, 4, 7, 9, 10, 11 BacteriaGood antimicrobial activity[13]
Thiophene-functionalized pyrazolo[1,5-a]pyrimidines Acinetobacter baumanniiMIC: 31.25–250 µg/mL[15]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an aminopyrazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test aminopyrazole compounds

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Sterile 96-well microplates

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth only)

  • Spectrophotometer or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the test compound, positive control, and growth control (broth with inoculum but no compound).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization: Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Incubation & Analysis A Prepare serial dilutions of aminopyrazole derivatives in broth C Inoculate 96-well plate containing compound dilutions and controls A->C B Standardize microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate under appropriate conditions (e.g., 37°C, 24h) C->D E Determine Minimum Inhibitory Concentration (MIC) by visual inspection or OD600 reading D->E

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

A. Mechanism of Action: COX Inhibition and Beyond

The primary mechanism of anti-inflammatory action for many aminopyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[6] The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor.[6]

Beyond COX inhibition, some aminopyrazole derivatives may also exert their anti-inflammatory effects through other mechanisms, such as:

  • Inhibition of lipoxygenase (LOX): This enzyme is involved in the production of leukotrienes, another class of inflammatory mediators.[6]

  • Modulation of cytokine production: Some derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

  • Inhibition of NF-κB signaling: The NF-κB pathway is a central regulator of the inflammatory response.[6]

B. Structure-Activity Relationship (SAR) and Selectivity

The selectivity of aminopyrazole derivatives for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6] The substitution pattern on the pyrazole ring and the nature of the side chains play a crucial role in determining this selectivity. For example, the presence of a sulfonamide or a similar group is often associated with COX-2 selectivity.[6]

Data Presentation: Anti-inflammatory Activity of Aminopyrazole Derivatives
Compound/Derivative ClassTarget(s)In Vitro Activity (IC50)In Vivo ModelReference
Celecoxib COX-2Potent and selectiveCarrageenan-induced paw edema[6]
5-Aminopyrazoles (35a, 35b) COX-2IC50 = 0.55 µM, 0.61 µM (more potent than Celecoxib)Carrageenan-induced rat paw edema[3]
4-Amino-3-trifluoromethyl-5-phenylpyrazoles -Appreciable anti-inflammatory activity-[3]
Compound N5 COX-2High selectivity (47.979)Cotton-pellet-induced granuloma[18]
Compound N7 -Potent anti-inflammatory activityCotton-pellet-induced granuloma[18]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of an aminopyrazole derivative.

Materials:

  • Wistar rats

  • Test aminopyrazole compound

  • Carrageenan solution (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Celecoxib)

  • Pletysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally at a specified time before carrageenan injection.

  • Induction of Inflammation: Inject a standardized volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a pletysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

    • Compare the activity of the test compound with that of the positive control.

Visualization: The Arachidonic Acid Cascade and Points of Inhibition

Arachidonic_Acid_Cascade cluster_0 Cyclooxygenase (COX) Pathway cluster_1 Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX1->PGs COX2->PGs LTs Leukotrienes (Bronchoconstriction, Inflammation) LOX->LTs Inhibitor Aminopyrazole Derivatives Inhibitor->COX2 Selective Inhibition Inhibitor->LOX Potential Inhibition

Caption: Inhibition of the COX-2 pathway by selective aminopyrazole derivatives.

IV. Conclusion and Future Perspectives

The aminopyrazole scaffold is undeniably a versatile and highly valuable motif in the landscape of modern drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, with significant progress made in the development of anticancer, antimicrobial, and anti-inflammatory agents. The ability of the aminopyrazole core to form key interactions with a diverse range of biological targets underscores its "privileged" status.

Future research in this area will likely focus on:

  • Rational Design and Synthesis: Leveraging computational tools and a deeper understanding of SAR to design novel aminopyrazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Exploration of New Therapeutic Areas: Investigating the potential of aminopyrazole derivatives in other disease areas, such as neurodegenerative disorders, metabolic diseases, and viral infections.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities to facilitate target-based drug design and identify new therapeutic targets.

  • Combination Therapies: Evaluating the synergistic effects of aminopyrazole-based drugs in combination with other therapeutic agents to overcome drug resistance and enhance treatment efficacy.

The continued exploration of the chemical space around the aminopyrazole nucleus holds immense promise for the discovery and development of the next generation of innovative medicines to address unmet medical needs.

References

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A Technical Guide to the Potential Therapeutic Targets of the 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone molecule, while not extensively characterized as a standalone therapeutic, represents a foundational structure derived from the 5-aminopyrazole chemical family. This family is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a multitude of clinically successful and investigational drugs.[1] The inherent chemical properties of the aminopyrazole core, particularly its ability to act as an ATP-mimetic hinge-binder, make it an exceptionally versatile starting point for the development of potent and selective enzyme inhibitors.[2] This technical guide synthesizes evidence from structurally related compounds to hypothesize and explore the most promising therapeutic targets for derivatives of this scaffold. Our analysis strongly indicates that protein kinases, central regulators of cellular signaling, represent the highest-priority target class. We will provide an in-depth analysis of specific kinase families—including Janus kinases (JAKs), Aurora kinases (AURKs), and Cyclin-Dependent Kinases (CDKs)—and present a comprehensive, actionable roadmap for the experimental identification and validation of these targets.

Part 1: The 5-Aminopyrazole Core: A Privileged Scaffold in Drug Discovery

The compound this compound serves as a quintessential building block for more complex, biologically active molecules.[3][4] While direct pharmacological data on this specific ethanone derivative is sparse, its core 5-aminopyrazole structure is of immense interest. In drug development, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. The pyrazole ring system has proven to be a cornerstone in the design of numerous kinase inhibitors.[5]

The therapeutic utility of the 5-aminopyrazole scaffold is rooted in its structural and electronic properties. It functions as a bioisostere of the adenine base in ATP, enabling it to fit neatly into the ATP-binding pocket of protein kinases. The exocyclic amino group and the pyrazole ring nitrogens are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.[2] This hinge-binding interaction anchors the inhibitor, providing a stable foundation for further chemical modifications that can enhance potency and selectivity.

cluster_0 Kinase Hinge Region cluster_1 5-Aminopyrazole Scaffold hinge_Ala Alanine (Backbone NH) hinge_Glu Glutamate (Backbone C=O) scaffold < > N_H->hinge_Glu H-Bond NH2->hinge_Ala H-Bond

Caption: 5-Aminopyrazole scaffold forming key hydrogen bonds in the kinase hinge region.

Part 2: Primary Hypothesized Target Class: Protein Kinases

The most logical and evidence-supported therapeutic targets for derivatives of this compound are protein kinases. Kinases regulate a vast array of cellular processes, and their dysregulation is a known driver of diseases like cancer and chronic inflammation.[6] The pyrazole scaffold is a key component in at least eight FDA-approved small molecule kinase inhibitors and numerous others in clinical trials.[5] This repeated success establishes a clear precedent and provides a strong rationale for focusing target discovery efforts on this enzyme superfamily.

The versatility of the pyrazole core allows it to be tailored to inhibit different kinase subfamilies. By modifying the substituents on the pyrazole ring and the groups attached to it, medicinal chemists can exploit subtle differences in the ATP-binding pockets of various kinases to achieve selectivity. The table below summarizes several prominent pyrazole-based kinase inhibitors, highlighting the breadth of targets successfully engaged by this scaffold.

Compound Primary Kinase Target(s) Therapeutic Area Key Structural Feature
Ruxolitinib [5][7]JAK1, JAK2Myelofibrosis, InflammationPyrrolo[2,3-d]pyrimidine fused to a pyrazole
Tozasertib (VX-680) [5]Aurora A, B, COncologyAminopyrazole linked to a quinazoline
AT9283 [8][9]Aurora A, B; JAK2; AblOncologyPyrazol-4-yl urea structure
Danusertib (PHA-739358) [9]Aurora A, B, C; Abl; RetOncology3-Aminopyrazole derivative
Pirtobrutinib [10]Bruton's Tyrosine Kinase (BTK)Oncology (Mantle Cell Lymphoma)Aminopyrazole derivative
Erdafitinib [5]FGFR1-4Oncology (Bladder Cancer)Pyrazole-containing structure

Part 3: In-Depth Analysis of High-Priority Potential Kinase Targets

Based on extensive precedent in the literature, three kinase families stand out as particularly high-priority targets for novel aminopyrazole-based inhibitors.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors.[11] Constitutive activation of the JAK/STAT pathway is a key pathogenic mechanism in myeloproliferative neoplasms and many autoimmune and inflammatory diseases.[5][12]

Numerous potent JAK inhibitors are based on the pyrazole or aminopyrazole scaffold, including the FDA-approved drug Ruxolitinib.[5][7] These compounds act as ATP-competitive inhibitors, with the pyrazole core typically binding to the hinge region of the JAK kinase domain.[11][13] Derivatives of this compound could be elaborated to target the unique features of the JAK ATP binding site, potentially leading to novel therapies for cancers and inflammatory conditions.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor Aminopyrazole Inhibitor Inhibitor->JAK Blocks ATP Binding

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.

Aurora Kinases (AURK)

The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that are master regulators of mitosis, ensuring proper chromosome segregation and cell division.[5] Their overexpression is common in many human cancers and correlates with poor prognosis, making them attractive oncology targets.[14] Inhibition of Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

The aminopyrazole scaffold is a well-established pharmacophore for designing potent Aurora kinase inhibitors.[5] For example, Tozasertib was developed from an aminopyrazolyl-substituted quinazoline lead.[5] The clinical candidate AT9283 is a multi-targeted inhibitor with potent activity against Aurora kinases.[8][9] This strong body of evidence suggests that novel derivatives based on the this compound core could be optimized to yield potent and selective anti-mitotic agents.

Cyclin-Dependent Kinase 2 (CDK2)

CDKs are essential for regulating the progression of the cell cycle. CDK2, in particular, forms complexes with cyclin E and cyclin A to control the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[15] Deregulation of the CDK2/cyclin E axis is a frequent event in many types of cancer, leading to uncontrolled cell proliferation.[16] Therefore, inhibiting CDK2 is a validated strategy for cancer therapy.

Multiple studies have demonstrated that the pyrazole scaffold is highly effective for the development of potent and selective CDK2 inhibitors.[15][17][18] The pyrazole core mimics adenine to anchor within the ATP binding site, and structure-activity relationship (SAR) studies have shown how modifications can lead to compounds with nanomolar inhibitory potency.[7][19] The development of new pyrazole derivatives targeting CDK2 could provide valuable therapies for cancers characterized by cyclin E amplification or Rb pathway mutations.

Part 4: A Roadmap for Target Identification and Validation

For researchers seeking to elucidate the therapeutic targets of novel compounds derived from the this compound scaffold, a systematic, multi-tiered approach is essential. The following workflow provides a robust framework for moving from hypothesis to validated target.

Target_Validation_Workflow Target Validation Workflow start Library Synthesis from Core Scaffold in_silico Step 1: In Silico Profiling (Kinase Panel Docking) start->in_silico biochem_screen Step 2: Broad Biochemical Screen (e.g., KinomeScan®) start->biochem_screen hits Identify Preliminary 'Hit' Kinase Families in_silico->hits Predicts binders biochem_screen->hits Identifies binders enzymatic Step 3: In Vitro Enzymatic Assay (IC50 Determination) hits->enzymatic binding Step 4: Biophysical Binding Assay (DSF, SPR, or ITC) enzymatic->binding confirmation Confirm Direct Target Binding & Potency binding->confirmation target_engagement Step 5: Cellular Target Engagement (e.g., Western Blot for p-Substrate) confirmation->target_engagement Proceed with potent binders phenotypic Step 6: Cellular Phenotypic Assay (Viability, Apoptosis, Cell Cycle) target_engagement->phenotypic validated Validated Target(s) for Lead Optimization phenotypic->validated

Caption: A comprehensive workflow for kinase target identification and validation.

Experimental Protocols

Protocol 1: Kinase Panel Screening (Biochemical)

  • Objective: To identify the primary kinase targets of a test compound from a large, representative panel.

  • Methodology (Example: DiscoveRx KINOMEScan®):

    • The test compound is incubated with a panel of over 400 human kinases, each tagged with a proprietary DNA label.

    • An immobilized, broad-spectrum kinase inhibitor is used to compete for binding with the test compound.

    • The amount of each kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag.

    • A reduction in the amount of kinase bound to the support indicates that the test compound is interacting with that kinase.

    • Results are typically reported as "% Control," where a lower percentage signifies stronger binding.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of a compound against a specific purified kinase.

  • Methodology:

    • Prepare a reaction mixture containing the purified target kinase (e.g., JAK2), its specific substrate peptide, and ATP in a kinase reaction buffer.

    • Add serial dilutions of the test compound (and appropriate DMSO vehicle controls) to the reaction mixture in a 384-well plate.

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the % inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Target Engagement by Western Blot

  • Objective: To confirm that the compound inhibits the target kinase's activity inside a living cell by measuring the phosphorylation of a known downstream substrate.

  • Methodology (Example: JAK2 inhibition in HEL 92.1.7 cells):

    • Culture HEL 92.1.7 cells (which have a constitutively active JAK2 V617F mutation) to 80% confluency.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0-10 µM) for 2-4 hours. Include a vehicle (DMSO) control.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated STAT3 (p-STAT3), a direct substrate of JAK2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading. A dose-dependent decrease in the p-STAT3 signal indicates successful target engagement.

Part 5: Conclusion and Future Directions

While this compound itself is a starting material rather than a drug, its 5-aminopyrazole core is a highly validated and privileged scaffold in modern medicinal chemistry. The overwhelming body of evidence from analogous structures points directly to protein kinases as the most probable and promising class of therapeutic targets. Specifically, the JAK, Aurora, and CDK families have been successfully targeted by aminopyrazole-containing molecules for the treatment of cancer and inflammatory diseases.

The path forward for researchers is clear. The primary directive should be the synthesis of a focused library of derivatives based on the core scaffold. By systematically modifying the substituents, particularly at the N1 position of the pyrazole and by derivatizing the acetyl group, new chemical entities can be created. These novel compounds should then be subjected to the rigorous target validation workflow outlined in this guide. This strategy, which combines rational, structure-based design with systematic biological screening, provides the highest probability of discovering novel, potent, and selective kinase inhibitors with significant therapeutic potential.

References

A complete list of all sources cited within this document is provided below for verification.

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  • Abdel-Atty, Z. K., Khedr, M. A., & Mostafa, Y. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(21), 7436. [Link]

  • Jöst, C., Stukenborg, J. B., Löffler, D., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(23), 5737. [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

  • Shen, P., Wang, Y., Jia, X., et al. (2022). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 967-974. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Lang, J.-J., Lv, Y., Kobe, B., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6826-6842. [Link]

  • Shen, P., Wang, Y., Jia, X., et al. (2022). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 967-974. [Link]

  • ResearchGate. (n.d.). Some commercially available drugs containing pyrazole skeleton. [Link]

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  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 13(1), 20885. [Link]

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  • Li, Z., Guo, Y., Wang, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Sisinna, L., Lettini, G., Tessitore, A., et al. (2023). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 28(5), 2369. [Link]

  • de Oliveira, R. S., da Silva, J. C. C., de Lima, M. C. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638202. [Link]

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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its versatile pharmacological profile.[1][2][3] This five-membered heterocyclic ring system is a key pharmacophore in a multitude of clinically approved drugs, demonstrating activities that span from anti-inflammatory to anticancer.[4][5][6][7][8] The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its aromatic nature, allow for diverse interactions with biological targets.[4] Our focus here is on a specific, yet under-investigated derivative: 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. While direct literature on its mechanism of action is sparse[9], its structural features, particularly the aminopyrazole core, strongly suggest a potential role as a modulator of key cellular signaling pathways, most notably as a kinase inhibitor.[6][10][11]

This guide is designed for researchers, scientists, and drug development professionals. It will not merely present a known mechanism but will instead provide an in-depth, experience-driven roadmap for elucidating the mechanism of action of this intriguing compound. We will proceed from a primary hypothesis, grounded in the extensive research on related aminopyrazole derivatives, and outline a comprehensive, multi-stage research plan to systematically investigate and validate its biological activity.

Primary Hypothesis: this compound as a Novel Kinase Inhibitor

The aminopyrazole scaffold is a well-established framework for the development of potent kinase inhibitors.[10][11] Numerous aminopyrazole derivatives have been successfully developed to target a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), p38 MAP kinase, Aurora kinases, and Janus kinases (JAK).[10][11][12] The amino group often plays a crucial role in forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[12] Based on this strong precedent, our primary hypothesis is that This compound functions as a kinase inhibitor, leading to downstream effects on cellular proliferation and inflammatory responses.

This guide will now detail the experimental journey to rigorously test this hypothesis.

Phase 1: Target Identification and Initial Validation

The initial phase of our investigation is designed to broadly screen for potential kinase targets and validate any preliminary hits in a cellular context.

In Vitro Kinase Panel Screening

The most direct method to test our hypothesis is to screen this compound against a diverse panel of human kinases. This will provide a broad overview of its potential targets and selectivity.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.

  • Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a panel of at least 100-200 purified human kinases.

  • Assay Principle: The assay typically measures the remaining ATP concentration after the kinase reaction, often using a luminescence-based method (e.g., Kinase-Glo®).

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: Express results as a percentage of inhibition relative to a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). A common threshold for a "hit" is >50% inhibition.

Data Presentation: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 10 µM
Aurora Kinase A85%
Aurora Kinase B78%
JAK265%
p38α MAP Kinase45%
FGFR230%
......

This table presents hypothetical data for illustrative purposes.

Cellular Proliferation Assays

Following the identification of potential kinase targets, the next logical step is to assess the compound's effect on cancer cell lines known to be dependent on the identified kinases.

Experimental Protocol: MTT/MTS Cell Proliferation Assay

  • Cell Line Selection: Choose a panel of human cancer cell lines. Based on our hypothetical kinase hits, suitable lines would include HCT116 (colorectal carcinoma, often sensitive to Aurora kinase inhibitors) and a leukemia cell line expressing wild-type or mutant JAK2.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Phase 2: Mechanistic Deep Dive and Pathway Analysis

Once we have confirmed that our compound inhibits cell proliferation and have a list of putative kinase targets, we need to delve deeper into the cellular mechanisms.

Target Engagement and Downstream Signaling

The critical next step is to confirm that the compound engages its target kinase within the cell and inhibits its downstream signaling pathway.

Experimental Workflow: Target Engagement and Pathway Analysis

G cluster_0 Cellular Treatment cluster_1 Target Engagement cluster_2 Downstream Pathway Analysis Compound Treatment Compound Treatment Western Blot (p-Target) Western Blot (Phospho-Target) Compound Treatment->Western Blot (p-Target) Confirm target inhibition Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Compound Treatment->Cellular Thermal Shift Assay (CETSA) Confirm direct binding Western Blot (p-Substrate) Western Blot (Phospho-Substrate) Western Blot (p-Target)->Western Blot (p-Substrate) Validate pathway modulation Immunofluorescence Immunofluorescence Western Blot (p-Substrate)->Immunofluorescence Visualize cellular changes Flow Cytometry (Cell Cycle/Apoptosis) Flow Cytometry (Cell Cycle/Apoptosis) Western Blot (p-Substrate)->Flow Cytometry (Cell Cycle/Apoptosis) Quantify phenotypic outcomes

Caption: Workflow for confirming target engagement and analyzing downstream effects.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Lysis: Treat cells with this compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-Aurora A/B) and its key downstream substrates (e.g., p-Histone H3 for Aurora B). Also, probe for the total protein levels as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

A dose-dependent decrease in the phosphorylation of the target kinase and its substrates would provide strong evidence for the proposed mechanism of action.

Cell Cycle Analysis and Apoptosis Induction

Many kinase inhibitors, particularly those targeting cell cycle kinases like Aurora kinases, induce cell cycle arrest and apoptosis.[13]

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

  • Cell Treatment and Harvesting: Treat cells with the compound at concentrations around its IC50 for 24, 48, and 72 hours. Harvest the cells by trypsinization.

  • Cell Staining:

    • For Cell Cycle: Fix the cells in ethanol and stain with a DNA-binding dye like propidium iodide (PI).

    • For Apoptosis: Use an Annexin V/PI staining kit on live cells.

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (Annexin V positive).

Phase 3: Structure-Activity Relationship (SAR) and In Vivo Validation

The final phase aims to understand the chemical features of the molecule that are important for its activity and to test its efficacy in a preclinical animal model.

Preliminary Structure-Activity Relationship (SAR) Studies

Synthesizing and testing a small number of analogs can provide valuable insights into the SAR of this compound.

Proposed Analogs for Synthesis and Testing:

AnalogModificationRationale
1N-alkylation of the pyrazole ringTo probe the importance of the N-H for activity.
2Modification of the acetyl groupTo explore the impact of the ketone on potency and selectivity.
3Substitution on the methyl groupTo investigate the steric and electronic requirements at this position.

These analogs would be subjected to the same in vitro and cellular assays to determine how these modifications affect their biological activity.

In Vivo Efficacy in a Xenograft Model

The ultimate preclinical validation of an anticancer agent is its ability to inhibit tumor growth in vivo.

Experimental Protocol: Mouse Xenograft Model

  • Model Establishment: Implant a suitable human cancer cell line (e.g., HCT116) subcutaneously into immunodeficient mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

  • Dosing: Administer this compound orally or intraperitoneally at one or more dose levels, daily or on an optimized schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., western blotting for target modulation).

Proposed Signaling Pathway

G Compound This compound Kinase Target Kinase (e.g., Aurora Kinase) Compound->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation CellCycle Cell Cycle Progression Substrate->CellCycle Regulation Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone (CAS No: 139111-42-5). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar pyrazole-based molecules. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the underlying scientific rationale for the experimental design and interpretation.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the realm of medicinal chemistry, the precise structural confirmation of a synthesized compound is a non-negotiable cornerstone of the research and development pipeline. The pyrazole moiety, a five-membered heterocyclic diamine ring, is a privileged scaffold in a multitude of pharmacologically active agents, exhibiting a wide range of biological activities. The title compound, this compound, possesses a unique substitution pattern that warrants a detailed spectroscopic investigation to unequivocally confirm its structure and predict its chemical behavior. This guide will walk through the expected and observed spectroscopic data, providing a robust framework for its analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Methodology for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra is critical for accurate interpretation. The following methodology is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂ and -NH). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise ratio), relaxation delay (D1, typically 1-2 seconds), and spectral width.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (typically 1024 or more) and a longer relaxation delay (D1, 2-5 seconds) are required.

fragmentation_pathway M [M]⁺˙ m/z = 139 M_minus_CH3 [M-CH₃]⁺ m/z = 124 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M-COCH₃]⁺ m/z = 96 M->M_minus_COCH3 - •COCH₃ COCH3 [CH₃CO]⁺ m/z = 43 M->COCH3

An In-depth Technical Guide on the Solubility and Stability of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone, with a specific focus on its solubility and chemical stability. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of pyrazole chemistry, predictive models, and standard pharmaceutical testing methodologies to offer a robust framework for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively handle, formulate, and analyze this compound.

Introduction: The Significance of this compound

This compound belongs to the versatile class of 5-aminopyrazoles, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[1] The solubility and stability of a compound are critical determinants of its suitability for therapeutic development, influencing everything from its synthesis and purification to its bioavailability and shelf-life. A thorough understanding of these parameters is therefore paramount for any meaningful preclinical or clinical investigation.

This guide will delve into the theoretical and practical aspects of determining the solubility and stability of this compound, providing both predictive insights and actionable experimental protocols.

Physicochemical Properties: A Predictive Overview

A foundational understanding of the intrinsic properties of this compound can inform its handling and formulation.

PropertyValue/PredictionSource
Molecular Formula C6H9N3OPubChem[3]
Molecular Weight 139.16 g/mol PubChem[3]
XLogP3 0.5PubChem[3]
Predicted Solubility Moderately SolubleGeneral for 5-aminopyrazoles[4]

The low XLogP3 value suggests that this compound is a relatively polar molecule.[3] This polarity is a key factor governing its solubility in various solvents.

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical factor in its absorption, distribution, and overall bioavailability. For pyrazole derivatives, solubility is influenced by a multitude of factors including molecular weight, crystal lattice energy, the nature of substituents, intermolecular forces, and the pH of the medium.[5]

Predicted Solubility in Common Solvents

Based on the general behavior of pyrazole derivatives, the following trends in solubility for this compound can be anticipated:[5]

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe presence of amino and carbonyl groups allows for hydrogen bonding with protic solvents.
Polar Aprotic Acetone, Acetonitrile, DMSOModerate to HighThe polarity of the molecule allows for favorable dipole-dipole interactions.
Non-polar Toluene, HexaneLowThe overall polarity of the molecule limits its interaction with non-polar solvents.
The Influence of pH on Aqueous Solubility

The presence of an amino group on the pyrazole ring means that the aqueous solubility of this compound is likely to be pH-dependent. The amino group can be protonated at acidic pH, forming a more soluble salt. Therefore, an increase in solubility is expected at lower pH values.

Experimental Protocol for Solubility Determination

A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for quantifying the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, acetonitrile)

  • Thermostatically controlled shaker

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of each solvent in a sealed container. The excess solid is crucial to ensure equilibrium is reached.

    • Equilibrate the samples in a thermostatically controlled shaker at a specified temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

    • Calculate the solubility in mg/mL or other appropriate units.

Self-Validation:

  • The continued presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

  • Analysis of samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached.

G cluster_prep Preparation cluster_proc Processing cluster_quant Quantification A Add excess solid to solvent B Equilibrate in shaker (24-48h) A->B C Centrifuge sample B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility F->G

Workflow for Experimental Solubility Determination

Chemical Stability: Forced Degradation and Pathway Analysis

Understanding the chemical stability of this compound is crucial for defining its storage conditions, shelf-life, and for the development of stability-indicating analytical methods. Forced degradation studies are an essential component of this process, providing insights into the likely degradation pathways.[6][7][8]

Potential Degradation Pathways

The functional groups present in this compound—an amino group, an acetyl group, and the pyrazole ring—suggest several potential degradation pathways:

  • Hydrolysis: The amide-like character of the amino group on the pyrazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich pyrazole ring and the amino group are potential sites for oxidative degradation.

  • Photolysis: Aromatic and heteroaromatic systems can be susceptible to degradation upon exposure to light.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions. The goal is to induce a target degradation of 5-20%.[6]

Objective: To identify the potential degradation products and pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Water for injection or HPLC grade water

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile/water mixture) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with HCl at different concentrations and temperatures (e.g., room temperature, 60°C).

    • Base Hydrolysis: Treat the sample solution with NaOH at different concentrations and temperatures.

    • Oxidative Degradation: Treat the sample solution with H2O2 at room temperature.

    • Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic Degradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH guidelines.

    • A control sample, protected from stress, should be analyzed in parallel.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC-PDA-MS method. The PDA detector will help in assessing peak purity, while the MS will aid in the identification of degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample to identify degradation products.

  • Determine the percentage of degradation.

  • Use the mass spectral data to propose structures for the major degradation products and elucidate the degradation pathways.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC-PDA-MS Analysis B->G C->G D->G E->G F->G H Identify Degradants G->H I Elucidate Pathways H->I

Workflow for Forced Degradation Studies

Conclusion

While direct experimental data on the solubility and stability of this compound is limited in the public domain, this technical guide provides a comprehensive framework for its characterization. Based on its structure and the known properties of related pyrazole derivatives, it is predicted to be a relatively polar compound with moderate solubility in polar solvents and pH-dependent aqueous solubility. Its stability profile is likely to be influenced by hydrolysis, oxidation, and photolysis.

The experimental protocols detailed herein offer a systematic and robust approach for determining the precise solubility and stability characteristics of this compound. The insights gained from such studies are indispensable for the rational design of formulations, the establishment of appropriate storage conditions, and the development of reliable analytical methods, thereby paving the way for its successful progression in the drug development pipeline.

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]

  • This compound | C6H9N3O. PubChem. Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

Sources

The Aminopyrazole Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrazole scaffold stands as a cornerstone in modern medicinal chemistry, its versatile structure serving as the foundation for a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive journey through the discovery and history of aminopyrazole compounds, designed for researchers, scientists, and drug development professionals. We will explore the foundational synthetic strategies that brought this heterocyclic motif to the forefront, tracing their evolution from historical precedents to contemporary regioselective methodologies. A significant portion of this guide is dedicated to elucidating the causality behind experimental choices in the synthesis and application of these compounds. Furthermore, we will dissect the mechanism of action of key aminopyrazole-based drugs, offering insights into their profound impact on human health and agriculture. This guide aims to be a definitive resource, bridging the historical context of aminopyrazole chemistry with its modern-day applications and future potential.

A Historical Perspective: From Pyrazoles to a Privileged Scaffold

The story of aminopyrazoles is intrinsically linked to the broader history of pyrazole chemistry. The journey began in 1883 when German chemist Ludwig Knorr, in his pursuit of quinine derivatives, serendipitously synthesized the first pyrazole derivative, antipyrine, through the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3][4] This landmark discovery, known as the Knorr pyrazole synthesis , laid the fundamental groundwork for the entire class of pyrazole-containing heterocycles.[1][4]

While Knorr's initial work did not focus on aminopyrazoles, the versatility of the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative was immediately apparent. It was in the early 20th century that the focus began to shift towards exploring the synthesis and potential of pyrazoles bearing an amino substituent.[5] The introduction of a nitrile group as one of the electrophilic partners in the 1,3-dielectrophilic starting material proved to be a pivotal development. This modification of the classical Knorr synthesis paved the way for the direct formation of the aminopyrazole core and marked the true beginning of its exploration as a distinct and valuable chemical entity.

Over the past century, the synthesis of aminopyrazoles has been extensively investigated, leading to a rich and diverse toolbox of synthetic methodologies.[6] These methods have not only enabled the efficient production of the core scaffold but have also provided elegant solutions to challenges such as regioselectivity, a critical aspect when working with unsymmetrical hydrazines.

Core Synthetic Strategies: Building the Aminopyrazole Scaffold

The synthesis of aminopyrazoles predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic precursor. The nature of this precursor dictates the position of the amino group on the resulting pyrazole ring.

Synthesis of 5-Aminopyrazoles via β-Ketonitriles

One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles involves the reaction of a β-ketonitrile with a hydrazine.[6] The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[6][7]

Reaction Mechanism: 5-Aminopyrazole Synthesis

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization hydrazine R'-NH-NH₂ ketonitrile R-CO-CH₂-CN intermediate1 R-C(=N-NH-R')-CH₂-CN ketonitrile->intermediate1 + Hydrazine - H₂O aminopyrazole 5-Aminopyrazole intermediate1->aminopyrazole Tautomerization intermediate2 Intermediate

Caption: General mechanism for the synthesis of 5-aminopyrazoles.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine [8]

  • Materials:

    • 3-Oxo-3-phenylpropanenitrile

    • Hydrazine hydrate

    • Anhydrous ethanol

    • Acetic acid

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Magnesium sulfate (MgSO₄)

    • Ethyl ether

  • Procedure:

    • A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine hydrate (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in anhydrous ethanol (3 mL) is prepared in a suitable reaction vessel.

    • The reaction mixture is heated at 60°C for 24 hours.

    • After cooling to ambient temperature, the solvent is removed under reduced pressure (in vacuo).

    • The resulting residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

    • The solid residue is washed with ethyl ether and dried in vacuo to yield 3-phenyl-1H-pyrazol-5-amine.

Synthesis of 3-Aminopyrazoles via α,β-Unsaturated Nitriles

The synthesis of 3-aminopyrazoles is commonly achieved through the condensation of α,β-unsaturated nitriles, bearing a leaving group at the β-position, with hydrazines.[7] This reaction's regioselectivity can often be controlled by the reaction conditions. Acidic conditions tend to favor the formation of 5-aminopyrazoles, while basic conditions can promote the formation of 3-aminopyrazoles.[7]

G start α,β-Unsaturated Nitrile + R-NH-NH₂ acid Acidic Conditions (e.g., AcOH) start->acid base Basic Conditions (e.g., EtONa) start->base product5 5-Aminopyrazole Derivative acid->product5 product3 3-Aminopyrazole Derivative base->product3

Caption: Celecoxib selectively blocks the COX-2 pathway.

A common synthetic route to celecoxib involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine. [9][10][11][12]

Fipronil: A Broad-Spectrum Insecticide

Fipronil is a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family. [13][14]

  • Mechanism of Action: Fipronil disrupts the central nervous system of insects by blocking GABA-gated chloride (GABACl) channels and glutamate-gated chloride (GluCl) channels. [13][14][15][16]The binding of fipronil to these channels inhibits the influx of chloride ions into the neuron. This leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death. [13][15]Fipronil exhibits selectivity for insect GABA receptors over mammalian receptors, which contributes to its relative safety for mammals. [14][15][16] The synthesis of fipronil is a multi-step process that involves the formation of the aminopyrazole core followed by a series of functional group transformations. [17][18][19][20][21]A key step is the controlled oxidation of a thiopyrazole precursor to the corresponding sulfinyl pyrazole. [17][18][19]

Pirtobrutinib: A Non-Covalent BTK Inhibitor

Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies. [22][23][24]

  • Mechanism of Action: BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells. [22][24][25]In many B-cell cancers, this pathway is constitutively active. Pirtobrutinib binds reversibly to the ATP-binding site of BTK, inhibiting its kinase activity. [22][26]This disrupts the downstream signaling cascade, leading to a decrease in B-cell proliferation and survival. [22]Unlike first-generation covalent BTK inhibitors that form an irreversible bond with a cysteine residue (C481) in the active site, pirtobrutinib's non-covalent binding allows it to be effective against tumors that have developed resistance through mutations at this site. [23][25][26] Pirtobrutinib's Inhibition of the BCR Pathway

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling BTK->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Pirtobrutinib Pirtobrutinib Inhibition Pirtobrutinib->Inhibition Inhibition->BTK

Caption: Pirtobrutinib blocks a key signaling node in B-cells.

Quantitative Data Summary

CompoundTarget(s)Key Application(s)
Celecoxib COX-2Anti-inflammatory, Analgesic [27][28][29]
Fipronil GABA-gated and Glutamate-gated Chloride ChannelsInsecticide [13][14]
Pirtobrutinib Bruton's Tyrosine Kinase (BTK)Anticancer (B-cell malignancies) [22][23]

Conclusion and Future Outlook

From its serendipitous discovery rooted in 19th-century dye chemistry to its current status as a privileged scaffold in drug discovery, the aminopyrazole core has demonstrated remarkable and enduring value. The evolution of its synthesis from the foundational Knorr reaction to modern, highly regioselective methods has empowered medicinal chemists to explore a vast chemical space, leading to the development of life-changing therapeutics and effective agricultural agents.

The examples of celecoxib, fipronil, and pirtobrutinib underscore the profound impact of aminopyrazole-based compounds, each with a distinct mechanism of action that addresses a critical biological need. The future of aminopyrazole chemistry remains bright. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to serve as a starting point for the design of novel, highly targeted therapies. The ongoing exploration of new synthetic methodologies will further expand the accessible diversity of aminopyrazole derivatives, ensuring that this humble heterocycle remains at the forefront of scientific innovation for years to come.

References

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology.

  • Patsnap Synapse. What is the mechanism of Pirtobrutinib?.

  • Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control.

  • Wikipedia. Fipronil.

  • Wikipedia. Celecoxib.

  • National Pesticide Information Center. Fipronil Technical Fact Sheet.

  • NCBI Bookshelf. Celecoxib - StatPearls.

  • PMC. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor.

  • Patsnap Synapse. What is the mechanism of Celecoxib?.

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics.

  • ResearchGate. Fipronil: mechanisms of action on various organisms and future relevance for animal models studies.

  • Benchchem. The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.

  • Guidechem. 3-Aminopyrazole 1820-80-0 wiki.

  • AERU. Fipronil (Ref: BAS 350l).

  • PubChem. Pirtobrutinib.

  • Enanti Labs. Pirtobrutinib: Uses, Interactions, Mechanism Of Action.

  • Taylor & Francis Online. Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review.

  • PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.

  • PMC. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders.

  • ACS Publications. Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere.

  • Google Patents. US8507693B2 - Process for synthesis of fipronil.

  • Google Patents. WO2011107998A1 - Process for synthesis of fipronil.

  • MDPI. Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach.

  • ChemicalBook. Fipronil synthesis.

  • Google Patents. WO2020188376A1 - A process for synthesis of fipronil.

  • Oncology News Central. Pirtobrutinib: uses, dosing, warnings, adverse events, interactions.

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Organic Syntheses. 3(5)-aminopyrazole.

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles.

  • ChemicalBook. 3-Aminopyrazole synthesis.

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • PMC. Approaches towards the synthesis of 5-aminopyrazoles.

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.

  • JOCPR. Comparison of two routes for synthesis 5-aminopyrazole derivative.

  • Google Patents. US3920693A - Production of 3-aminopyrazoles.

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Methodological & Application

laboratory synthesis protocol for 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Laboratory Synthesis Protocol for 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aminopyrazole Scaffold

The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in drug discovery. This document provides a detailed, field-tested protocol for the synthesis, purification, and characterization of this valuable building block.

Reaction Scheme & Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the cyclocondensation reaction of a suitable β-ketonitrile with hydrazine hydrate.[3][4] This approach is a cornerstone of pyrazole synthesis, relying on the nucleophilic attack of hydrazine on both the keto and nitrile functionalities.

The reaction proceeds via an initial attack of one of the hydrazine's nitrogen atoms on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs through the nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. Tautomerization of the resulting cyclic intermediate leads to the stable aromatic 5-aminopyrazole ring.

Materials and Methods

Reagents and Solvents
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )GradeSupplierNotes
3-Cyano-2,4-pentanedioneC₆H₇NO₂125.13ReagentSigma-AldrichStarting β-ketonitrile.
Hydrazine hydrateN₂H₄·H₂O50.06≥98%MerckHighly corrosive and toxic. Handle with care.
EthanolC₂H₅OH46.07AnhydrousFisher ScientificReaction solvent.
Ethyl acetateC₄H₈O₂88.11ACS GradeVWRFor extraction and chromatography.
HexaneC₆H₁₄86.18ACS GradeVWRFor chromatography.
Sodium sulfateNa₂SO₄142.04AnhydrousJ.T. BakerDrying agent.
Acetic acidCH₃COOH60.05GlacialSigma-AldrichCatalyst (optional).
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Column chromatography setup

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyano-2,4-pentanedione (1.25 g, 10 mmol).

  • Solvent Addition: Add 30 mL of anhydrous ethanol to the flask and stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition (Optional): A catalytic amount of glacial acetic acid (0.1 mL) can be added to the reaction mixture to facilitate the condensation.

  • Hydrazine Addition: Slowly add hydrazine hydrate (0.5 mL, 10 mmol) to the reaction mixture at room temperature using a dropping funnel over a period of 10 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 1:1 ethyl acetate/hexane), observing the disappearance of the starting material spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 20% ethyl acetate and gradually increasing to 50%). The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to afford this compound as a white to pale yellow solid.

Characterization
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (s, 1H, NH), 7.2 (s, 2H, NH₂), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, COCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 195.2 (C=O), 155.1 (C5), 148.3 (C3), 101.2 (C4), 28.9 (COCH₃), 12.7 (CH₃).

  • IR (KBr, cm⁻¹): 3450-3300 (NH₂ stretch), 1640 (C=O stretch), 1580 (C=C stretch).

  • Mass Spectrometry (ESI+): m/z 140.08 [M+H]⁺.

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A 3-Cyano-2,4-pentanedione D Reaction Mixture A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E Reflux (4-6h) D->E F Cool to RT E->F G Solvent Removal F->G H Extraction (EtOAc/H₂O) G->H I Drying (Na₂SO₄) H->I J Concentration I->J K Column Chromatography J->K L Pure Product K->L M Characterization (NMR, IR, MS) L->M

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and use a heating mantle for heating.

  • Conduct a thorough risk assessment before starting the synthesis.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the correct stoichiometry of reactants.
Product lost during work-upBe careful during the extraction steps. Ensure the pH of the aqueous layer is neutral to slightly basic to prevent protonation of the amino group.
Impure ProductIncomplete separation during chromatographyOptimize the eluent system for column chromatography. A slower gradient may be necessary.
Co-eluting impuritiesConsider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

References

  • Arora, G., et al. (2019). NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy. ResearchGate. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Mali, P. R., et al. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • REAL-J. (2016). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. Available at: [Link]

  • Abdelal, S., et al. (2017). Synthesis of Diaznylpyrazol Derivatives. International Journal of Research in Engineering and Science. Available at: [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses. Available at: [Link]

  • Sheikh, T. U., et al. (2014). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Khan, M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Çetinkaya, Y., & Ökçelik, S. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Turkish Journal of Chemistry. Available at: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. Available at: [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Al-Omran, F., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • ResearchGate. (2003). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]

  • ChemSynthesis. (n.d.). 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. ChemSynthesis. Available at: [Link]

  • ResearchGate. (2020). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer. The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1] This document provides a detailed guide for the investigation of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone , a compound possessing the key structural motifs of this successful class of inhibitors. While extensive public data on the specific kinase targets of this molecule are limited, its structural features, particularly the acetylated aminopyrazole core, suggest a strong potential for kinase inhibition. These notes will guide researchers in the systematic evaluation of this compound, from initial in vitro kinase screening to cell-based functional assays, to unlock its therapeutic potential.

Introduction: The Aminopyrazole Scaffold in Kinase Inhibition

The 3-aminopyrazole moiety is a cornerstone of modern kinase inhibitor design.[2] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket allows it to function as a highly effective anchor for inhibitor binding.[2][3] This interaction is a recurring theme across a multitude of clinically relevant kinase inhibitors targeting diverse members of the kinome, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora Kinases, and Mitogen-Activated Protein Kinases (MAPKs).[1][2][4][5]

The specific compound, This compound , features this key 5-amino-3-methylpyrazole core. Furthermore, the presence of an acetyl group at the 4-position is of significant interest. Studies on related N-acetyl-3-aminopyrazoles have demonstrated that this modification can confer selectivity, for instance, towards NF-κB-inducing kinase (NIK), a critical node in inflammatory and oncogenic signaling.[6]

Key Structural Features of this compound:

FeaturePotential Significance in Kinase Binding
5-Amino Group Primary hydrogen bond donor to the kinase hinge region.
Pyrazole Ring Aromatic system that provides a rigid scaffold and can engage in van der Waals and pi-stacking interactions within the ATP-binding pocket.
3-Methyl Group Can provide additional hydrophobic interactions and influence selectivity.
4-Acetyl Group May form additional hydrogen bonds or occupy a specific sub-pocket, thereby influencing potency and selectivity. This feature is notably present in selective NIK inhibitors.[6]

Given these structural attributes, a logical first step is to screen this compound against a panel of kinases, with a particular focus on those known to be susceptible to aminopyrazole-based inhibitors.

Postulated Mechanism of Action and Signaling Pathway

The primary hypothesis is that this compound acts as a Type I kinase inhibitor, competing with ATP for binding to the kinase active site. The aminopyrazole core is expected to anchor the molecule in the hinge region, while the substituents dictate selectivity for specific kinases. Based on the structure-activity relationships of similar compounds, potential target pathways could include those driven by CDKs, MAPKs, or NF-κB signaling.[2][6][7][8]

Diagram 1: Hypothesized Kinase Inhibition Mechanism

G cluster_0 Kinase Active Site cluster_1 Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Inhibitor This compound Inhibitor->Kinase Competitively Binds

Caption: Competitive binding of the inhibitor to the kinase active site prevents ATP binding and subsequent substrate phosphorylation.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of selected kinases. It measures the amount of ATP remaining after a kinase reaction.

Materials:

  • This compound

  • Recombinant human kinases (e.g., CDK2, JNK3, p38α, NIK)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reaction Setup: In a 96-well plate, add 1 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.

  • Kinase Addition: Add 10 µL of kinase solution (at a pre-determined optimal concentration in kinase assay buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture (at their optimal concentrations in kinase assay buffer).

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Detection: Add 20 µL of the luminescence-based ATP detection reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Diagram 2: Workflow for In Vitro Kinase Assay

G Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Add_Compound Add Compound/DMSO to Plate Compound_Dilution->Add_Compound Add_Kinase Add Kinase Solution Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (15 min) Add_Kinase->Pre_Incubate Initiate_Reaction Add Substrate/ATP Mixture Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (1 h, 30°C) Initiate_Reaction->Incubate_Reaction Add_Detection_Reagent Add Luminescence Reagent Incubate_Reaction->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the luminescence-based in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation/Viability Assay

This protocol assesses the effect of the compound on the proliferation and viability of cancer cell lines that are known to be dependent on the activity of the targeted kinases.

Materials:

  • Human cancer cell lines (e.g., a panel including breast, colon, and leukemia cell lines)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • Clear-bottom, black-walled 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader with fluorescence or luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add 20 µL of the cell viability reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Quantitative data from the assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM) for this compound
NIK50
JNK3250
p38α1,500
CDK2>10,000
Aurora A>10,000

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Cell-Based Activity

Cell LineKnown Kinase DependencyGI50 (µM)
Multiple Myeloma (MM.1S)NIK0.5
Breast Cancer (MCF-7)PI3K/Akt>20
Colon Cancer (HCT116)KRAS>20

This table presents hypothetical data for illustrative purposes.

Interpretation: Potent in vitro activity against a specific kinase that correlates with strong anti-proliferative effects in a cell line known to be dependent on that kinase provides strong evidence for an on-target mechanism of action.

Conclusion and Future Directions

The aminopyrazole scaffold is a well-validated starting point for the development of potent and selective kinase inhibitors. This compound possesses the key structural features necessary for kinase binding. The protocols outlined in this document provide a robust framework for its initial characterization. Positive results from these assays would warrant further investigation, including:

  • Broader Kinome Profiling: To assess the selectivity of the compound across a larger panel of kinases.

  • Cellular Target Engagement Assays: To confirm that the compound binds to the intended kinase target within a cellular context.

  • Downstream Signaling Analysis: To measure the modulation of phosphorylation of known kinase substrates via Western blotting or other immunoassays.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to optimize potency and selectivity.

By following a systematic and rigorous approach, the full therapeutic potential of this compound as a novel kinase inhibitor can be thoroughly explored.

References

  • Szestak, T., & Kołaczek, A. (2022). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 3143-3153. [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(24), 14834. [Link]

  • Singh, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(15), 4983. [Link]

  • Wang, X., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 23(10), 2643. [Link]

  • Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Khan, I., & Zaib, S. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Pireddu, R., et al. (2016). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. MedChemComm, 7(8), 1549-1555. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

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Application Notes and Protocols: A Framework for the In Vitro Evaluation of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental framework for the initial cell-based characterization of the novel compound 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous approved drugs exhibiting activities ranging from anti-inflammatory to anticancer.[1][2][3][4] This guide outlines a tiered, logical progression of assays, beginning with foundational cytotoxicity screening and advancing to targeted mechanistic studies. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of robust and interpretable data for researchers in drug discovery and development.

Introduction and Strategic Overview

This compound belongs to the pyrazole class of heterocyclic compounds.[5] This chemical family is of significant interest due to its metabolic stability and its presence in drugs targeting a wide array of diseases.[3] Members of this class have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[6][7]

The initial investigation of a novel compound requires a systematic approach to efficiently determine its biological activity profile. Cell-based assays are a cornerstone of this process, offering insights into a compound's effects on cellular processes in a controlled environment.[8][9] This guide presents a multi-tiered strategy designed to first establish a biological effect and then to dissect the underlying mechanism of action.

Our experimental design follows a logical progression:

  • Tier 1: Foundational Viability and Cytotoxicity Assessment. Does the compound affect cell health and at what concentration?

  • Tier 2: Primary Mechanistic Elucidation. If the compound is cytotoxic, is it inducing programmed cell death (apoptosis) or interfering with cell division (cell cycle arrest)?

  • Tier 3: Hypothesis-Driven Target Interrogation. Based on the pyrazole scaffold's known activities, does the compound inhibit protein kinases or modulate key inflammatory pathways like NF-κB?

This structured approach ensures that resources are directed efficiently and that each experimental stage informs the next.

G cluster_0 Preliminary Steps cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Mechanistic Elucidation cluster_3 Tier 3: Hypothesis Testing A Compound Solubilization & Stability Testing B Dose-Response Cell Viability Assay (e.g., XTT Assay) A->B Proceed with soluble compound B_out Determine IC50 Value B->B_out C Apoptosis Assay (Annexin V / PI) B_out->C If cytotoxic D Cell Cycle Analysis (PI Staining) B_out->D If anti-proliferative F NF-κB Signaling Assay (e.g., Translocation) B_out->F Based on structural alerts for anti-inflammatory activity E In Vitro Kinase Inhibition Assay C->E If apoptosis is observed, explore kinase targets (e.g., pro-survival kinases) D->E If cell cycle arrest is observed, explore cell cycle kinases (e.g., CDKs)

Caption: Tiered experimental workflow for compound characterization.

Preliminary Compound Characterization

Causality: Before any biological assessment, it is critical to establish the compound's solubility and stability in the chosen solvent and cell culture medium. A compound that precipitates in the culture well will lead to inaccurate and uninterpretable concentration data. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

Protocol 2.1: Solubility and Stock Solution Preparation
  • Preparation of High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Vortex thoroughly and visually inspect for any undissolved particulate matter. If necessary, gentle warming or sonication can be applied.

  • Solubility in Aqueous Medium: Serially dilute the DMSO stock into complete cell culture medium (e.g., DMEM + 10% FBS) to the highest intended working concentration (e.g., 100 µM).

  • Incubation and Observation: Incubate the solution at 37°C for at least 2 hours. Visually inspect the solution under a microscope for any signs of precipitation. A clear solution indicates adequate solubility at that concentration.

  • Control: Prepare a vehicle control using the same final concentration of DMSO in the medium that will be used in the experiments.

Tier 1: Cell Viability and Cytotoxicity Assessment

Causality: The primary goal of this tier is to determine if the compound has a measurable effect on cell viability or proliferation and to identify the effective concentration range. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment. We recommend the XTT assay over the traditional MTT assay. The reduced formazan product of XTT is water-soluble, eliminating the need for a solubilization step, which simplifies the protocol and reduces variability.[10][11]

Protocol 3.1: XTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.[12] Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt XTT to a colored formazan product.[10]

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound stock solution in complete culture medium. A typical concentration range might be 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls:

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound concentration. This establishes the baseline 100% viability.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to ensure the assay system can detect cell death.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with an electron-coupling reagent). Add 50 µL of the activated XTT solution to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, allowing metabolically active cells to convert XTT to the orange formazan product.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background noise.[10]

  • Data Analysis:

    • Subtract the blank control absorbance from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

CompoundCell LineIC50 (µM) after 72h
This compoundMCF-712.5
This compoundHCT1168.2
Doxorubicin (Positive Control)MCF-70.5
Doxorubicin (Positive Control)HCT1160.3
Table 1: Example data presentation for IC50 determination.

Tier 2: Primary Mechanistic Elucidation

If the compound demonstrates cytotoxic or anti-proliferative activity, the next logical step is to determine the underlying mechanism. The two most common mechanisms for anti-cancer compounds are the induction of apoptosis and the disruption of the cell cycle.

Protocol 4.1: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

Causality: Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events.[13][14] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity has been lost. Using these two stains together allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Treatment (24h)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.5
Compound (1x IC50)60.3 ± 4.125.7 ± 3.514.0 ± 1.9
Compound (2x IC50)35.8 ± 3.841.2 ± 4.223.0 ± 2.5
Table 2: Example data for apoptosis analysis by flow cytometry.
Protocol 4.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Causality: Many anti-proliferative compounds function by causing cells to arrest at specific checkpoints in the cell cycle (G1, S, or G2/M phases).[16] Flow cytometry can be used to analyze the cell cycle by quantifying the DNA content of each cell in a population.[17][18] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[16]

G A Seed and Treat Cells B Harvest Adherent & Floating Cells A->B C Wash with PBS B->C D Fix Cells in Cold 70% Ethanol C->D E Wash and Resuspend in PBS D->E F Stain with PI and RNase A E->F G Incubate in Dark F->G H Analyze by Flow Cytometry G->H I Model DNA Content Histogram (G0/G1, S, G2/M) H->I

Caption: Standard workflow for cell cycle analysis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects. Include a vehicle control.

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting the fluorescence data on a linear scale. Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.[19]

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.4 ± 3.128.9 ± 2.515.7 ± 1.8
Compound (1x IC50)25.1 ± 2.818.5 ± 2.156.4 ± 4.5
Table 3: Example data showing G2/M phase arrest.

Tier 3: Hypothesis-Driven Target Interrogation

Based on the established activities of many pyrazole-containing compounds, two high-priority hypotheses are that this compound may function as a protein kinase inhibitor or as a modulator of the NF-κB inflammatory signaling pathway.

Protocol 5.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of a specific protein kinase.[20] Luminescence-based assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[21] The amount of ADP is proportional to kinase activity, and a decrease in the luminescent signal in the presence of the compound indicates inhibition. This is a crucial step in identifying if the compound is a direct inhibitor and can be used to screen against a panel of kinases to determine its selectivity.[22]

  • Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate peptide, and the test compound or vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase-luciferin reaction, producing light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value for that specific kinase. A potent, non-selective kinase inhibitor like Staurosporine should be used as a positive control.[21]

Protocol 5.2: NF-κB Nuclear Translocation Assay

Causality: The NF-κB transcription factor is a key regulator of inflammation.[23][24] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[25] Pro-inflammatory stimuli (like TNF-α) trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate into the nucleus and activate gene transcription.[26][27] An inhibitor of this pathway would prevent this translocation. This can be visualized using immunofluorescence microscopy.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Proteasome->NFkB Releases Transcription Gene Transcription (Inflammation) Nucleus->Transcription Activates

Caption: The canonical NF-κB signaling pathway.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate. Allow them to adhere overnight.

  • Pre-treatment: Treat the cells with the test compound or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 30 minutes.

    • Negative Control: Cells treated with vehicle only (no TNF-α stimulation).

    • Positive Control: Cells treated with vehicle and then stimulated with TNF-α.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block non-specific binding with blocking buffer (e.g., 1% BSA in PBS). Incubate with a primary antibody against an NF-κB subunit (e.g., p65). Wash, then incubate with a fluorescently-labeled secondary antibody.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. In the negative control, p65 fluorescence will be primarily cytoplasmic. In the positive control, p65 fluorescence will be concentrated in the nucleus. An effective inhibitor will show a phenotype similar to the negative control, with p65 remaining in the cytoplasm despite TNF-α stimulation.

References

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • PubMed. Analysis of cell cycle by flow cytometry. [Link]

  • Wikipedia. MTT assay. [Link]

  • Springer Nature Experiments. Measurement of Apoptosis in Cell Culture. [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Pricella. cell biology academy | ultra-detailed apoptosis assay selection guide! [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • RayBiotech. NF-kappaB Signaling Pathway. [Link]

  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

  • PubChem. This compound. [Link]

  • NCBI. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

  • KCAS Bio. Model Selection and Experimental Design for Screening Experiments. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • NIH. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • PubMed Central. Cell cultures in drug development: Applications, challenges and limitations. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]

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  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link]

  • PubMed Central. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. [Link]

  • PubMed Central. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

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Application Note & Protocols: High-Throughput Screening Assays for Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting key enzyme families, particularly protein kinases.[1] This guide provides a comprehensive framework for designing and executing robust high-throughput screening (HTS) campaigns to identify and characterize novel aminopyrazole-based modulators. We delve into the underlying principles of assay selection, provide detailed, field-tested protocols for both biochemical and cell-based assays, and outline a systematic approach to data analysis and hit validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage HTS for the discovery of next-generation aminopyrazole therapeutics.

Introduction: The Significance of the Aminopyrazole Scaffold

Aminopyrazole derivatives have emerged as a cornerstone in drug discovery, largely due to their versatile nature as "hinge-binding" motifs for ATP-competitive inhibitors.[1][2] This five-membered heterocyclic ring system, featuring vicinal nitrogen atoms and an amino group, can form critical hydrogen bond interactions within the ATP-binding pocket of protein kinases.[3] Consequently, numerous aminopyrazole-containing compounds have been investigated and developed as potent inhibitors of cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and fibroblast growth factor receptors (FGFRs), among others.[2][3][4]

Given their prevalence and therapeutic potential, efficient and reliable methods for screening large libraries of aminopyrazole compounds are essential. High-throughput screening (HTS) provides the necessary scale and speed to interrogate these libraries, but success hinges on a well-designed screening funnel that begins with a robust primary assay.

Strategic Assay Selection for Aminopyrazole Libraries

The choice of an HTS assay is the most critical decision in a screening campaign. For aminopyrazole compounds, which primarily target intracellular enzymes like kinases, the decision often comes down to a biochemical versus a cell-based format.

  • Biochemical Assays: These assays use purified, recombinant proteins to directly measure a compound's effect on the target's activity (e.g., phosphorylation of a substrate). They offer a clean, mechanistic readout but lack physiological context.

  • Cell-Based Assays: These assays measure a downstream consequence of target engagement within a living cell (e.g., modulation of a signaling pathway or cell viability). They provide higher physiological relevance, accounting for factors like cell permeability and off-target effects, but can be more complex to interpret.

A common strategy is to use a biochemical assay for the primary HTS campaign to identify direct inhibitors and then use a cell-based assay as a secondary or orthogonal screen to confirm on-target activity in a more relevant biological system.

Scientist's Note: Mitigating Compound Interference

A key consideration for any fluorescence-based HTS is the potential for compound interference. Many small molecules, including heterocyclic structures like aminopyrazoles, can exhibit autofluorescence or act as quenchers, leading to false positives or false negatives.[5]

  • Autofluorescence: Compounds that fluoresce at the same wavelength as the assay signal can be mistakenly identified as "hits" in gain-of-signal assays.[6]

  • Quenching/Inner-Filter Effect: Colored compounds can absorb the excitation or emission light, reducing the signal and potentially masking true activity.[7]

Mitigation Strategy: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technologies, such as HTRF®, are highly recommended. These assays use long-lived lanthanide donors (e.g., Europium) and a time-gated detection window, which effectively eliminates interference from short-lived background fluorescence.[8][9]

HTS Workflow & Quality Control

A successful HTS campaign follows a structured workflow designed to maximize efficiency and data quality. The ultimate measure of an assay's robustness for HTS is the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls.[10][11]

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening Execution cluster_analysis Data Analysis & Hit Triage AssayDev Assay Development & Optimization PlatePrep Compound Library Plate Preparation PrimaryScreen Primary HTS (Single Concentration) PlatePrep->PrimaryScreen DataAcq Data Acquisition (Plate Reader) PrimaryScreen->DataAcq QC Quality Control (Z'-Factor > 0.5) DataAcq->QC QC->PrimaryScreen Plate Fail HitID Hit Identification (% Inhibition Threshold) QC->HitID Plate Pass Confirm Hit Confirmation (Dose-Response) HitID->Confirm Secondary Secondary Assays (Orthogonal/Cell-Based) Confirm->Secondary LeadOpt Lead Optimization Secondary->LeadOpt

Caption: General workflow for a high-throughput screening (HTS) campaign.

Table 1: Z'-Factor Interpretation for Assay Quality [11][12]

Z'-Factor ValueAssay ClassificationInterpretation for HTS
> 0.5ExcellentA large separation between controls; robust and reliable screen.
0 to 0.5AcceptableMarginal separation; may require optimization or accept a higher false hit rate.
< 0UnsuitableNo separation between controls; the assay is not viable for screening.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

This protocol describes a universal, homogeneous TR-FRET assay for identifying aminopyrazole inhibitors of a target protein kinase. The principle is based on the detection of a phosphorylated substrate by a specific antibody.

Principle of the HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is a TR-FRET technology that measures the proximity between two fluorophore-labeled molecules.[8][13] In this kinase assay, a biotinylated substrate peptide is phosphorylated by the target kinase in the presence of ATP. Upon stopping the reaction, a Europium (Eu3+) cryptate-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor) are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Europium donor leads to energy transfer to the XL665 acceptor, which then emits a specific, long-lived fluorescent signal. Inhibitors prevent substrate phosphorylation, resulting in a loss of signal.[13]

HTRF_Principle

Caption: Principle of the HTRF® TR-FRET kinase inhibition assay.

Materials & Reagents
  • Target Kinase: Purified, recombinant enzyme.

  • Substrate: Biotinylated peptide substrate specific for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Plates: Low-volume, 384-well white plates (e.g., Greiner Bio-One).

  • Detection Reagents: HTRF® KinEASE™-TK Kit (Revvity) or similar, containing:[14]

    • Europium-labeled anti-phosphotyrosine antibody (e.g., PT66).

    • Streptavidin-XL665 (SA-XL665).

    • Detection Buffer.

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).

  • Aminopyrazole Compound Library: Typically dissolved in 100% DMSO.

  • Instrumentation: TR-FRET compatible plate reader.

Step-by-Step Protocol

This protocol is optimized for a 20 µL final assay volume in a 384-well plate.

  • Compound Plating (50 nL):

    • Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of compounds from the library plate into the assay plate.

    • Dispense 50 nL of DMSO for negative controls (0% inhibition).

    • Dispense 50 nL of a high concentration of control inhibitor for positive controls (100% inhibition).

  • Enzyme Addition (10 µL):

    • Prepare a 2X enzyme solution in 1X enzymatic buffer. The optimal concentration must be determined empirically but is typically in the low nM range.

    • Add 10 µL of the 2X enzyme solution to each well.

    • Scientist's Note: A "no enzyme" control should also be run to determine background signal.

  • Incubation (Optional):

    • Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase before initiating the reaction.

  • Reaction Initiation (10 µL):

    • Prepare a 2X substrate/ATP solution in 1X enzymatic buffer. The substrate concentration should be at or near its Km, and the ATP concentration should also be near its Km for the kinase to facilitate the detection of competitive inhibitors.

    • Add 10 µL of the 2X substrate/ATP solution to each well to start the enzymatic reaction.

    • The final volume is now 20 µL.

  • Enzymatic Reaction:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). Seal the plate to prevent evaporation.

  • Reaction Termination & Detection (10 µL):

    • Prepare the 2X HTRF detection mixture containing Eu-Ab and SA-XL665 in detection buffer as per the manufacturer's instructions.[14] The detection buffer typically contains EDTA to chelate Mg2+ and stop the kinase reaction.

    • Add 10 µL of the detection mixture to each well.

  • Final Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Plate Reading:

    • Read the plate on a TR-FRET enabled reader.

    • Excitation: 320 nm

    • Emission Donor: 620 nm

    • Emission Acceptor: 665 nm

    • Delay Time: 60 µs

    • Integration Time: 400 µs

Protocol 2: Cell-Based GPCR Assay (cAMP Measurement)

While many aminopyrazoles target kinases, the scaffold can also be found in modulators of other target classes, such as G-protein coupled receptors (GPCRs). This protocol describes a cell-based HTS assay to identify aminopyrazole modulators of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP).[15][16]

Principle of the cAMP Assay

This assay also utilizes HTRF® technology. Cells expressing the target GPCR are stimulated with a ligand.

  • For Gs-coupled receptors , activation leads to an increase in intracellular cAMP.

  • For Gi-coupled receptors , activation leads to a decrease in intracellular cAMP.

The assay measures cAMP levels via a competitive immunoassay. A specific anti-cAMP antibody labeled with Europium cryptate (donor) and a cAMP analog labeled with a fluorescent dye (acceptor, e.g., d2) are used. Endogenous cAMP produced by the cells competes with the labeled cAMP-d2 for binding to the antibody. A high level of cellular cAMP results in low FRET, while a low level of cAMP results in high FRET.

Materials & Reagents
  • Cell Line: A stable cell line expressing the target GPCR (e.g., HEK293 or CHO).

  • Cell Culture Medium & Reagents: Standard cell culture supplies.

  • Assay Plates: 384-well white, solid-bottom, tissue-culture treated plates.

  • Detection Kit: HTRF® cAMP dynamic 2 kit (Cisbio) or similar.

  • Control Ligands: Known agonist and antagonist for the target GPCR.

  • Aminopyrazole Compound Library: Dissolved in 100% DMSO.

  • Instrumentation: TR-FRET compatible plate reader.

Step-by-Step Protocol
  • Cell Plating (10 µL):

    • Harvest and count cells. Resuspend cells in assay buffer to the desired density (e.g., 2,500 cells/well).

    • Dispense 10 µL of the cell suspension into each well of the 384-well assay plate.

    • Incubate for 4-6 hours (or overnight) to allow cells to attach.

  • Compound Addition (5 µL):

    • Prepare intermediate dilutions of the aminopyrazole library and control ligands in assay buffer.

    • Add 5 µL of compound solution to the cells.

    • For Antagonist Screening: Incubate for 15-30 minutes before adding the agonist.

    • For Agonist Screening: Proceed directly to the next step.

  • Cell Stimulation (5 µL):

    • For Antagonist Screening: Add 5 µL of a control agonist at its EC80 concentration.

    • For Agonist Screening: Add 5 µL of assay buffer.

    • Incubate for 30 minutes at room temperature to allow for cAMP production.

  • Cell Lysis & Detection (10 µL):

    • Prepare the HTRF detection reagents by diluting the cAMP-d2 and anti-cAMP-cryptate conjugates into the cell lysis buffer provided with the kit.

    • Add 10 µL of this combined lysis and detection solution to each well.

  • Final Incubation:

    • Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading:

    • Read the plate using the same TR-FRET settings as described in the biochemical assay protocol.

Data Analysis and Hit Identification

Raw data from the plate reader (665 nm and 620 nm emissions) must be processed to determine compound activity.[17][18]

  • Calculate TR-FRET Ratio:

    • Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Normalize Data to Percent Inhibition/Activity:

    • % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control))

    • Low Control = 0% Inhibition (DMSO wells)

    • High Control = 100% Inhibition (Control inhibitor wells)

  • Calculate Z'-Factor:

    • Z' = 1 - (3 * (SD_Low_Control + SD_High_Control)) / |Mean_Low_Control - Mean_High_Control|

    • Calculate this for every plate to ensure data quality. Plates with Z' < 0.5 should be flagged for review or repeated.[19]

  • Hit Identification:

    • A "hit" is a compound that meets a predefined activity threshold. A common starting point is a threshold of >50% inhibition or a value greater than 3 times the standard deviation (SD) of the DMSO control wells.[20]

    • All primary hits must be re-tested from the source compound plate to confirm activity.

  • Dose-Response and Potency (IC50/EC50):

    • Confirmed hits should be tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC50 for inhibitors, EC50 for agonists).

    • Data is fitted to a four-parameter logistic curve to calculate the potency value.

Conclusion: From Hit to Lead

The protocols and strategies outlined in this guide provide a robust foundation for conducting high-throughput screening of aminopyrazole compound libraries. By carefully selecting the appropriate assay format, rigorously controlling for experimental artifacts, and applying sound statistical analysis, researchers can confidently identify high-quality, validated hits. These hits serve as the crucial starting point for the subsequent stages of drug discovery, including secondary screening, structure-activity relationship (SAR) studies, and ultimately, lead optimization.[17][21]

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health (NIH). Available at: [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Principle of the AlphaScreen kinase assay. ResearchGate. Available at: [Link]

  • A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. National Institutes of Health (NIH). Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. Available at: [Link]

  • An Optimization Platform of High-Throughput GPCR for Drug Discovery. Profacgen. Available at: [Link]

  • Interference and Artifacts in High-content Screening. National Institutes of Health (NIH). Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health (NIH). Available at: [Link]

  • High-Throughput Screening for Kinase Inhibitors. Researcher.Life. Available at: [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. National Institutes of Health (NIH). Available at: [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Institutes of Health (NIH). Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Plate Quality Control. Collaborative Drug Discovery. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). Available at: [Link]

  • Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available at: [Link]

  • On HTS: Z-factor. Medium. Available at: [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. National Institutes of Health (NIH). Available at: [Link]

  • Two-step AlphaScreen kinase assay. ResearchGate. Available at: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health (NIH). Available at: [Link]

  • High-Throughput Screening to Predict Chemical-Assay Interference. ResearchGate. Available at: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH). Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Institutes of Health (NIH). Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. Available at: [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. Available at: [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. This pyrazole derivative is a key intermediate in the synthesis of various pharmaceutical compounds, making its precise quantification critical for ensuring the quality, efficacy, and safety of final drug products. The described method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision. This document provides a comprehensive protocol, including system suitability parameters, preparation of solutions, and method validation guidelines compliant with International Council for Harmonisation (ICH) standards.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its molecular structure, featuring an aminopyrazole core, makes it a versatile precursor for a range of biologically active molecules. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is paramount for process control and quality assurance.

This application note provides a detailed RP-HPLC-UV method tailored for researchers, scientists, and drug development professionals. The methodology is built upon established principles of chromatography for similar aminopyrazole compounds and is designed to be both robust and readily implementable in a standard analytical laboratory.[1]

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C₆H₉N₃OPubChem[2]
Molecular Weight 139.16 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
XLogP3 0.5PubChem[2]

The moderate polarity, indicated by the XLogP3 value, suggests that reversed-phase chromatography is a suitable separation technique. The presence of a conjugated system of double bonds and a carbonyl group implies that the molecule will exhibit UV absorbance, allowing for quantification using a UV detector.

Principle of the Method

This method employs reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The analyte, being moderately polar, will have a suitable retention time on the column, allowing for its separation from potential impurities. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

Instrumentation and Chromatographic Conditions

The following parameters are recommended as a starting point for method development and validation.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of delivering a stable flow rate and providing accurate UV detection.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentA C18 column provides a versatile nonpolar stationary phase suitable for retaining moderately polar compounds like the target analyte.[1][3]
Mobile Phase Isocratic: 0.1% Trifluoroacetic Acid (TFA) in Water : Acetonitrile (70:30, v/v)The aqueous component with an ion-pairing agent (TFA) helps to improve peak shape for the basic amino group. Acetonitrile is a common organic modifier. The ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detection UV Absorbance at 254 nmA common wavelength for the detection of aromatic and conjugated systems. A full UV scan of the analyte is recommended to determine the optimal detection wavelength.
Reagents and Materials
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase Preparation:

  • To 700 mL of HPLC-grade water, add 1.0 mL of TFA.

  • Add 300 mL of acetonitrile.

  • Mix thoroughly and degas using a sonicator or vacuum filtration.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a test sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Data Analysis
  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.

  • Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the r² value should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Alternative and Confirmatory Techniques

While RP-HPLC-UV is a robust and widely accessible technique, other methods can be employed for confirmatory analysis or for samples with complex matrices.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher selectivity and sensitivity and can be used to confirm the identity of the analyte based on its mass-to-charge ratio.

  • Charged Aerosol Detector (CAD): A universal detector that can be used if the analyte has a poor chromophore or if co-eluting impurities lack a chromophore.[4]

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Water:TFA) StockStd Standard Stock Solution (1 mg/mL) SamplePrep Sample Preparation CalStd Calibration Standards (1-100 µg/mL) StockStd->CalStd SystemSuitability System Suitability Test CalStd->SystemSuitability SamplePrep->SystemSuitability Injection Inject Standards & Samples SystemSuitability->Injection DataAcquisition Data Acquisition (Peak Area at 254 nm) Injection->DataAcquisition CalibrationCurve Generate Calibration Curve (r² ≥ 0.999) DataAcquisition->CalibrationCurve Quantification Quantify Analyte in Sample CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The RP-HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantification of this compound. The protocol is designed to be a starting point for method development and subsequent validation in accordance with regulatory guidelines. The successful implementation of this method will contribute to ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

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The Versatility of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone in Heterocyclic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block

In the landscape of medicinal chemistry and organic synthesis, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among the diverse array of pyrazole-based synthons, 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone stands out as a particularly versatile and valuable building block. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic acetyl moiety, and the pyrazole ring's intrinsic reactivity—offers a rich platform for the construction of a wide variety of fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on practical applications and detailed protocols for the synthesis of high-value pyrazolopyrimidines and pyrazolopyridines.

The strategic positioning of the amino and acetyl groups on the pyrazole core allows for a range of cyclization strategies. The exocyclic amino group and the endocyclic nitrogen atom of the pyrazole ring can act as binucleophiles, readily reacting with 1,3-dielectrophilic species to forge new rings. This reactivity is central to the construction of fused bicyclic systems of significant pharmacological interest.

Core Synthetic Applications

The primary utility of this compound lies in its role as a precursor to condensed heterocyclic systems. The following sections detail the synthesis of two major classes of compounds: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

I. Synthesis of Pyrazolo[1,5-a]pyrimidines: Accessing Privileged Scaffolds

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that are isosteres of purines and exhibit a broad spectrum of biological activities, including protein kinase inhibition. The synthesis of these compounds from this compound typically involves condensation with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2]

Mechanism of Cyclocondensation:

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the β-dicarbonyl compound, forming an enamine intermediate. Subsequent intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen onto the second carbonyl group, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The regioselectivity of the cyclization with unsymmetrical β-dicarbonyls can be influenced by the reaction conditions and the nature of the substituents.[3]

Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

start Start: 1-(5-amino-3-methyl- 1H-pyrazol-4-yl)ethanone reagents Reactants: - 1,3-Dicarbonyl Compound - Glacial Acetic Acid (Solvent/Catalyst) start->reagents Mix reaction Reaction: - Reflux (e.g., 120-130 °C) - Monitor by TLC reagents->reaction Heat workup Work-up: - Cool to RT - Pour into ice-water - Filter precipitate reaction->workup Upon completion purification Purification: - Recrystallization (e.g., Ethanol) workup->purification product Product: Substituted Pyrazolo[1,5-a]pyrimidine purification->product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 1: Synthesis of 7-Acetyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

This protocol describes a typical procedure for the reaction of this compound with acetylacetone.

Parameter Value
Reactants This compound, Acetylacetone
Solvent Glacial Acetic Acid
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 75-85%

Step-by-Step Procedure:

  • To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the desired 7-acetyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

II. Synthesis of Pyrazolo[3,4-b]pyridines: Building Bioactive Cores

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse pharmacological applications, including their use as kinase inhibitors and anti-inflammatory agents.[4][5] The synthesis of these compounds from this compound can be achieved through various strategies, most notably the Friedländer annulation or related multicomponent reactions.

Mechanism of Friedländer Annulation:

In the context of our starting material, a modified Friedländer synthesis can be envisioned. This would involve the reaction of the aminopyrazole with a compound containing an activated methylene group adjacent to a carbonyl, such as an α,β-unsaturated ketone or a β-ketoester. The reaction is typically acid-catalyzed and proceeds via an initial Michael addition of the amino group to the unsaturated system, or a condensation reaction, followed by intramolecular cyclization and dehydration/aromatization to furnish the pyrazolo[3,4-b]pyridine scaffold.[1]

Logical Flow of Pyrazolo[3,4-b]pyridine Synthesis

cluster_start Starting Materials cluster_reaction Reaction Sequence A 1-(5-amino-3-methyl- 1H-pyrazol-4-yl)ethanone C Michael Addition A->C B α,β-Unsaturated Ketone B->C D Intramolecular Cyclization C->D E Dehydration & Aromatization D->E F Pyrazolo[3,4-b]pyridine Product E->F

Caption: Key steps in the synthesis of pyrazolo[3,4-b]pyridines.

Protocol 2: Synthesis of a Substituted 4-Acetyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

This protocol outlines a general procedure for the reaction of this compound with an α,β-unsaturated ketone (chalcone).

Parameter Value
Reactants This compound, Substituted Chalcone
Solvent Ethanol or Acetic Acid
Catalyst Piperidine (basic) or p-Toluenesulfonic acid (acidic)
Temperature Reflux
Reaction Time 8-12 hours
Typical Yield 60-75%

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted chalcone (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Potential Application: Synthesis of Pyrazole-Based Chalcones

The presence of the acetyl group in this compound opens up another avenue of synthetic utility: the formation of chalcones. Chalcones are well-known pharmacophores with a wide range of biological activities. The Claisen-Schmidt condensation of the acetyl group with various aromatic aldehydes can lead to a library of novel pyrazole-chalcone hybrids. These chalcones can then serve as versatile intermediates for the synthesis of other heterocyclic systems like pyrazolines.

Protocol 3: General Procedure for the Synthesis of a Pyrazole-Chalcone Derivative

  • Dissolve this compound (1.0 mmol) and an appropriate aromatic aldehyde (1.1 mmol) in ethanol (10 mL).

  • Add an aqueous solution of sodium hydroxide (e.g., 40%, 2 mL) dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazole-chalcone.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of fused pyrazole-containing heterocycles. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The strategic combination of its nucleophilic and electrophilic centers allows for the efficient construction of complex molecular architectures with significant potential in drug discovery and materials science. Further exploration of its reactivity in multicomponent reactions and its use in the synthesis of other novel heterocyclic systems will undoubtedly continue to be a fruitful area of research.

References

  • Aggarwal, N., & Kumar, R. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 1377–1414.
  • Dymek, B., Stypik, M., Zagozda, M., et al. (2022).
  • Gaponov, A. A., & Burov, O. N. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793.
  • Shawali, A. S., & Abdelhamid, A. O. (2014). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Hassan, A. S., & Moustafa, A. H. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6649.
  • de la Torre, B. G., & Albericio, F. (2020).
  • Azim, F., & Khan, S. A. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
  • Al-Zahrani, F. A. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 63.
  • Krasavin, M. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 5, 63.
  • Hassan, A. S. (2020). Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry, 57(3), 1266-1276.
  • Azim, F., & Khan, S. A. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
  • Ghomi, J. S., & Zahedi, E. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Molecules, 29(8), 1836.
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  • Asif, M., & Alghamdi, S. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and improve your product yield.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the cyclocondensation of a β-ketonitrile with hydrazine or its derivatives.[1][2] While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact the yield and purity of the final product. This guide will dissect common issues and provide scientifically grounded solutions to enhance your synthetic success.

A prevalent synthetic route involves the reaction of (Z)-3-amino-2-cyano-2-pentenenitrile with hydrazine hydrate. The initial step is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired aminopyrazole ring.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering step-by-step solutions and the rationale behind them.

Problem 1: Low Overall Yield

A low yield of the target compound is one of the most common frustrations in this synthesis. Several factors can contribute to this issue, from starting material quality to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • β-Ketonitrile Impurities: The purity of your β-ketonitrile starting material, such as 2-cyano-3-pentanone derivatives, is critical. Impurities can lead to unwanted side reactions.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization. Verify purity using analytical methods such as NMR or GC-MS.

  • Suboptimal Reaction Temperature:

    • Rationale: The cyclocondensation reaction is sensitive to temperature.[3] Temperatures that are too low can lead to incomplete reactions, while excessively high temperatures can promote the formation of degradation products or side reactions.

    • Solution: Experiment with a temperature gradient to find the optimal reaction temperature. Start with room temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC). For many pyrazole syntheses, a temperature range of 60-80°C in a suitable solvent like ethanol is a good starting point.[1]

  • Incorrect Reaction Time:

    • Rationale: Insufficient reaction time will result in incomplete conversion of starting materials. Conversely, prolonged reaction times can lead to the formation of byproducts.

    • Solution: Monitor the reaction progress closely using TLC. The reaction is typically complete when the starting material spot disappears.

  • Inefficient Cyclization:

    • Rationale: The cyclization step is crucial for forming the pyrazole ring. The choice of solvent and catalyst can significantly influence the efficiency of this step.

    • Solution:

      • Solvent Selection: While ethanol is commonly used, exploring other protic or aprotic polar solvents might improve the yield.[4] For instance, N,N-dimethylacetamide has been shown to give good yields at ambient temperature.[4]

      • Catalysis: The reaction can be catalyzed by either acid or base. Experiment with catalytic amounts of a mild acid (e.g., acetic acid) or a base (e.g., piperidine) to facilitate the cyclization.

Problem 2: Formation of Regioisomers

When using substituted hydrazines, the formation of regioisomers is a significant challenge in pyrazole synthesis.[3] This occurs because the unsymmetrical hydrazine can attack either of the two carbonyl groups of the 1,3-dicarbonyl precursor, leading to a mixture of products.

Possible Causes & Solutions:

  • Lack of Regiocontrol in Cyclocondensation:

    • Rationale: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be similar, leading to non-selective attack on the dicarbonyl compound.

    • Solution:

      • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can enhance regioselectivity.[3]

      • pH Control: Adjusting the pH of the reaction medium can alter the relative nucleophilicity of the hydrazine nitrogens, thereby favoring the formation of one regioisomer.[3]

      • Steric Hindrance: Introducing bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards a single isomer.[3]

Problem 3: Difficult Purification

The crude product mixture often contains unreacted starting materials, side products, and isomers, making purification challenging.

Possible Causes & Solutions:

  • Co-precipitation of Impurities:

    • Rationale: Impurities with similar solubility profiles to the desired product can co-precipitate, making purification by simple filtration and washing difficult.

    • Solution:

      • Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

      • Column Chromatography: For complex mixtures or when high purity is required, flash column chromatography on silica gel is an effective method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.[5]

  • Tarry or Oily Crude Product:

    • Rationale: The formation of polymeric or highly colored byproducts can result in a difficult-to-handle crude product.

    • Solution:

      • Trituration: Before attempting recrystallization or chromatography, triturating the crude oil or tar with a solvent in which the desired product is sparingly soluble can often induce crystallization and remove some of the more soluble impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the cyclocondensation reaction between a β-ketonitrile, such as 2-cyano-3-pentanone or its enamine derivatives, and hydrazine hydrate.[1][2] This reaction proceeds through a hydrazone intermediate followed by an intramolecular cyclization.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[7] Use an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.

Q3: What are some common side reactions to be aware of?

A3: Besides the formation of regioisomers (if using a substituted hydrazine), other potential side reactions include incomplete cyclization leading to stable hydrazone intermediates, and degradation of starting materials or product under harsh reaction conditions (e.g., high temperatures or extreme pH).[3]

Q4: What is the role of a catalyst in this synthesis?

A4: A catalyst, either acidic or basic, can accelerate the rate-limiting step of the reaction, which is often the cyclization.[8] An acid catalyst protonates a carbonyl group, making it more electrophilic for the nucleophilic attack by the hydrazine. A base catalyst can deprotonate the hydrazine, increasing its nucleophilicity.

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

A5: Yes, researchers are increasingly exploring greener synthetic methods. This includes the use of eco-friendly solvents like water or polyethylene glycol (PEG), and employing catalysts that can be easily recovered and reused.[7][9] Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption.[8]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific starting materials and laboratory conditions.

Materials:

  • (Z)-3-amino-2-cyano-2-pentenenitrile (or a similar β-ketonitrile)

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Presentation

Table 1: Effect of Solvent on Yield

SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolReflux4~75General Protocol
N,N-DimethylacetamideRoom Temp12>80[4]
2,2,2-TrifluoroethanolReflux3Varies (Improved Regioselectivity)[3]

Visualizations

Workflow for Synthesis and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start reactants Mix Reactants (β-Ketonitrile + Hydrazine) start->reactants reaction Heat & Stir (Monitor by TLC) reactants->reaction workup Cool & Isolate Crude Product reaction->workup purification Purify (Recrystallization/Chromatography) workup->purification low_yield Low Yield? workup->low_yield product Pure Product purification->product isomers Regioisomers? purification->isomers purification_issue Purification Difficulty? purification->purification_issue optimize_cond Optimize Conditions (Temp, Time, Catalyst) low_yield->optimize_cond check_sm Check Starting Material Purity low_yield->check_sm control_regio Control Regioselectivity (Solvent, pH) isomers->control_regio purify_method Refine Purification Method purification_issue->purify_method

Caption: A flowchart illustrating the synthesis workflow and common troubleshooting points with corresponding solutions.

Key Chemical Transformation

Caption: The general reaction scheme for the synthesis of aminopyrazoles from β-ketonitriles and hydrazine.

References

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  • Banu, B. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. Available at: [Link]

  • Kumar, R., et al. (2018). Efficient and facile synthesis of pyrazoles using Guar-gum as biocatalyst and their in vitro bio-evaluation. Journal of the Serbian Chemical Society, 83(10), 1145-1155. Available at: [Link]

  • Gomtsyan, A., et al. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 3(1), 1038-1047. Available at: [Link]

  • Reddy, C. S., et al. (2014). Synthesis of Pyrazole by Using Polyvinylsulfonic Acid (PVSA) as a Novel Bronsted Acid Catalyst. Organic Chemistry International, 2014, 674120. Available at: [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Gharda Chemicals Limited. (2017). Process for preparation of aminopyrazole. Google Patents. WO2017060787A1.
  • Willems, S., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 63(22), 13636-13656. Available at: [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. Retrieved from [Link]

  • Ogbuagu, O. E. V., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of a Novel Schiff Base Ligand Derived from 4-Acyl Pyrazolone and Its Copper (II) Complex. Journal of Chemistry, 2021, 6688929. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1946-1987. Available at: [Link]

  • Jasinski, J. P., et al. (2012). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. Available at: [Link]

  • Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 405-419. Available at: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-175. Available at: [Link]

  • Syngenta Limited. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents. WO2007034183A2.
  • Ghorab, M. M., et al. (2011). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 16(2), 1624-1636. Available at: [Link]

  • Bayer AG. (1994). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents. EP0623600A1.
  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. Available at: [Link]

  • Gherghiceanu, E.-R., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. Available at: [Link]

  • Singh, P. P., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 2676-2699. Available at: [Link]

  • Vas'kevich, R. I., et al. (2019). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. French-Ukrainian Journal of Chemistry, 7(1), 89-94. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-phenyl-3-methyl-4-acetyl-pyrazol-5-one. Retrieved from [Link]

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  • Nde, P. N., et al. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 24(20), 3757. Available at: [Link]

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  • ChemSynthesis. (n.d.). 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. Retrieved from [Link]

  • Bhadraiah, U. K., et al. (2009). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. E-Journal of Chemistry, 6(4), 1121-1127. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. PubChem. Retrieved from [Link]

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  • Bayer AG. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents. US5616723A.
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Technical Support Center: Purification of 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a valuable intermediate in pharmaceutical synthesis. Its structure, containing both a basic amino group and a pyrazole ring, presents a unique set of purification challenges. These can range from the separation of closely related isomers to compound degradation under certain conditions. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

I. Column Chromatography Issues

Question: My compound is co-eluting with an impurity during silica gel column chromatography. How can I improve the separation?

Answer:

Co-elution is a frequent challenge, especially with isomers or byproducts of similar polarity. Here’s a systematic approach to resolving this issue:

  • Optimize Your Solvent System:

    • Polarity Adjustment: The key is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the impurity on a TLC plate. If the spots are not separated on TLC, they will not separate on the column.[1]

    • Solvent Selectivity: Instead of just increasing or decreasing the polarity of a binary mixture (e.g., ethyl acetate/hexane), try introducing a third solvent with a different selectivity. For example, adding a small amount of methanol or dichloromethane can alter the interactions with the silica surface and improve separation.

    • Shallow Gradient: If you are using a gradient elution, a shallower gradient around the elution point of your compound can enhance resolution.[1]

  • Alternative Stationary Phases:

    • If your compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase.[1]

    • Alumina (Neutral or Basic): For basic compounds like aminopyrazoles, basic or neutral alumina can sometimes provide better separation and reduce tailing.

    • Florisil: This is another less acidic alternative to silica.[1]

  • Dry Loading:

    • If your crude material has poor solubility in the initial mobile phase, it's best to use a dry loading technique. Dissolve your compound in a strong solvent (like methanol or dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder can then be carefully loaded onto the top of your column. This method often leads to sharper bands and better separation.[1]

Question: I'm observing significant peak tailing in my HPLC analysis. What could be the cause and how can I fix it?

Answer:

Peak tailing is often a sign of undesirable interactions between the analyte and the stationary phase. For a basic compound like this compound, this is a common issue.

  • Cause: The basic amino group on your compound can interact strongly with acidic silanol groups on the surface of silica-based columns. This leads to some molecules being retained longer than others, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase Modification:

      • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), into your mobile phase can neutralize the active silanol sites and significantly improve peak shape.

      • Adjust pH: Using a buffer to control the pH of the mobile phase can also be effective. For basic compounds, a lower pH can sometimes lead to more symmetrical peaks.

    • Column Choice:

      • End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process that minimizes the number of free silanol groups.

      • "Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These columns have a very low concentration of active silanol groups.

Question: My compound appears to be degrading on the silica gel column. What are the signs and how can I prevent this?

Answer:

Aminopyrazoles can be susceptible to degradation, especially under acidic conditions.

  • Signs of Degradation:

    • Streaking on the TLC plate.

    • Appearance of new, more polar spots on the TLC as the purification progresses.

    • Low overall recovery from the column.

  • Prevention Strategies:

    • Neutralize the Silica: You can neutralize the silica gel by preparing your column with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in your mobile phase).

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with a faster flow rate.[1]

    • Use an Alternative Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or Florisil can prevent degradation.[1]

II. Recrystallization Challenges

Question: I'm having trouble finding a suitable solvent for the recrystallization of my product. What's a good starting point?

Answer:

Finding the right recrystallization solvent is often a matter of trial and error, but here are some guiding principles:

  • "Like Dissolves Like": Solvents with functional groups similar to your compound are often good solubilizers. For this compound, which has both polar (amino, ketone) and non-polar (methyl) groups, a solvent of intermediate polarity is a good starting point.

  • Recommended Solvents and Solvent Systems:

    • Single Solvents: Ethanol, isopropanol, and ethyl acetate are good initial choices.

    • Mixed Solvent Systems: These often provide the best results. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. The solution is then heated until it becomes clear and allowed to cool slowly.[2]

      • Ethanol/Water: A classic choice for moderately polar compounds.[2]

      • Methanol/Ethyl Acetate: Can be effective for separating compounds with similar polarities.[3]

      • Hexane/Ethyl Acetate or Hexane/Acetone: Good for less polar impurities.[4]

  • For Basic Compounds: If solubility is an issue in neutral solvents, you can try dissolving your compound in a dilute acidic solution (e.g., aqueous acetic acid) and then carefully neutralizing it to induce crystallization.[5]

Question: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution above its melting point.

  • Solutions:

    • Use a Larger Volume of Solvent: This will lower the saturation point of the solution.

    • Cool the Solution More Slowly: Allow the flask to cool to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice.

    • Scratch the Inside of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, crystalline material, adding a tiny crystal to the cooled solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

While the exact impurity profile depends on the specific synthetic route, common impurities can include:

  • Unreacted Starting Materials: Such as the β-ketonitrile and hydrazine precursors.

  • Regioisomers: Depending on the reaction conditions, the formation of the isomeric 1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone is possible. These isomers often have very similar polarities, making them challenging to separate.

  • Side-Reaction Products: Byproducts from dimerization or polymerization of starting materials or the product.

Q2: What is a good general-purpose HPLC method for analyzing the purity of this compound?

A good starting point for a reverse-phase HPLC method would be:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has significant absorbance (this would need to be determined experimentally, but a starting point could be around 254 nm).

Q3: Can I use acid-base extraction as a purification step?

Yes, given the basicity of the amino group, an acid-base extraction can be a powerful purification technique. The general procedure would be:

  • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the pure product.

  • Extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity.

  • Melting Point: A sharp melting point is an indicator of high purity.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product check_solubility Is the crude product soluble in a common organic solvent? start->check_solubility acid_base Perform Acid-Base Extraction check_solubility->acid_base Yes chromatography Proceed to Column Chromatography check_solubility->chromatography No (or if highly impure) check_purity Check Purity (TLC/HPLC) acid_base->check_purity chromatography->check_purity recrystallize Recrystallize final_product Pure Product recrystallize->final_product check_purity->recrystallize Purity < 98% check_purity->final_product Purity > 98%

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed in HPLC cause Primary Cause: Secondary interactions of basic amine with acidic silanols start->cause solution1 Mobile Phase Modification cause->solution1 solution2 Change Column cause->solution2 sub_solution1a Add Basic Modifier (e.g., 0.1% TEA) solution1->sub_solution1a sub_solution1b Adjust pH with Buffer solution1->sub_solution1b sub_solution2a Use a Base-Deactivated Column solution2->sub_solution2a sub_solution2b Ensure High-Quality End-Capped Column solution2->sub_solution2b

Caption: A flowchart for troubleshooting HPLC peak tailing for basic analytes.

Quantitative Data Summary

Table 1: Common Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Application Notes
Ethanol / WaterVariesGood for moderately polar compounds. Dissolve in minimal hot ethanol, add hot water until cloudy, then clarify with a few drops of hot ethanol.
Methanol / Ethyl AcetateVariesEffective for separating compounds of similar polarity.
Hexane / Ethyl AcetateVariesUseful when dealing with non-polar impurities.
Acetic Acid (dilute aq.)N/ACan be used to dissolve the basic compound, followed by neutralization to induce precipitation.

References

  • ResearchGate. What solvent should I use to recrystallize pyrazoline? Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Separation of Anacin Components Experiment Part 5: Isolating and Recrystallizing Aspirin. (2020). YouTube. Available at: [Link]

Sources

Technical Support Center: Synthesis of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed to provide in-depth, field-proven insights into the common challenges and byproducts encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3(5)-aminopyrazoles, and what are its primary challenges?

The most prevalent and versatile method for synthesizing 3(5)-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[1][2] The reaction typically proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.[2] The primary challenge, and a significant source of byproducts, arises when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine). The two nitrogen atoms of the substituted hydrazine possess different nucleophilicities, leading to a lack of regioselectivity and the formation of a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[1][3]

Q2: What are the most common byproducts in aminopyrazole synthesis?

Beyond the formation of regioisomers, several other byproducts can complicate your synthesis and purification process:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[2][3] This is often due to insufficient reaction time, temperature, or the use of a non-optimal solvent.

  • Acetylated Aminopyrazoles: When employing acetic acid as a solvent, particularly at elevated temperatures, the desired aminopyrazole product can undergo N-acetylation, forming an amide byproduct.[3][4]

  • Dimerization Products: 5-Aminopyrazoles are effective binucleophiles and can react further, especially under harsh conditions or in the presence of certain catalysts like copper.[5][6][7] This can lead to the formation of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines or other dimeric structures.[3]

  • Products from Malononitrile Dimerization: When using malononitrile as a starting material, it can dimerize before reacting with hydrazine, leading to the formation of 5-amino-4-cyanopyrazole derivatives.[2]

Q3: How can I control the regioselectivity of the reaction to favor one isomer over the other?

Controlling regioselectivity is a key challenge. The outcome is influenced by both kinetic and thermodynamic factors. Generally, the 5-aminopyrazole isomer is the thermodynamically more stable and favored product under neutral or acidic conditions. However, it is possible to influence the regiochemical outcome:

  • Kinetic Control: Using a strong, non-nucleophilic base like sodium ethoxide can favor the formation of the 3-aminopyrazole isomer. This is because the more nucleophilic, substituted nitrogen of the alkylhydrazine attacks first, leading to the kinetically favored product.

  • Thermodynamic Control: Running the reaction under neutral or acidic conditions, often with prolonged heating, allows for the equilibration of intermediates to form the more stable 5-aminopyrazole.

  • Steric Hindrance: Increasing the steric bulk of the substituent on the hydrazine can favor the formation of the 5-aminopyrazole regioisomer.[1]

  • Microwave Activation: While microwave irradiation can significantly reduce reaction times, it generally does not alter the regioselective outcome of the reaction.[1]

Q4: What are the best analytical techniques to identify and differentiate aminopyrazole isomers and byproducts?

Unambiguous characterization is critical. A combination of techniques is often necessary:

  • NMR Spectroscopy: Standard 1H and 13C NMR are essential first steps. For definitive isomer identification, advanced 2D NMR techniques are invaluable. 1H-15N HMBC is particularly powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[3][8] NOE experiments can also help elucidate the spatial relationship between substituents.[9]

  • Mass Spectrometry (MS): MS provides molecular weight information, which is crucial for identifying the desired product and any byproducts. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for separating and identifying components of a reaction mixture.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating isomers and other impurities, allowing for their quantification.[11]

  • Single-Crystal X-ray Diffraction: For absolute structural confirmation, single-crystal X-ray diffraction is the gold standard, providing unambiguous proof of the regiochemistry.[3][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; formation of stable hydrazone intermediate.Increase reaction temperature and/or time. Consider switching to a higher-boiling solvent like ethanol or n-butanol. Microwave irradiation can also be effective in driving the reaction to completion.[1]
Mixture of Regioisomers Lack of regiocontrol in the cyclization step with a substituted hydrazine.To favor the 5-aminopyrazole , use neutral or acidic conditions (e.g., acetic acid in ethanol) and allow the reaction to reach thermodynamic equilibrium.[1] To favor the 3-aminopyrazole , employ kinetically controlled conditions using a base like sodium ethoxide at lower temperatures.
Presence of an N-acetylated byproduct Reaction of the product with acetic acid solvent at high temperatures.If the N-acetylated product is a significant issue, consider using a different solvent system that does not contain acetic acid. If acidic conditions are required, a non-reactive acid could be used.
Formation of Dimeric or Fused-Ring Byproducts The aminopyrazole product is reacting with itself or other components in the reaction mixture.Reduce the reaction temperature and time to the minimum required for the completion of the primary reaction. Using a more dilute reaction mixture can also disfavor bimolecular side reactions.
Difficulty in Purification Similar polarities of the desired product and byproducts (especially regioisomers).Column chromatography on silica gel is a common method for separating pyrazole isomers.[9] Recrystallization can also be effective; ethanol is often a good starting solvent to try.[12] In some cases, derivatization of the amino group may alter the polarity enough to facilitate separation.

Common Byproducts Summary

Byproduct Formation Pathway Key Identifying Features Mitigation Strategy
Regioisomers (3-amino and 5-amino) Reaction with monosubstituted hydrazines.Similar mass spectra, distinct NMR chemical shifts (especially for protons and carbons adjacent to the substituted nitrogen).Control reaction conditions (kinetic vs. thermodynamic).
Uncyclized Hydrazone Incomplete cyclization of the intermediate.Presence of both C=N and C≡N stretches in the IR spectrum; distinct NMR signals for the open-chain structure.Increase reaction temperature/time; use a catalyst if applicable.[2][3]
N-Acetylated Aminopyrazole Reaction with acetic acid solvent.Higher molecular weight corresponding to the addition of an acetyl group; characteristic amide carbonyl peak in IR and 13C NMR.Avoid using acetic acid as a solvent at high temperatures.[3][4]
Dimerization Products Self-reaction of the aminopyrazole product.Significantly higher molecular weight; complex NMR spectra.Use milder reaction conditions; lower concentration.[5][6]

Experimental Workflow & Pathway Diagram

Generalized Protocol for Aminopyrazole Synthesis (Thermodynamic Control)
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-ketonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9][12]

Byproduct Formation Pathway in Aminopyrazole Synthesis

Byproduct_Formation Reactants β-Ketonitrile + R-NHNH2 Hydrazone_K Kinetic Hydrazone (Attack at substituted N) Reactants->Hydrazone_K Kinetic Path (Base) Hydrazone_T Thermodynamic Hydrazone (Attack at unsubstituted N) Reactants->Hydrazone_T Thermodynamic Path (Acid/Neutral) Hydrazone_K->Hydrazone_T Equilibration Product_3_amino 3-Aminopyrazole (Kinetic Product) Hydrazone_K->Product_3_amino Cyclization Product_5_amino 5-Aminopyrazole (Thermodynamic Product) Hydrazone_T->Product_5_amino Cyclization Uncyclized Uncyclized Hydrazone Hydrazone_T->Uncyclized Incomplete Reaction Dimer Dimerization Product Product_5_amino->Dimer Self-Reaction Acetylated N-Acetylated Product Product_5_amino->Acetylated Reaction with AcOH solvent

Caption: Synthetic pathways to aminopyrazoles and common byproducts.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • MDPI. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • The Heterocyclist. (2015, August 6). Regioselective synthesis of 3- and 5-aminopyrazoles. Retrieved from [Link]

  • PubMed. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Reddit. (2021, August 11). Advices for Aminopyrazole synthesis. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(7), 1733. [Link]

  • ResearchGate. (2025, January 12). (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • ResearchGate. (2017, December 20). (PDF) Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 9, 2906–2939. [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • ACS Omega. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017060787A1 - Process for preparation of aminopyrazole.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 9, 2906–2939. [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Diva Portal. (2025, November 26). Identification of the Isomers Using Principal Component Analysis (PCA) Method. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Retrieved from [Link]

  • ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

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troubleshooting guide for 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and experimental use of this versatile heterocyclic building block. Our guidance is grounded in established chemical principles and practical laboratory experience to help you overcome common challenges and ensure the success of your research.

Introduction: The Challenge of a Polyfunctional Reagent

This compound is a valuable synthon in medicinal chemistry and drug development, primarily due to its utility as a precursor for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[1][2] However, its experimental utility is directly linked to its complex chemical nature. The molecule possesses multiple nucleophilic centers—the exocyclic 5-amino group, the endocyclic N1-H, and the N2 nitrogen—and is subject to tautomerism.[1] This polyfunctionality is the root of many common experimental challenges, from controlling reaction regioselectivity to interpreting analytical data. This guide is designed to help you navigate these complexities.

Section 1: Synthesis and Purification FAQs

This section addresses the most common issues encountered during the initial preparation and isolation of the target compound.

Q1: My synthesis yield is consistently low. What are the primary causes and how can I improve it?

A: Low yields in the synthesis of 5-aminopyrazoles, which are typically formed via the condensation of a β-ketonitrile with hydrazine, are often traced back to three critical areas: precursor quality, reaction conditions, and workup procedure.[3][4]

Causality and Troubleshooting Steps:

  • Purity of Starting Materials: The most common synthesis involves the reaction of hydrazine with (E)-2-cyano-3-(dimethylamino)but-2-enamide or a similar β-ketonitrile precursor. The purity of this precursor is paramount. If it has degraded or contains impurities, side reactions can sequester material and complicate purification.

    • Action: Verify the purity of your β-ketonitrile starting material via ¹H NMR before starting the reaction. If necessary, purify it by recrystallization or chromatography.

  • Reaction pH and Cyclization Efficiency: The key cyclization step, where the hydrazone intermediate closes to form the pyrazole ring, can be sensitive to the reaction's pH.[3] If the medium is too basic after the initial condensation, the efficiency of the intramolecular nucleophilic attack on the nitrile can decrease.

    • Action: In protocols that use a base for the initial condensation, a careful neutralization (e.g., with acetic acid or dilute HCl) before or during the heating/reflux step can significantly improve the yield of the cyclized product. Monitor the pH to ensure it is near neutral before proceeding with the cyclization.

  • Incomplete Reaction: The reaction may simply not have gone to completion.

    • Action: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Compare the reaction mixture to a spot of your starting material. If a significant amount of starting material remains after the recommended reaction time, consider extending the reflux time in increments of 1-2 hours.

  • Product Loss During Workup: The target molecule has moderate water solubility due to its polar amino and carbonyl groups. Aggressive aqueous washes or extractions from highly polar solvents can lead to significant product loss.

    • Action: When performing an aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of your organic product. Use a more polar organic solvent like ethyl acetate or a mixture of dichloromethane/isopropanol for extraction to ensure efficient recovery.

Q2: My final product is impure after synthesis. What are the likely side products and how can I minimize them?

A: Impurities often arise from incomplete cyclization or the inherent reactivity of the aminopyrazole core. The primary contaminants are typically the uncyclized hydrazone intermediate or products of self-condensation.

Diagram 1: Common Impurities in Synthesis This diagram illustrates the main reaction pathway and a potential side reaction leading to a common impurity.

G cluster_main Desired Pathway Start β-Ketonitrile + Hydrazine Inter Hydrazone Intermediate Start->Inter Condensation Prod Target: 1-(5-amino-3-methyl- 1H-pyrazol-4-yl)ethanone Inter->Prod Intramolecular Cyclization (Heat/Acid) Side Uncyclized Hydrazone (Major Impurity) Inter->Side Incomplete Reaction

Caption: Main synthesis pathway and formation of uncyclized intermediate.

Troubleshooting Strategies:

  • Uncyclized Hydrazone: This is the most common impurity, resulting from an incomplete intramolecular cyclization.

    • Mitigation: Ensure adequate heating and reaction time as discussed in Q1. The addition of a catalytic amount of acid (e.g., acetic acid) can promote the cyclization step.[5]

  • Oxidation Products: The 5-amino group is susceptible to oxidation, which can lead to colored impurities, especially if the reaction is exposed to air for extended periods at high temperatures.

    • Mitigation: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While not always necessary, it can be a useful diagnostic step if you consistently obtain highly colored, intractable materials.

  • Self-Condensation: Although less common under typical synthesis conditions, aminopyrazoles can potentially dimerize or undergo other self-condensation reactions.

    • Mitigation: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion.

Q3: I'm struggling with the column chromatography purification. What conditions do you recommend?

A: The polarity of the amino and carbonyl groups, combined with the two ring nitrogens, makes this compound quite polar and prone to streaking on silica gel. The key is to use a polar mobile phase, often with a basic additive to improve peak shape.

Causality and Recommended Protocols:

The acidic nature of silica gel can interact strongly with the basic amino and pyrazole nitrogen atoms, causing significant band tailing. Adding a small amount of a basic modifier to the eluent neutralizes the active sites on the silica, leading to sharper peaks and better separation.

Table 1: Recommended Column Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic purifications.
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH)Start with 98:2 DCM/MeOH and gradually increase polarity to 95:5 or 90:10.
Eluent Additive 0.5 - 1% Triethylamine (TEA) or AmmoniaCritical Step. Neutralizes acidic silica sites, preventing peak tailing of the basic product.[5]
Loading Method Dry LoadingAdsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the column. This leads to better initial band formation than wet loading.

Section 2: Handling, Stability, and Downstream Reactions

Q4: What are the optimal storage conditions for this compound? Is it prone to degradation?

A: this compound is a relatively stable solid. However, like many amino-substituted aromatic compounds, it can be sensitive to light and air over long periods.

  • Optimal Storage: Store the solid compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. For long-term storage (>6 months), storing under an inert atmosphere (argon or nitrogen) in a freezer at -20°C is recommended.

  • Degradation Signs: A noticeable darkening of the material (from off-white/pale yellow to tan or brown) can indicate oxidation or degradation. Re-check purity by TLC or NMR before using material that has changed color.

Q5: I am trying to perform a reaction at the 5-amino group, but I'm getting a mixture of products. Why is this happening?

A: This is a classic regioselectivity problem stemming from the molecule's multiple nucleophilic sites. The exocyclic amino group (5-NH₂), the endocyclic deprotonated nitrogen (N1), and to a lesser extent the N2 nitrogen can all react with electrophiles.[2]

Diagram 2: Competing Nucleophilic Sites This diagram illustrates the different reactive sites on the molecule that compete for electrophiles.

Caption: The three primary nucleophilic sites leading to regioselectivity issues.

Controlling Regioselectivity:

  • For Reaction at the 5-Amino Group (e.g., Acylation, Amide Formation):

    • Conditions: Use neutral or slightly acidic conditions without a strong base. For example, reacting with an acid chloride in a non-basic solvent like DCM or THF. The amino group is generally more nucleophilic than the un-deprotonated ring nitrogens.

    • Protecting Groups: For complex syntheses, you may need to protect the ring nitrogen. However, for simple acylations, controlling the conditions is often sufficient.

  • For Reaction at the N1-Ring Nitrogen (e.g., N-Alkylation):

    • Conditions: Use a strong base (e.g., NaH, K₂CO₃) to deprotonate the N1-H, forming a highly nucleophilic pyrazolate anion.[6] This anion will then readily react with an alkyl halide. Under these basic conditions, the N1 anion is significantly more nucleophilic than the 5-amino group.

Section 3: Analytical & Characterization Challenges

Q6: My ¹H NMR spectrum looks complex, shows broad peaks, or doesn't match the expected structure. How do I interpret it?

A: The analytical complexity of this molecule is primarily due to tautomerism and the influence of the solvent. The aminopyrazole can exist in different tautomeric forms, and the rate of exchange between them can affect the NMR spectrum.

Diagram 3: Tautomeric Forms Illustration of the primary tautomers of the compound.

Caption: The compound exists as an equilibrium of tautomeric forms.

Key Interpretation Points:

  • Broad NH Peaks: The N1-H and the two 5-NH₂ protons are exchangeable. Their signals are often broad and may not integrate perfectly to 1H and 2H, respectively. Their chemical shift is highly dependent on solvent and concentration.

    • Action: Perform a D₂O shake. Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The broad NH peaks should disappear, confirming their assignment.

  • Solvent Effects: The choice of NMR solvent can influence which tautomer is favored and dramatically change the chemical shifts.

    • Action: Always report the solvent used when presenting NMR data. If the spectrum is unclear in one solvent (e.g., CDCl₃), try acquiring it in another (e.g., DMSO-d₆). DMSO-d₆ is excellent for identifying NH protons as it slows down the exchange rate, often resulting in sharper peaks.

  • Common Impurity Signals:

    • Residual Solvents: Check for common solvent peaks (e.g., Ethyl Acetate, DCM, Hexanes).

    • Water: A broad peak, typically between 1.5-4.5 ppm depending on the solvent.

    • Uncyclized Intermediate: This will show different signals, likely including a vinyl proton and distinct NH signals that will not match the final product. Compare with the spectrum of your starting material to identify these peaks.

Section 4: Reference Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative example. Reaction times and temperatures may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminocrotononitrile (1.0 eq) and ethanol (5 mL per gram of nitrile).

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Cyclization: After the addition is complete, add a catalytic amount of glacial acetic acid (approx. 0.1 eq). Heat the mixture to reflux (approx. 78°C for ethanol).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 95:5 DCM/MeOH with 1% TEA). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into cold water. A precipitate should form. If not, adjust the pH to ~7-8 with a dilute base (e.g., NaHCO₃ solution).

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude solid can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography as described in Table 1.

References

  • ResearchGate. (2017). New Trends in the Chemistry of 5-Aminopyrazoles. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Prestat, G. et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
  • Slideshare. (n.d.). Unit 4 Pyrazole. Available at: [Link]

  • MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone.
  • National Center for Biotechnology Information. (2021).
  • ResearchGate. (2015). Review on Synthesis of pyrazole and pyrazolines.
  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone (C6H9N3O). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered during experimentation. Pyrazole derivatives are a vital class of heterocyclic compounds in medicinal chemistry, but their handling is often complicated by poor solubility.[1][2][3] This document provides a series of frequently asked questions (FAQs) and detailed protocols to help you achieve consistent and reliable results.

Compound Properties
PropertyValueSource
Molecular FormulaC6H9N3OPubChem[4]
Molecular Weight139.16 g/mol PubChem[4]
XLogP30.5PubChem[4]
AppearanceWhite to light yellow crystalline powderLifeChem Pharma[5]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its structure, which includes a polar amino group and a ketone functional group, as well as a pyrazole ring, this compound is expected to have limited solubility in water and non-polar organic solvents. Its solubility is significantly better in polar organic solvents and aqueous solutions with adjusted pH. The presence of the basic amino group is key to its solubility profile.[1][2]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. The 5-amino group on the pyrazole ring is basic and can be protonated in acidic conditions to form a more soluble salt.[1][2] Therefore, decreasing the pH of the aqueous medium will generally lead to a significant increase in solubility. Conversely, in neutral or basic media, the compound will exist in its less soluble free base form. This is a critical factor to control in any aqueous-based experiments, such as cell culture media or buffer systems for bioassays.[6]

G cluster_0 pH < pKa cluster_1 pH > pKa Protonated R-NH3+ (Salt Form) Highly Soluble Neutral R-NH2 (Free Base) Poorly Soluble Protonated->Neutral Increase pH (Add Base) Neutral->Protonated Decrease pH (Add Acid)

Caption: pH-dependent equilibrium of the amino-pyrazole.

Q3: What are the recommended starting solvents for making a stock solution?

A3: For creating high-concentration stock solutions, dimethyl sulfoxide (DMSO) is the most widely used and effective solvent.[7][8][9] It is a strong, polar aprotic solvent capable of dissolving many poorly soluble compounds. For many pyrazole derivatives, other polar organic solvents like N,N-dimethylformamide (DMF) can also be effective.[8]

Recommended Solvents for Stock Solutions:

SolventClassRecommendations & Cautions
DMSO Polar AproticPrimary choice. Ensure use of anhydrous, high-purity grade to prevent compound degradation. Keep final concentration in assays low (ideally <0.1%) to avoid solvent toxicity.[10]
DMF Polar AproticGood alternative to DMSO. Can be more toxic than DMSO. Use with appropriate safety precautions.
Ethanol/Methanol Polar ProticMay be used, but solubility might be lower than in DMSO or DMF. Useful for applications where aprotic solvents are not suitable.

It is crucial to prepare stock solutions at a high enough concentration to allow for significant dilution into your final aqueous medium, keeping the final solvent concentration to a minimum. [10]

Q4: My compound is precipitating out of my aqueous experimental medium. What's happening and how can I fix it?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer or cell culture medium is a common issue known as "crashing out" or "solvent shock".[11][12] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Several factors can cause this.[11]

The following flowchart provides a systematic approach to troubleshooting this issue.

G start Precipitation Observed in Aqueous Medium q1 Is final compound concentration too high? start->q1 a1_yes ACTION: Lower the final working concentration. q1->a1_yes Yes q2 Is final DMSO concentration >0.5%? q1->q2 No a2_yes ACTION: Remake stock at a higher concentration or use serial dilutions. q2->a2_yes Yes q3 Was the stock added too quickly to cold media? q2->q3 No a3_yes ACTION: Pre-warm media to 37°C. Add stock dropwise while vortexing. q3->a3_yes Yes q4 Is the media pH unfavorable? q3->q4 No a4_yes ACTION: Adjust media pH to be more acidic, if compatible with experiment. q4->a4_yes Yes end Advanced solubilization techniques may be needed. (See Q5) q4->end No

Caption: Troubleshooting workflow for compound precipitation.

Q5: I've tried basic troubleshooting and still have solubility issues. What advanced techniques can I employ?

A5: When standard methods are insufficient, several formulation strategies can enhance solubility. These are common in pre-clinical and drug development settings.

  • Co-Solvent Systems: This technique involves using a mixture of water-miscible solvents to increase the solubility of a hydrophobic compound.[13][14] A common starting formulation for in vivo studies is a mix of DMSO, PEG300/400, and a surfactant like Tween 80 in saline.[13]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has greatly improved aqueous solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HPβCD) is frequently used for this purpose.[15]

  • Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface-area-to-volume ratio of the compound, which can lead to a faster dissolution rate, although it doesn't change the equilibrium solubility.[1][14][16][17]

Protocols

Protocol 1: Determining Maximum Soluble Concentration in Experimental Media

This protocol helps you empirically find the highest concentration of your compound that remains soluble under your specific experimental conditions.[10]

Materials:

  • High-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Your specific experimental medium (e.g., cell culture media, PBS), pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Vortex mixer.

Procedure:

  • Prepare a series of dilutions of the stock solution into your pre-warmed experimental medium. It is recommended to perform serial dilutions.

    • Example: To test final concentrations of 100, 50, 25, and 10 µM, you would add 2 µL of a 50 mM stock to 998 µL of media (for 100 µM), 1 µL to 999 µL (for 50 µM), and so on.

  • Add the DMSO stock solution dropwise to the medium while gently vortexing to avoid localized high concentrations that can cause immediate precipitation.[10]

  • Visually inspect each dilution immediately for any signs of cloudiness or precipitate.

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your experiment (e.g., 24, 48 hours).

  • After incubation, visually inspect the solutions again for any delayed precipitation.

  • Result: The highest concentration that remains clear and free of precipitate after incubation is the maximum working soluble concentration for your experiment.

Protocol 2: Screening for an Effective Co-Solvent System

This protocol provides a basic framework for screening binary or ternary co-solvent systems to enhance solubility.

Materials:

  • This compound powder.

  • Primary Solvent: DMSO.

  • Co-solvents to test: Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Ethanol.

  • Aqueous component: Sterile water or Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sterile glass vials.

  • Vortex mixer and sonicator.

Procedure:

  • Prepare Test Formulations: Create a matrix of different solvent ratios. A common approach is to keep the primary solvent (DMSO) constant at a low percentage (e.g., 5-10%) and vary the co-solvent and aqueous phase.

    Example Co-Solvent Screening Matrix:

    Formulation ID % DMSO % PEG400 % Water/PBS
    F1 10 0 90
    F2 10 20 70
    F3 10 40 50

    | F4 | 10 | 60 | 30 |

  • Solubility Testing: a. Add a pre-weighed excess amount of your compound to a vial for each formulation (e.g., 5 mg). b. Add the pre-mixed solvent system to the vial (e.g., 1 mL). c. Vortex vigorously for 2 minutes, then sonicate for 15 minutes to aid dissolution. d. Place the vials on a rotator at room temperature for 24 hours to reach equilibrium.

  • Quantification: a. After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 min) to pellet the undissolved compound. b. Carefully collect the supernatant. c. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The formulation that yields the highest dissolved concentration is the most effective co-solvent system from your screen.

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • BenchChem. (2025). Technical Support Center: Solving Compound Precipitation in Media.
  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • John, W., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. PubMed Central.
  • Panhuis, M. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed.
  • Yasgar, A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Przybyłek, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH.
  • Chen, J., et al. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Przybyłek, M., et al. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC - PubMed Central.
  • Silki, et al. (2023). Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. MDPI.
  • Pharmaspire. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Singh, A., et al. (n.d.). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. PMC - NIH.
  • Kumar, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • PubChem. (n.d.). This compound.
  • BLDpharm. (n.d.). This compound.
  • Iovine, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents.
  • LifeChem Pharma. (n.d.). 3-Methyl-5-Amino-Pyrazole.

Sources

side reactions to avoid in the synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. We will address common experimental challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you navigate the complexities of this synthesis and avoid critical side reactions.

Synthesis Overview: The Primary Pathway

The most reliable and widely utilized method for synthesizing 5-aminopyrazoles, including the target molecule, is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2] In this case, the key starting material is 3-acetyl-2-cyanopropan-2-one (or its tautomeric equivalent, often generated in situ). The reaction proceeds via a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the desired 5-aminopyrazole ring.

Synthesis_Overview cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product beta_ketonitrile 3-Acetyl-2-cyanopropan-2-one intermediate Hydrazone Intermediate beta_ketonitrile->intermediate + Hydrazine hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat / Catalyst product 1-(5-amino-3-methyl-1H- pyrazol-4-yl)ethanone cyclization->product

Caption: Primary synthesis route for the target aminopyrazole.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Formation of Regioisomers

Question: My reaction is producing a mixture of products, and I suspect I'm forming the 3-amino-5-methyl regioisomer in addition to my desired 5-amino-3-methyl product. Why is this happening and how can I control the regioselectivity?

Answer: This is the most critical challenge in aminopyrazole synthesis from β-ketonitriles. The formation of two regioisomers stems from the cyclization of the hydrazone intermediate. The secondary amine of the hydrazone can attack either the nitrile carbon or the acetyl carbon.

  • Attack on the Nitrile Carbon: Leads to the desired 5-aminopyrazole. This is generally the kinetically and thermodynamically favored pathway.[1]

  • Attack on the Acetyl Carbon: Leads to the undesired 3-aminopyrazole isomer.

The regiochemical outcome is highly dependent on reaction conditions, particularly pH.[1][3]

Regioisomer_Formation cluster_desired Desired Pathway cluster_undesired Side Reaction intermediate Hydrazone Intermediate desired_product 1-(5-amino-3-methyl-1H- pyrazol-4-yl)ethanone intermediate->desired_product Attack on Nitrile (Favored) undesired_product 1-(3-amino-5-methyl-1H- pyrazol-4-yl)ethanone intermediate->undesired_product Attack on Carbonyl (Disfavored)

Caption: Competing cyclization pathways leading to regioisomers.

Troubleshooting Protocol:

  • Control the pH: The reaction of β-ketonitriles with hydrazine salts under acidic conditions is known to favor the formation of the 5-aminopyrazole isomer.[1][2] Using hydrazine sulfate or adding a catalytic amount of acetic acid can direct the cyclization towards the nitrile group.

  • Solvent Selection: Polar protic solvents like ethanol or methanol are standard. However, altering the solvent can sometimes influence the outcome. Avoid using acetic acid as the primary solvent at high temperatures, as this can lead to N-acetylation side products.[4]

  • Temperature Management: Conduct the initial formation of the hydrazone at a lower temperature (0-25 °C) before gently heating to reflux for the cyclization step. This can improve selectivity by favoring the kinetic product.

ParameterRecommended ConditionRationale
Hydrazine Source Hydrazine hydrate or hydrazine sulfateSulfate salt can help maintain a slightly acidic pH.
Catalyst Catalytic acetic acid (if needed)Promotes cyclization onto the nitrile group.[2]
Solvent Ethanol, MethanolStandard polar protic solvents for this condensation.
Temperature 0-25°C for initial addition, then refluxControlled addition minimizes side reactions.
Issue 2: Incomplete Cyclization & Persistent Intermediates

Question: My TLC and NMR analysis show a persistent spot corresponding to the uncyclized hydrazone intermediate, even after prolonged heating. How can I drive the reaction to completion?

Answer: Incomplete cyclization indicates that the energy barrier for the intramolecular nucleophilic attack is not being overcome efficiently.[5] The stability of the hydrazone intermediate can sometimes stall the reaction.

Troubleshooting Protocol:

  • Introduce an Acid Catalyst: If not already present, add a catalytic amount (1-5 mol%) of a weak acid like acetic acid or a stronger acid like p-toluenesulfonic acid.[6] The acid protonates the nitrile group, making it more electrophilic and susceptible to attack by the hydrazone's secondary amine.

  • Increase Temperature: While initial mixing should be controlled, the cyclization step often requires sufficient thermal energy. Ensure you are reaching the reflux temperature of your chosen solvent and maintain it for an adequate period (monitor by TLC).

  • Remove Water: The cyclization is a condensation reaction that releases water. In some cases, using a Dean-Stark apparatus to remove water can help drive the equilibrium towards the cyclized product, although this is not typically required for this synthesis.

Issue 3: Product Degradation and Discoloration

Question: My final product is dark and appears to contain impurities that I suspect are from degradation. How can I prevent this?

Answer: 5-aminopyrazoles can be sensitive to both harsh acidic/basic conditions and oxidation. The amino group can be hydrolyzed under strong aqueous acid or base, particularly at elevated temperatures, to form the corresponding hydroxypyrazole.[7] Discoloration is often due to minor oxidative side reactions involving the hydrazine starting material or the aminopyrazole product.[5]

Troubleshooting Protocol:

  • Neutralize Carefully: During work-up, adjust the pH to near neutral (pH 7-8) carefully using a mild base like sodium bicarbonate solution. Avoid using strong bases like sodium hydroxide if possible.

  • Purify Promptly: Do not let the crude reaction mixture sit for extended periods. Proceed with extraction and purification soon after the reaction is complete.

  • Use an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side products, resulting in a cleaner crude product.

  • Recrystallization: The most effective method for removing colored impurities and obtaining a pure, crystalline product is recrystallization. A solvent system like ethanol/water or ethyl acetate/hexane is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the correct regioisomer? A1: Unambiguous structure determination is crucial. While 1H and 13C NMR are essential, advanced 2D NMR techniques are definitive. A 1H-15N HMBC experiment is the gold standard, as it will show a correlation between the N1-H proton and the C5 carbon (bearing the amino group), confirming the 5-amino structure.[4] Nuclear Overhauser Effect (NOE) experiments can also be helpful.

Q2: How can I best purify the final product? A2: Purification typically involves two steps. First, perform an aqueous work-up to remove inorganic salts and water-soluble impurities. Extract the product into an organic solvent like ethyl acetate or dichloromethane. After drying and concentrating, the crude solid can be purified by either flash column chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent pair (e.g., ethanol/water).

Q3: Can I use a substituted hydrazine to synthesize an N-substituted derivative directly? A3: Yes, but this introduces significant challenges with regioselectivity, as the substituted hydrazine (e.g., methylhydrazine) can attack with either of its non-equivalent nitrogen atoms.[3][8] This will almost certainly lead to a mixture of N1-substituted isomers that are often very difficult to separate.[5] It is generally more effective to synthesize the 1H-pyrazole first and then perform a selective N-alkylation or N-arylation reaction.

Optimized Laboratory Protocol

This protocol is designed to maximize yield and purity while minimizing the formation of side products.

Materials:

  • 3-Acetyl-2-cyanopropan-2-one (or a precursor like 3-cyano-2,4-pentanedione)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (200 proof)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketonitrile starting material (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Hydrazine Addition: Cool the solution to 0 °C in an ice bath. Add hydrazine hydrate (1.1 eq) dropwise over 15-20 minutes. A precipitate (the hydrazone intermediate) may form.

  • Catalyst Addition: After the addition is complete, add a catalytic amount of glacial acetic acid (0.05 eq).

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), observing the disappearance of the starting material and intermediate spots and the appearance of the product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete (TLC/LCMS) check_purity Analyze Crude Product (NMR/LCMS) start->check_purity low_yield Low Yield? check_purity->low_yield incomplete_rxn Incomplete Reaction Identified low_yield->incomplete_rxn Yes impurities Major Impurities? low_yield->impurities No fix_incomplete Action: 1. Add catalytic acid. 2. Increase reflux time/temp. incomplete_rxn->fix_incomplete fix_incomplete->start Re-optimize regioisomer Regioisomer Detected impurities->regioisomer Yes success Product is Clean & High Yield impurities->success No fix_regioisomer Action: 1. Re-run with controlled pH (acid catalyst). 2. Lower initial reaction temp. regioisomer->fix_regioisomer degradation Degradation/Color regioisomer->degradation No fix_regioisomer->start Re-optimize degradation->success No fix_degradation Action: 1. Use milder work-up (NaHCO3). 2. Purify promptly. 3. Consider inert atmosphere. fix_degradation->start Re-optimize

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 76(17), 7145–7153. [Link]

  • Gommaa, A. M. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 14(4), 275-285. [Link]

  • Google Patents. (2007).
  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 144-163. [Link]

  • Kerru, N., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(5), 1258. [Link]

  • Nadia, G., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 512-555. [Link]

  • PrepChem. (2023). Synthesis of 1-phenyl-3-methyl-4-acetyl-pyrazol-5-one. [Link]

  • Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Seliem, I. A., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. RSC Medicinal Chemistry, 9(1), 121-131. [Link]

  • Tasch, B. O. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024–2077. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the scale-up synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. Moving from bench-scale to pilot or manufacturing scale introduces challenges that require careful consideration of reaction parameters, safety, and process control. This document addresses common issues through troubleshooting guides and FAQs, grounded in established chemical principles and field-proven insights.

Synthesis Overview and Core Mechanism

The synthesis of 5-aminopyrazole derivatives is a cornerstone of heterocyclic chemistry, providing crucial intermediates for pharmaceuticals and agrochemicals.[1][2] The most robust and widely adopted method for synthesizing this compound is the cyclocondensation reaction between a β-ketonitrile equivalent and hydrazine.[1][3] This approach is favored for its high atom economy and the ready availability of starting materials.

The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl/nitrile carbons of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to yield the stable 5-aminopyrazole ring system.

Reaction_Mechanism Start Starting Materials SM1 2-Acetyl-3-aminoacrylonitrile (β-Ketonitrile) Intermediate Hydrazone/ Enamine Intermediate SM1->Intermediate Nucleophilic attack SM2 Hydrazine Hydrate (H2N-NH2·H2O) SM2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration H2O H2O Intermediate->H2O - H2O

Caption: General reaction pathway for the synthesis of the target aminopyrazole.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.

Problem Area Potential Root Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Product degradation. 3. Mechanical loss during work-up/isolation.[4]1. Increase reaction time or temperature moderately; ensure efficient mixing. 2. Check for exotherm spikes; ensure reaction is run under an inert atmosphere if sensitive. 3. Optimize solvent volumes for extraction and recrystallization; ensure complete precipitation before filtration.
Impurity Formation 1. Poor quality of starting materials. 2. Side reactions due to poor temperature control. 3. Formation of regioisomers (less common with unsubstituted hydrazine but possible with impurities).[4]1. Verify purity of β-ketonitrile and hydrazine hydrate via analytical methods (NMR, GC/MS) before use. 2. Implement strict exotherm management (see Q2 below). 3. Optimize reaction conditions (temperature, solvent) to improve selectivity.[4]
Poor Filtration 1. Product oiling out instead of crystallizing. 2. Formation of very fine, difficult-to-filter particles.1. Change the anti-solvent or solvent system for precipitation; cool the mixture slowly with gentle agitation. 2. Introduce seeding crystals; adjust the rate of anti-solvent addition or cooling.
Batch-to-Batch Inconsistency 1. Variation in raw material quality. 2. Inconsistent control over reaction parameters (addition rates, temperature profiles). 3. Differences in operator handling during work-up.1. Establish strict specifications for all incoming raw materials. 2. Utilize automated dosing pumps and reactor temperature control systems. 3. Standardize all work-up and isolation procedures in a detailed SOP.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab. What should I investigate first?

When yields drop during scale-up, the primary culprits are often related to mass and heat transfer, which do not scale linearly.

  • Mixing Efficiency: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and degradation. Ensure your reactor's impeller design and speed are adequate for the vessel geometry and batch volume.

  • Heat Transfer: The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient. A reaction that was easily controlled in a lab flask can become a dangerous exotherm in a large reactor. This can degrade both reactants and the product, directly impacting yield.

  • Work-up and Isolation: Losses during work-up are magnified at scale. Ensure phase separations are clean and allow adequate time. During crystallization, ensure the solution is fully cooled and precipitation is complete before filtration. A common error is not allowing sufficient time for crystallization, leaving a significant amount of product in the mother liquor.[4]

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, High Impurity) Check_SM Step 1: Verify Starting Material Purity & Identity Start->Check_SM SM_OK Purity OK? Check_SM->SM_OK Check_Conditions Step 2: Review Process Parameters Conditions_OK Parameters OK? Check_Conditions->Conditions_OK Check_Workup Step 3: Analyze Work-up & Isolation Procedure Workup_OK Procedure OK? Check_Workup->Workup_OK SM_OK->Check_Conditions Yes Resolve_SM Action: Source new batch or re-purify materials SM_OK->Resolve_SM No Conditions_OK->Check_Workup Yes Resolve_Conditions Action: Adjust Temp, Time, Addition Rate, Mixing Conditions_OK->Resolve_Conditions No Resolve_Workup Action: Optimize extraction, crystallization, filtration Workup_OK->Resolve_Workup No End Problem Resolved Workup_OK->End Yes Resolve_SM->Check_SM Resolve_Conditions->Check_Conditions Resolve_Workup->Check_Workup

Caption: A logical workflow for troubleshooting common scale-up issues.

Q2: The reaction temperature spikes uncontrollably during hydrazine addition. How can this exotherm be managed safely?

Exotherm management is the most critical safety consideration for this synthesis.[4] Hydrazine reactions are notoriously energetic, and a thermal runaway can have catastrophic consequences.[5]

Core Strategies for Exotherm Control:

  • Controlled Addition: Never add the full amount of hydrazine at once. Use a dosing pump for slow, subsurface addition at a pre-determined rate.

  • Efficient Cooling: Ensure the reactor's cooling jacket is operational and uses a suitable heat transfer fluid. The cooling capacity must be sufficient to handle the total heat generated by the reaction.

  • Reverse Addition: Consider adding the β-ketonitrile solution to the hydrazine solution. While this may alter the impurity profile, it can sometimes provide better kinetic control over the exotherm.

  • Dilution: Running the reaction at a lower concentration (i.e., using more solvent) provides a larger thermal mass to absorb the heat of reaction, buffering against sharp temperature increases.[4]

  • Kill-Solution: Always have a "quench" or "kill" solution on standby. For this reaction, a chilled solution of a weak acid could be used to neutralize the reactive hydrazine in an emergency.

Q3: What are the most common impurities, and how can they be minimized through process control?

Common impurities often include unreacted starting materials and byproducts from side reactions.[4] Precise control over reaction conditions is the best way to minimize their formation.

  • Unreacted Starting Materials: Monitor the reaction to completion using an appropriate analytical method like TLC or HPLC. If the reaction stalls, a small temperature increase or extended reaction time may be necessary.

  • Side Products: Over-heating can cause degradation. Stick to the validated temperature range. The order of addition can also influence the outcome; for instance, ensuring a slight excess of one reactant can help consume the other completely.

  • Purification: The final product is typically a solid that can be purified effectively by recrystallization. The choice of recrystallization solvent is crucial. A solvent system should be selected where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

Experimental Protocol: Example Scale-Up Synthesis

This protocol is a representative example for producing an ~85 g batch. Note: This procedure must be adapted and validated by the end-user in their specific equipment. A thorough risk assessment must be performed before execution.

Parameter Value Rationale
Scale ~0.5 molA common laboratory pilot scale.
Solvent Ethanol (EtOH)Good solubility for reactants, relatively safe, and easy to remove.
Temperature 20-30°C (Addition), 78°C (Reflux)Controls the initial exotherm and then drives the reaction to completion.
Hydrazine Stoichiometry 1.05 equivalentsA slight excess ensures complete conversion of the limiting β-ketonitrile.

Materials:

  • 2-Acetyl-3-aminoacrylonitrile (or suitable tautomer): 69.0 g (0.5 mol)

  • Hydrazine Hydrate (~64%): ~39.0 g (0.525 mol, 1.05 eq)

  • Ethanol (200 proof): 700 mL

  • Deionized Water: For work-up

  • Activated Carbon: For decolorization (optional)

Procedure:

  • Reactor Setup: In a 2L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel/pump, charge the 2-acetyl-3-aminoacrylonitrile (69.0 g).

  • Dissolution: Add 400 mL of ethanol to the reactor and stir to dissolve the starting material.

  • Initial Cooling: Begin circulating coolant through the reactor jacket to bring the internal temperature to 20-25°C.

  • Hydrazine Addition: Slowly add the hydrazine hydrate (39.0 g) to the reactor solution over a period of 60-90 minutes. CRITICAL: Monitor the internal temperature closely. Maintain the temperature below 30°C throughout the addition. Adjust the addition rate if the temperature rises too quickly.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (~78°C) and hold for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling & Isolation: Cool the reaction mixture to 0-5°C over 2-3 hours. The product should precipitate as a solid.

  • Filtration: Filter the resulting slurry and wash the filter cake with cold (0-5°C) ethanol (2 x 50 mL).

  • Drying: Dry the solid product under vacuum at 40-50°C until a constant weight is achieved.

Safety Considerations

  • Hydrazine Hydrate: This substance is toxic, corrosive, and a suspected carcinogen.[4][6] It can cause severe skin burns and eye damage. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • Aminopyrazoles: The product, this compound, may be an irritant to the skin, eyes, and respiratory tract.[7][8] Standard PPE should be worn when handling the final product.

  • Engineering Controls: For scale-up, the use of a closed system (reactor) is mandatory to minimize exposure to hydrazine vapors. A scrubber system may be necessary for off-gases.

  • Waste Disposal: All waste containing hydrazine must be collected and disposed of as hazardous waste according to local regulations. Do not mix with other waste streams unless compatibility is confirmed.

Frequently Asked Questions (FAQs)

  • FAQ 1: Are there greener alternatives to traditional solvents like ethanol? Yes, research into green chemistry practices for pyrazole synthesis is ongoing.[9] Solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) could be investigated as alternatives with better environmental profiles. Additionally, flow chemistry offers a safer and more efficient way to handle hazardous reagents like hydrazine by minimizing the amount present at any given time.[10]

  • FAQ 2: What are the best analytical techniques for in-process control and final product release?

    • In-Process Control (IPC): Thin-Layer Chromatography (TLC) provides a quick qualitative check for the disappearance of starting materials. High-Performance Liquid Chromatography (HPLC) offers quantitative data on the conversion and the formation of impurities.

    • Final Product QC: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. HPLC is used to determine purity (e.g., >99.0%). Mass Spectrometry (MS) confirms the molecular weight.

  • FAQ 3: Can this reaction be performed without a solvent? Solvent-free synthesis of some pyrazole derivatives has been reported and can be highly efficient.[11] However, for scale-up, the solvent plays a crucial role in heat management. Attempting a solvent-free reaction at scale would pose a significant risk of thermal runaway and is not recommended without specialized equipment and extensive safety studies.

References

  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
  • Safety Data Sheet. (2025). 1-Methyl-1H-pyrazol-3-amine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2020). SAFETY DATA SHEET: 3-Methyl-1H-pyrazole. Retrieved from [Link]

  • Sheikh, T. U., et al. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. National Institutes of Health (NIH). Retrieved from [Link]

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Springer. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole derivatives 2a–g. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. Retrieved from [Link]

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • Springer. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • LookChem. (n.d.). This compound HYDROCHLORIDE Suppliers. Retrieved from [Link]

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Validation & Comparative

1H NMR and 13C NMR analysis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the predicted spectral features, compare them with related structures, and outline a robust experimental protocol for unambiguous structural verification. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for molecular characterization.

Introduction: The Structural Significance of Substituted Pyrazoles

The pyrazole ring is a foundational scaffold in a vast array of pharmacologically active compounds, exhibiting properties ranging from anti-inflammatory to antitumor activities[1]. The specific substitution pattern of this compound, featuring an amino group, a methyl group, and an acetyl group, creates a unique electronic environment that is critical to its function and reactivity. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework in solution.

This guide will first present a predictive analysis of the ¹H and ¹³C NMR spectra based on established principles and data from analogous structures. We will then discuss common challenges in the NMR analysis of N-unsubstituted pyrazoles, such as tautomerism, and propose advanced NMR strategies to overcome them.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons. For this compound, we predict the following signals. The choice of solvent is critical; DMSO-d₆ is recommended as it is a polar aprotic solvent that can form hydrogen bonds, allowing for the observation of exchangeable protons from the NH and NH₂ groups, which might otherwise be broadened or absent in other solvents.[2][3]

  • N-H Proton (Pyrazole Ring): The N-H proton of the pyrazole ring is expected to appear as a very broad singlet at a significantly downfield chemical shift, likely in the range of δ 11.0-13.0 ppm . This broadness is a result of rapid chemical exchange and quadrupole broadening from the adjacent ¹⁴N nucleus.[2] Its position is also highly dependent on concentration and temperature.

  • NH₂ Protons (Amino Group): The two protons of the C5-amino group are also exchangeable and are anticipated to appear as a broad singlet. Due to the electron-donating nature of the amino group, these protons are expected in the region of δ 5.0-7.0 ppm .

  • CH₃ Protons (Acetyl Group): The acetyl group (ethanone) is an electron-withdrawing group. The three protons of its methyl moiety are magnetically equivalent and will appear as a sharp singlet. Its position is predicted to be around δ 2.3-2.6 ppm .

  • CH₃ Protons (C3-Methyl Group): The methyl group attached to the C3 position of the pyrazole ring is in a different chemical environment. It is attached to an sp²-hybridized carbon of the aromatic ring and is expected to resonate as a sharp singlet around δ 2.1-2.4 ppm .

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

  • C=O Carbon (Acetyl Group): The carbonyl carbon of the acetyl group is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom. It is expected to appear significantly downfield, in the range of δ 190-200 ppm .

  • C5 Carbon (Amino-substituted): This carbon is attached to the electron-donating amino group, causing it to be significantly shielded compared to other pyrazole ring carbons. Its resonance is predicted around δ 150-160 ppm .

  • C3 Carbon (Methyl-substituted): The C3 carbon, bearing the methyl group, is also part of the aromatic ring. Its chemical shift is influenced by both the ring currents and the methyl substituent, predicted to be in the region of δ 140-150 ppm .

  • C4 Carbon (Acetyl-substituted): This carbon is attached to the electron-withdrawing acetyl group, which deshields it. However, its position within the heterocyclic ring system places it in a unique environment. A reasonable estimate for its chemical shift is δ 105-115 ppm .

  • CH₃ Carbon (Acetyl Group): The carbon of the acetyl-methyl group will be found in the aliphatic region of the spectrum, likely around δ 28-35 ppm .

  • CH₃ Carbon (C3-Methyl Group): The carbon of the C3-methyl group is typically found further upfield in the aliphatic region, predicted around δ 10-15 ppm .[4]

Table 1: Summary of Predicted NMR Data for this compound in DMSO-d₆
GroupPredicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)
N-H (Ring)11.0 - 13.0br s-
NH₂5.0 - 7.0br s-
C3-CH₃2.1 - 2.4s10 - 15
COCH₃2.3 - 2.6s28 - 35
C3--140 - 150
C4--105 - 115
C5--150 - 160
C=O--190 - 200

(s = singlet, br s = broad singlet)

Comparative Analysis and The Challenge of Tautomerism

N-unsubstituted pyrazoles can exist as two different tautomers in solution, with the proton rapidly exchanging between the two nitrogen atoms.[2] If this exchange is fast on the NMR timescale, the spectrum will show averaged signals for the C3 and C5 positions. However, in our target molecule, the substitution at C3 (methyl) and C5 (amino) is different, making the two tautomeric forms non-equivalent.

The dominant tautomer will likely be influenced by the electronic effects of the substituents. The electron-donating amino group at C5 may favor the tautomer where the N-H is on the adjacent nitrogen (N1). Low-temperature NMR experiments can slow this exchange, potentially allowing for the observation of signals from both tautomers.[2]

A comparison with known compounds supports our predictions. For instance, the ¹³C chemical shifts for various N-H pyrazoles show that C3 and C5 carbons typically resonate between δ 130-160 ppm, and C4 carbons appear more upfield, between δ 100-110 ppm, which aligns with our estimates.[4] Similarly, the proton of a C3-methyl group in 3,5-dimethylpyrazole appears at δ 2.21 ppm, and the H-4 proton is at δ 5.76 ppm, providing a baseline for our substituted ring system.[5]

Recommended Experimental Protocol for Unambiguous Assignment

To move from prediction to definitive proof of structure, a systematic series of NMR experiments is required.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is dry to minimize the H₂O signal which can interfere with the observation of exchangeable protons.[2]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This will provide the initial overview of proton chemical shifts and multiplicities.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment provides the chemical shifts of all unique carbon atoms.

  • 2D COSY (Correlation Spectroscopy): Run a COSY experiment to identify scalar-coupled protons. While this molecule has few coupled protons, this experiment can confirm the absence of H-H coupling between the methyl groups.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton with its directly attached carbon.[2] It will definitively link the proton signals for the two methyl groups to their corresponding carbon signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is essential for mapping the complete molecular skeleton by showing correlations between protons and carbons that are two or three bonds away.[2] Key expected correlations include:

    • The N-H proton to C5 and C4.

    • The C3-CH₃ protons to C3 and C4.

    • The COCH₃ protons to the C=O carbon and C4.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data to achieve full structural assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation cluster_assign Structural Assignment H1_NMR ¹H NMR (Identify Proton Signals) HSQC HSQC (Link ¹H to direct ¹³C) H1_NMR->HSQC HMBC HMBC (Map long-range ¹H-¹³C) H1_NMR->HMBC C13_NMR ¹³C NMR (Identify Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Assign_CH3 Assign CH₃ Groups (C3-Me vs CO-Me) HSQC->Assign_CH3 Assign_Ring Assign Pyrazole Ring (C3, C4, C5) HMBC->Assign_Ring Final_Structure Confirm Final Structure Assign_CH3->Final_Structure Assign_Ring->Final_Structure

Caption: Workflow for NMR data interpretation.

Conclusion

The NMR analysis of this compound presents a clear path to structural verification, though it requires careful consideration of the dynamic nature of the N-H proton. The predicted ¹H and ¹³C chemical shifts, based on established literature for pyrazole derivatives, provide a strong foundation for experimental work. By employing a systematic approach that combines 1D and advanced 2D NMR techniques such as HSQC and HMBC, researchers can unambiguously assign all proton and carbon signals, confirming the precise molecular architecture and providing the high-quality, reliable data essential for drug discovery and development.

References

  • Elguero, J., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 53(12), 997-1011. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2010). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]

  • Nadim, A., et al. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(3), 183-186. Available at: [Link]

  • Reddy, C. S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Molecular Catalysis A: Chemical, 417, 149-156. Available at: [Link]

  • Al-Hourani, B. J. (2015). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • Pazderski, L., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 724-729. Available at: [Link]

  • Begtrup, M. (1974). 1H- and 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-72. Available at: [Link]

  • Zare, F., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4215. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 213-248. Available at: [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. Available at: [Link]

  • Schilf, W., et al. (2005). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 60(3), 329-333. Available at: [Link]

  • Njobeh, P. B., et al. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 24(18), 3244. Available at: [Link]

  • Bernard, M. K., & Wrzeciono, U. (1984). Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1053-1056. Available at: [Link]

  • SpectraBase. (n.d.). 3-Aminopyrazole. Wiley. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2016). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Arkivoc, 2016(4), 22-43. Available at: [Link]

  • Lockbaum, G., et al. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Medicinal Chemistry Letters, 12(4), 566-571. Available at: [Link]

  • Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. Available at: [Link]

  • Gomaa, M. A. M., et al. (2022). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Available at: [Link]

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  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Available at: [Link]

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  • SpectraBase. (n.d.). Ethanone, 1-(5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-. Wiley. Available at: [Link]

  • Cingolani, A., et al. (2002). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E, 65(Pt 3), o330. Available at: [Link]

  • Martínez, R., et al. (2015). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Molbank, 2015(2), M855. Available at: [Link]

  • Titi, J. M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]

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Deconstructing the Signature Fragmentation of a Bioactive Pyrazole: A Comparative Guide to the Mass Spectrometry of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A-7.01-3.1-2

In the landscape of modern drug discovery and development, pyrazole-containing compounds represent a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities. The precise structural elucidation of these molecules is paramount to understanding their function and metabolism. This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of a key pyrazole derivative, 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone, and compares this cornerstone technique with other essential analytical methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale necessary for the unambiguous characterization of this important class of compounds.

The Analytical Imperative: Why Structural Verification Matters

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its chemical structure. For pyrazole derivatives, subtle isomeric differences can lead to profound changes in biological activity. Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a fundamental aspect of scientific integrity. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS), stands as a powerful tool for determining molecular weight and deducing structural information through the analysis of fragmentation patterns.[1]

Probing the Core: Mass Spectrometric Fragmentation of this compound

Predicted Fragmentation Pathways:

Our target molecule, with a molecular weight of 153.17 g/mol , possesses several key functional groups that will dictate its fragmentation under electron ionization (EI) or electrospray ionization (ESI). These include the pyrazole ring, an amino group, a methyl group, and an acetyl group.

A primary fragmentation event for pyrazoles involves the expulsion of hydrogen cyanide (HCN) from the molecular ion ([M]+•) or the [M-H]+ ion.[2][3] Another characteristic process is the loss of a nitrogen molecule (N₂) from the [M-H]+ ion.[2] The presence of an acetyl group introduces a highly probable fragmentation pathway involving the loss of a methyl radical (•CH₃, mass = 15) to form a stable acylium ion, or the loss of a ketene molecule (CH₂=C=O, mass = 42). For 4-acetylpyrazole, the loss of the acetyl group as a two-step process, with the initial loss of a methyl radical to form the base peak, has been observed.[3]

The amino group can also influence fragmentation, often through the loss of ammonia (NH₃) or through more complex rearrangement reactions. Aromatic amines commonly exhibit a strong molecular ion peak and the loss of HCN.[5]

Based on these principles, we can hypothesize the following key fragmentation steps for this compound:

  • α-Cleavage of the Acetyl Group: Loss of a methyl radical (•CH₃) from the molecular ion to yield a prominent peak at m/z 138.

  • Loss of Ketene: Elimination of a neutral ketene molecule (CH₂=C=O) from the molecular ion, resulting in a fragment at m/z 111.

  • Pyrazole Ring Fragmentation: Subsequent fragmentation of the pyrazole-containing ions could involve the characteristic loss of HCN (m/z 27) or N₂ (m/z 28).

To illustrate this predicted fragmentation, the following diagram outlines the most probable pathways.

fragmentation_pathway M [M]+• m/z 153 F1 [M - CH₃]+ m/z 138 M->F1 - •CH₃ F2 [M - CH₂CO]+• m/z 111 M->F2 - CH₂CO F3 [F1 - HCN]+ m/z 111 F1->F3 - HCN F4 [F2 - HCN]+• m/z 84 F2->F4 - HCN characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group ID) Purification->FTIR GCMS GC-MS Analysis (Purity, MW, Fragmentation) Purification->GCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR for Structure) FTIR->NMR GCMS->NMR Final Final Structure Confirmation NMR->Final

Sources

A Comparative Guide to the Synthetic Validation of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the pyrazole scaffold remains a cornerstone, valued for its versatile biological activities. Among its derivatives, 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone serves as a critical building block for a range of therapeutic agents. The efficient and reliable synthesis of this key intermediate is paramount for downstream applications. This guide provides an in-depth, comparative analysis of two prominent synthetic routes for the preparation of this compound, offering scientifically grounded insights to inform your selection of the most suitable method.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Thorpe-Ziegler CondensationRoute B: Friedel-Crafts Acylation of 5-Amino-3-methyl-1H-pyrazole
Starting Materials Acetonitrile, Ethyl acetoacetate, Hydrazine5-Amino-3-methyl-1H-pyrazole, Acetyl chloride
Key Transformation Intramolecular cyclization of a β-ketonitrileElectrophilic aromatic substitution
Reported Yield Good to excellentModerate to good
Scalability Potentially highModerate
Green Chemistry Use of potentially hazardous reagentsUse of corrosive reagents
Key Advantages Convergent synthesis, potentially higher yieldingMore direct route if the pyrazole precursor is available
Potential Challenges Multi-step synthesis of the β-ketonitrile intermediateRegioselectivity of acylation, potential for N-acylation

Route A: The Thorpe-Ziegler Condensation Approach

This classical approach leverages the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile to form a cyclic enamine, which upon hydrolysis can yield a ketone.[1][2][3][4][5] In this context, a modified approach involving the cyclization of a β-ketonitrile with hydrazine is employed to construct the 5-aminopyrazole ring system directly.[6][7][8]

Conceptual Workflow

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic and steric properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal building block for molecules designed to interact with biological targets.[3] One of the most significant applications of the pyrazole core is in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.[2]

This guide focuses on a specific pyrazole-containing molecule: 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone . While public domain data on the specific biological targets of this compound are scarce, its structural features strongly suggest its potential as a kinase inhibitor.[4] A closely related analogue, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, has been identified as a potent and selective inhibitor of p38 MAP kinase, reinforcing this hypothesis.[5]

The central challenge in developing any kinase inhibitor is ensuring its specificity. The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket.[6] This conservation can lead to "off-target" binding, where a drug interacts with unintended kinases, potentially causing adverse effects and toxicity.[7][8][9] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding a compound's true biological activity and ensuring its safety and efficacy.[10]

This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound, comparing its hypothetical performance against other pyrazole-based kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers in their drug development endeavors.

Comparative Analysis: Profiling Against Structurally Related Kinase Inhibitors

To establish a meaningful comparison, we will assess the hypothetical cross-reactivity profile of our topic compound, hereafter referred to as Compound A , against two well-characterized, pyrazole-containing kinase inhibitors:

  • Compound B (Ruxolitinib): A potent JAK1/JAK2 inhibitor, approved for the treatment of myelofibrosis and other conditions. Its pyrazole core is crucial for its activity.

  • Compound C (Axitinib): A multi-targeted tyrosine kinase inhibitor that primarily targets VEGFRs, approved for the treatment of renal cell carcinoma. It also features a pyrazole-related indazole scaffold.

This comparison will allow us to contextualize the selectivity profile of Compound A within the broader landscape of pyrazole-based therapeutics.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of off-target effects. Combining biochemical and cell-based assays provides a more complete picture of a compound's selectivity.

Large-Scale Kinase Panel Screening (Biochemical Assay)

The initial step in cross-reactivity profiling is often a broad screen against a large panel of recombinant kinases. This provides a global view of a compound's inhibitory activity across the kinome.

Experimental Rationale: The goal is to identify any kinase that is significantly inhibited by the compound at a given concentration. This high-throughput screening method allows for the rapid assessment of hundreds of kinases simultaneously.[8][11] Radiometric assays, such as the HotSpot™ platform, are considered the gold standard as they directly measure kinase catalytic activity.[11][12]

Step-by-Step Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Compound Preparation: Prepare a stock solution of Compound A in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., from 10 µM down to 1 nM).

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the specific kinase, its corresponding substrate, and a buffer solution with cofactors (e.g., MgCl2, MnCl2).

  • ATP Addition: Add radiolabeled ATP ([γ-³³P]ATP) to the reaction mixture to initiate the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase to ensure physiological relevance.

  • Incubation: Add the diluted compound or DMSO (vehicle control) to the kinase reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Measure the radioactivity on the filter membranes using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of remaining kinase activity for each compound concentration relative to the DMSO control. Plot the data to determine IC₅₀ values for any inhibited kinases.

Illustrative Data Presentation:

The results of a large-scale kinase screen are often visualized as a "kinome map" or summarized in a table.

Kinase TargetCompound A (% Inhibition @ 1µM)Compound B (Ruxolitinib) (% Inhibition @ 1µM)Compound C (Axitinib) (% Inhibition @ 1µM)
p38α (Primary Target) 95% 15%25%
JAK110%98% 5%
JAK212%95% 8%
VEGFR220%5%99%
SRC65%40%75%
LCK58%35%60%
ABL130%18%45%

This is hypothetical data for illustrative purposes.

Cellular Thermal Shift Assay (CETSA) - Target Engagement in a Physiological Context

While biochemical assays are excellent for identifying direct interactions, they do not always reflect a compound's behavior in a cellular environment. CETSA is a powerful method for verifying target engagement within intact cells.

Experimental Rationale: The principle behind CETSA is that the binding of a ligand (e.g., a kinase inhibitor) stabilizes the target protein, making it more resistant to thermal denaturation. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can infer target engagement.[13]

Step-by-Step Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human monocytic cell line for a p38 inhibitor) to approximately 80% confluency. Treat the cells with Compound A at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Quantification: Quantify the amount of the target protein (e.g., p38α) in the supernatant using a standard protein detection method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_lysis_heating Biochemical Phase cluster_analysis Analysis Phase cell_culture 1. Cell Culture treatment 2. Compound A Treatment cell_culture->treatment lysis 3. Cell Lysis treatment->lysis heating 4. Thermal Challenge lysis->heating centrifugation 5. Separate Soluble/Insoluble heating->centrifugation quantification 6. Quantify Soluble Target (Western Blot/ELISA) centrifugation->quantification data_analysis 7. Plot Melting Curve quantification->data_analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Chemoproteomics - Unbiased Off-Target Discovery

For a truly unbiased assessment of off-target interactions, chemoproteomic approaches are invaluable. These methods use chemical probes to identify the full spectrum of proteins that a compound interacts with in a complex biological sample.[13]

Experimental Rationale: Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique. It involves designing a probe molecule that is structurally similar to the inhibitor but also contains a reactive group to form a covalent bond with its targets and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.[14]

Step-by-Step Protocol: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis: Synthesize a chemical probe based on the structure of Compound A, incorporating a reactive moiety (e.g., a fluorophosphonate for serine/threonine kinases) and a reporter tag (e.g., an alkyne for click chemistry).

  • Proteome Labeling: Incubate the probe with a cell lysate or intact cells. The probe will covalently bind to its targets.

  • Competitive Displacement (Optional but Recommended): To confirm specific binding, pre-incubate the proteome with an excess of the parent compound (Compound A) before adding the probe. The parent compound will block the binding sites, leading to a reduction in probe labeling for true targets.

  • Click Chemistry: If an alkyne tag was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin or fluorescent tag.

  • Enrichment and Identification:

    • For Biotin Tags: Use streptavidin beads to pull down the probe-labeled proteins.

    • For Fluorescent Tags: Visualize the labeled proteins directly via SDS-PAGE and in-gel fluorescence scanning.

  • Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the off-target proteins.

  • Data Analysis: Quantify the relative abundance of proteins identified in the probe-treated versus the competitor-treated samples to confirm specific interactions.

Visualization of Logical Relationships:

ABPP_Logic cluster_input Inputs cluster_experiment Experimental Conditions cluster_output Outputs & Analysis compound_a Compound A competitor Compound A + Probe compound_a->competitor probe Chemical Probe probe_only Probe Only probe->probe_only probe->competitor proteome Cellular Proteome proteome->probe_only proteome->competitor ms_analysis LC-MS/MS Identification probe_only->ms_analysis competitor->ms_analysis target_id Specific Target/Off-Target Identification ms_analysis->target_id

Sources

A Comparative Analysis of Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of prominent kinase inhibitors, with a focus on those bearing the influential aminopyrazole scaffold and its bioisosteres. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, kinase selectivity profiles, and clinical applications of key inhibitors. We will explore the nuances of their therapeutic potential and the experimental methodologies used to characterize them, offering a comprehensive resource for advancing kinase inhibitor research and development.

The Aminopyrazole Scaffold: A Cornerstone of Kinase Inhibitor Design

The aminopyrazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its ability to act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimics the interaction of the adenine ring of ATP.[1] This foundational interaction provides a robust anchor for developing highly potent and selective inhibitors targeting a multitude of kinases implicated in diseases such as cancer.

This guide will focus on a comparative analysis of three significant kinase inhibitors: Ponatinib and Tozasertib , which feature a pyrazole-containing core, and Ripretinib , which, while not a direct aminopyrazole derivative, offers a compelling comparative case due to its distinct mechanism of action against similar targets.

Comparative Analysis of Key Kinase Inhibitors

A thorough understanding of a kinase inhibitor's selectivity is paramount in drug development. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. Conversely, a multi-targeted inhibitor can be advantageous in treating complex diseases driven by multiple signaling pathways. Here, we compare the kinase selectivity profiles of Ponatinib, Ripretinib, and Tozasertib.

Ponatinib: The Pan-Kinase Inhibitor

Ponatinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor designed to overcome resistance to other tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML).[2][3] Its chemical structure incorporates an imidazo[1,2-b]pyridazine core.[2]

Mechanism of Action: Ponatinib is a pan-BCR-ABL inhibitor, effective against both wild-type and mutated forms of the BCR-ABL kinase, including the highly resistant T315I "gatekeeper" mutation.[1][4] It binds to the ATP-binding pocket of the kinase domain, preventing phosphorylation of downstream substrates and inhibiting the signaling cascades responsible for leukemic cell growth.[1]

Kinase Selectivity Profile: Ponatinib exhibits a broad kinase inhibition profile. Besides BCR-ABL, it potently inhibits other key kinases implicated in cancer, including FLT3, c-KIT, VEGFR, PDGFR, and SRC.[5]

Target KinaseIC50 (nM)
BCR-ABL (wild-type)0.37
BCR-ABL (T315I)2
FLT30.3 - 2
c-KIT8 - 20
VEGFR1.5
PDGFR1.1
SRC5.4
(Data compiled from multiple sources)[5]

This broad activity profile makes Ponatinib a powerful therapeutic agent but also contributes to its significant side-effect profile, including a risk of serious cardiovascular events.[6]

Ripretinib: The "Switch-Control" Inhibitor

Ripretinib is an oral tyrosine kinase inhibitor approved for the treatment of advanced gastrointestinal stromal tumors (GIST).[7] Unlike Ponatinib and Tozasertib, its core structure is based on a 1,6-naphthyridin-3-yl moiety.[8]

Mechanism of Action: Ripretinib employs a unique "switch-control" mechanism.[9] It binds to both the switch pocket and the activation loop of KIT and PDGFRA kinases, locking the kinase in an inactive conformation.[9][10] This dual-binding mechanism allows it to broadly inhibit a wide range of activating and resistance mutations.[9]

Kinase Selectivity Profile: Ripretinib is a potent and selective inhibitor of KIT and PDGFRA kinases, including various mutations that confer resistance to other TKIs.[11] While highly selective, it does show activity against a limited number of other kinases.[11]

Target KinaseMutantIC50 (nM)
KITWild-type3
KITV654A11
KITT670I9.2
KITD816V25
PDGFRAWild-type3.6
PDGFRAD842V36
BRAF-<100
CSF1R-<100
PDGFRB-<100
TIE2-<100
VEGFR2-<100
(Data compiled from multiple sources)[11][12]

Clinical trial data from the INTRIGUE study demonstrated that in patients with GIST previously treated with imatinib, Ripretinib showed comparable efficacy to sunitinib but with a more favorable safety profile.[13] In a specific subgroup of patients with KIT exon 11 and 17/18 mutations, Ripretinib showed significantly improved progression-free survival compared to sunitinib.[14][15]

Tozasertib: The Aurora Kinase Inhibitor

Tozasertib (also known as VX-680 or MK-0457) is a pan-Aurora kinase inhibitor that has been investigated in multiple clinical trials for various cancers.[16][17] Its structure is based on a 3-aminopyrazole derivative.[16]

Mechanism of Action: Tozasertib is an ATP-competitive inhibitor of Aurora kinases A, B, and C, which are crucial regulators of mitosis.[3][18] By inhibiting these kinases, Tozasertib disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells where Aurora kinases are overexpressed.[18] It has also been shown to be a potent inhibitor of RIPK1-dependent necroptosis.[7][19]

Kinase Selectivity Profile: Tozasertib is a potent inhibitor of all three Aurora kinase isoforms.[20] It is highly selective for Aurora kinases over a broad panel of other kinases, with a few exceptions.[21]

Target KinaseKi (nM)
Aurora A0.6
Aurora B18
Aurora C4.6
FLT330 (IC50)
(Data compiled from multiple sources)[20][22]

Key Experimental Protocols for Inhibitor Characterization

The following section details the step-by-step methodologies for key experiments used in the characterization and comparison of kinase inhibitors.

In Vitro Kinase Activity Assay: Z'-LYTE™

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity and inhibition.[23][24]

Principle: The assay uses a FRET peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. Cleavage of the unphosphorylated peptide disrupts FRET, leading to an increase in the donor emission. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.[23]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, the Z'-LYTE™ peptide substrate, and ATP in a kinase buffer.

    • Add the test compound at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Development Reaction:

    • Add the Development Reagent to the kinase reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for proteolytic cleavage of the unphosphorylated substrate.

  • Detection:

    • Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the emission ratio (Coumarin/Fluorescein).

    • Determine the percent phosphorylation from a standard curve.

    • Plot the percent phosphorylation against the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay: CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for quantifying the number of viable cells in culture based on the amount of ATP present.[6][14]

Principle: The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP, which is an indicator of metabolically active cells.[14]

Protocol:

  • Cell Plating:

    • Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound.

    • Include a vehicle-only control.

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent directly to each well (equal volume to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to the vehicle-only control.

    • Plot the normalized viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cellular Target Engagement Assay: NanoBRET™

The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the binding of a test compound to a specific target protein.[25]

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein. When a test compound displaces the tracer from the target, the BRET signal decreases, allowing for the quantification of target engagement.[25]

Protocol:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the NanoLuc®-tagged kinase of interest.

    • Seed the transfected cells into a white, opaque-walled multiwell plate.

  • Compound and Tracer Addition:

    • Add serial dilutions of the test compound to the cells.

    • Add the fluorescent NanoBRET™ tracer to all wells at a concentration optimized for the specific target.

    • Incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Detection:

    • Add the Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for NanoLuc® emission and >600 nm for the tracer emission).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value for target engagement.

Visualizing Signaling Pathways and Workflows

To better understand the context in which these inhibitors function, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models kinase_assay Kinase Activity Assay (e.g., Z'-LYTE™) selectivity_profiling Kinase Selectivity Profiling (e.g., KINOMEscan) kinase_assay->selectivity_profiling Assess Off-Target Effects xenograft_model Xenograft Tumor Model selectivity_profiling->xenograft_model proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo®) target_engagement Target Engagement Assay (e.g., NanoBRET™) proliferation_assay->target_engagement Confirm Cellular Target Binding western_blot Western Blot (Phospho-protein analysis) target_engagement->western_blot Validate Downstream Signaling Inhibition western_blot->xenograft_model Select Lead Compound pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies xenograft_model->pk_pd_studies Evaluate Efficacy and Drug Properties inhibitor Test Inhibitor inhibitor->kinase_assay Determine IC50 inhibitor->proliferation_assay Determine GI50

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

bcr_abl_pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Adhesion BCR_ABL->Adhesion Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Simplified BCR-ABL signaling pathway in CML and the inhibitory action of Ponatinib.[15][26]

kit_pdgfra_pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes in GIST KIT_PDGFRA Mutant KIT/PDGFRA (Constitutively Active Kinase) RAS_MAPK RAS-RAF-MEK-ERK Pathway KIT_PDGFRA->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR Pathway KIT_PDGFRA->PI3K_AKT Ripretinib Ripretinib Ripretinib->KIT_PDGFRA Inhibits via 'Switch-Control' Mechanism Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Caption: Simplified KIT/PDGFRA signaling pathway in GIST and the inhibitory action of Ripretinib.[18][27]

aurora_kinase_pathway cluster_mitosis Mitotic Events Aurora_A Aurora A Centrosome Centrosome Separation Aurora_A->Centrosome Spindle Bipolar Spindle Assembly Aurora_A->Spindle Aurora_B Aurora B Chromosome Chromosome Alignment & Segregation Aurora_B->Chromosome Cytokinesis Cytokinesis Aurora_B->Cytokinesis Tozasertib Tozasertib Tozasertib->Aurora_A Inhibits Tozasertib->Aurora_B Inhibits

Caption: Role of Aurora kinases in mitosis and their inhibition by Tozasertib.[1][5][28]

Conclusion

The aminopyrazole scaffold and its structural relatives have proven to be exceptionally fruitful starting points for the development of potent and selective kinase inhibitors. The comparative analysis of Ponatinib, Ripretinib, and Tozasertib highlights the diverse therapeutic strategies that can be achieved through targeted kinase inhibition. Ponatinib's broad-spectrum activity provides a powerful tool against resistant cancers, while Ripretinib's unique "switch-control" mechanism offers a highly effective and more targeted approach for specific oncogene-driven tumors. Tozasertib exemplifies the potential of inhibiting kinases that are central to the cell division machinery.

A thorough understanding of the kinase selectivity profile, mechanism of action, and the application of robust experimental methodologies are critical for the successful development of the next generation of kinase inhibitors. This guide provides a foundational framework for researchers to build upon in their pursuit of novel and effective cancer therapies.

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in vitro vs in vivo efficacy of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. Its structural versatility allows for the development of compounds with potent anticancer and anti-inflammatory properties. This guide will delve into the in vitro and in vivo efficacy of representative pyrazole derivatives, offering insights into their mechanisms of action and therapeutic potential.

Unveiling Anticancer Potential: In Vitro Efficacy of Pyrazole Derivatives

The anticancer activity of pyrazole derivatives has been extensively studied against various cancer cell lines. These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).

One illustrative example is the evaluation of 1,5-diaryl pyrazole derivatives for their cytotoxic effects. For instance, certain derivatives have shown significant activity against lung (A549) and liver (HepG2) cancer cell lines.

Comparative In Vitro Anticancer Activity of Selected Pyrazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound T2 A549 (Lung)1.23
Compound T3 A549 (Lung)1.56
Compound T6 HepG2 (Liver)2.45
CHMFL-FLT3-122 MV4-11 (Leukemia)0.022
Compound 14 A2780 (Ovarian)>10
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial for cell signaling and proliferation.

G cluster_kinase Kinase Active Site ATP ATP Phosphorylation Substrate Phosphorylation ATP->Phosphorylation binds Substrate Substrate Substrate->Phosphorylation binds Pyrazole Pyrazole Derivative Pyrazole->ATP competes with Cell_Proliferation Cell Proliferation Phosphorylation->Cell_Proliferation

Caption: Pyrazole derivatives can competitively inhibit ATP binding to the kinase active site, preventing substrate phosphorylation and subsequent cell proliferation.

From Bench to Bedside: In Vivo Efficacy of Pyrazole Derivatives

Promising in vitro results often lead to in vivo studies to assess the efficacy and safety of a compound in a living organism. Xenograft models in mice are commonly used for this purpose.

A notable example is the pyrazolo[3,4-d]pyrimidine derivative, CHMFL-FLT3-122, which has demonstrated significant in vivo antitumor activity in a leukemia model.

In Vivo Antitumor Activity of CHMFL-FLT3-122
Animal ModelTreatmentTumor Growth Inhibition (%)Reference
MV4-11 Xenograft50 mg/kg, oralSignificant suppression
Experimental Protocol: Xenograft Mouse Model

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MV4-11) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups and administer the pyrazole derivative (e.g., orally or intraperitoneally) and a vehicle control daily for a specified period.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition percentage compared to the vehicle control group.

In Vivo Experimental Workflow

G Start Cancer Cell Implantation Tumor_Growth Tumor Growth Start->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment (Pyrazole Derivative) Randomization->Treatment Control Vehicle Control Randomization->Control Measurement Tumor Measurement Treatment->Measurement Control->Measurement Endpoint Endpoint: Tumor Excision Measurement->Endpoint

Caption: Workflow for a typical in vivo xenograft study to evaluate the antitumor efficacy of a pyrazole derivative.

Taming Inflammation: The Anti-inflammatory Promise of Pyrazoles

Beyond cancer, pyrazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

For instance, certain 3-methyl pyrazolone derivatives have demonstrated notable anti-inflammatory effects in animal models.

In Vitro and In Vivo Anti-inflammatory Activity of a 3-Methyl Pyrazolone Derivative (PYZ2)
AssayModelInhibition (%)Reference
In Vitro COX-2 Enzymatic Assay-
In Vivo Carrageenan-induced paw edema51.02
In Vivo Adjuvant-induced arthritis47.41
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyrazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Carrageenan Injection: After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Inflammatory Pathway Targeted by Pyrazole Derivatives

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 inhibits

Caption: Pyrazole derivatives can inhibit the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparative Analysis and Future Directions

The evidence presented underscores the significant therapeutic potential of the pyrazole scaffold in both oncology and inflammatory diseases. The versatility of the pyrazole ring allows for fine-tuning of its pharmacological properties through chemical modifications.

  • In Vitro Potency: The in vitro data consistently demonstrates that pyrazole derivatives can exhibit potent cytotoxic and anti-inflammatory effects at low micromolar to nanomolar concentrations.

  • In Vivo Efficacy: Importantly, this in vitro activity often translates to significant in vivo efficacy in preclinical animal models, as seen with tumor growth inhibition and reduction of inflammation.

  • Structure-Activity Relationship: The nature and position of substituents on the pyrazole ring are critical for activity. For instance, the presence of specific aryl groups can enhance anticancer potency, while other modifications can improve selectivity for COX-2.

While the specific efficacy of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone remains to be elucidated, the collective data for structurally related compounds strongly suggests that it warrants further investigation as a potential therapeutic agent. Future studies should focus on its synthesis and comprehensive biological evaluation to determine its specific profile and potential clinical applications.

References

  • Li, X., Wang, A., Yu, K., Qi, Z., Chen, C., Wang, W., Hu, C., Wu, H., Wu, J., Zhao, Z., Liu, J., Zou, F., Wang, L., Wang, B., Wang, W., Zhang, S., Liu, J., & Liu, Q. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyraz

An In-Depth Guide to Structural Elucidation: A Comparative Analysis of Single-Crystal X-ray Diffraction for 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular docking, and rational drug design are built. The pyrazole scaffold is of particular interest, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive analysis of single-crystal X-ray diffraction (SC-XRD), the gold-standard technique for structural elucidation, using 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone as a focal point.[3]

While a published crystal structure for this specific molecule is not available in open literature or databases like the Cambridge Structural Database (CSD)[4], this guide will leverage detailed experimental data from closely related pyrazole analogues to provide a robust, field-proven framework for its analysis. We will explore the causality behind the experimental choices in SC-XRD, compare its definitive output with other common analytical techniques, and provide actionable protocols for researchers.

Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands alone in its ability to provide an unambiguous, high-resolution 3D map of a molecule's atomic arrangement in the solid state. It reveals precise bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that govern how molecules pack in a crystal lattice. This information is invaluable for understanding polymorphism, solubility, and receptor-binding interactions.

The SC-XRD Experimental Workflow: A Self-Validating System

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage validates the next. The protocol described below is synthesized from established methods for pyrazole derivatives.[1][5][6]

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of Target Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Acquisition X-ray Data Acquisition Mounting->Data_Acquisition Data_Reduction Data Reduction (Integration, Scaling, Absorption Correction) Data_Acquisition->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Refinement Structure Refinement (Least-Squares on F²) Structure_Solution->Refinement Validation Validation & Analysis (CIF, R-factors) Refinement->Validation

Caption: The experimental workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol:

  • Crystal Growth (The Foundational Step):

    • Objective: To grow a single, well-ordered crystal of sufficient size and quality, free from defects. The quality of the final data is fundamentally limited by the quality of the crystal.

    • Methodology (Slow Evaporation): This is the most common and accessible method. Based on protocols for similar compounds, a saturated solution of the purified this compound would be prepared in a suitable solvent system, such as a methanol/water or ethanol/water mixture.[1][5]

    • Causality: The vessel is covered loosely (e.g., with perforated film) to allow the solvent to evaporate slowly over several days or weeks. This slow process allows molecules to deposit onto a growing lattice in the most energetically favorable, ordered arrangement, minimizing defects and twinning. Rapid crystallization traps solvent and disorder, yielding poor diffraction.

    • Example: Crystals of 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone were obtained by the slow evaporation of a water solution over several days.[5]

  • Crystal Selection and Mounting:

    • Objective: To select an ideal crystal and mount it in the X-ray beam.

    • Methodology: Under a microscope, a single crystal (typically 0.1-0.4 mm in size) with sharp edges and no visible cracks is selected.[1][5] It is picked up using a cryoloop and flash-cooled in a stream of cold nitrogen gas (e.g., 120 K).

    • Causality: Flash-cooling is critical. It vitrifies the surrounding solvent, preventing ice crystal formation which could damage the sample. Furthermore, collecting data at low temperatures minimizes the thermal vibrations of atoms, resulting in less "smearing" of the electron density and a more precise determination of atomic positions.[5]

  • Data Collection:

    • Objective: To measure the intensities of a large number of diffracted X-ray beams.

    • Methodology: The mounted crystal is placed on a diffractometer (e.g., Bruker Kappa APEXII CCD).[1] A fine-focus sealed tube generates monochromatic X-rays (commonly Mo Kα radiation). The crystal is rotated in the beam, and a series of diffraction images (frames) are collected by a detector over a wide angular range.

    • Causality: As the crystal rotates, different crystallographic planes satisfy the Bragg condition and produce diffraction spots. Collecting thousands of these reflections from numerous crystal orientations provides the raw data needed to reconstruct the 3D electron density of the unit cell.

  • Data Processing and Structure Solution:

    • Objective: To process the raw diffraction images into a usable reflection file and obtain an initial model of the structure.

    • Methodology: Software (e.g., SAINT, SHELXS) is used to integrate the intensity of each reflection spot, apply scaling factors, and correct for absorption effects (e.g., multi-scan correction).[6][7] The structure is then typically solved using "direct methods," an ab initio computational approach that phases the reflections to generate an initial electron density map.

    • Causality: The absorption correction accounts for the X-ray beam being attenuated as it passes through the crystal, ensuring intensity measurements are accurate. Direct methods are powerful algorithms that can solve the "phase problem" of crystallography for small molecules without any prior structural knowledge.

  • Structure Refinement:

    • Objective: To optimize the initial atomic model to best fit the experimental data.

    • Methodology: The atomic positions and displacement parameters are adjusted using a full-matrix least-squares refinement on F².[5] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

    • Causality: This iterative process minimizes the difference between the observed structure factors (from the data) and the calculated structure factors (from the model). The quality of the final model is assessed by crystallographic R-factors (R1, wR2) and the Goodness-of-fit (S). Lower R-factors (ideally < 0.05 or 5%) indicate a better fit between the model and the experimental data.[7]

Interpreting the Data: A Comparative Look at Pyrazole Analogues

The table below summarizes typical crystallographic data obtained for pyrazole derivatives, providing a benchmark for what to expect for this compound.

Parameter1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone[5]1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone[1]Expected for Target Compound
Formula C₈H₁₁N₃O₂C₁₂H₁₂N₂O₂C₆H₉N₃O
Molar Mass 181.20216.24139.16[3]
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/nCentrosymmetric (e.g., P2₁/c)
a (Å) 9.0721 (2)13.8735 (7)8-15
b (Å) 11.7030 (7)9.2037 (4)9-12
c (Å) 8.2401 (9)18.3702 (8)8-20
β (˚) 104.124 (3)110.100 (2)90-115 (if monoclinic)
Volume (ų) 848.41 (11)2202.78 (18)~800-1200
Z 484 or 8
Temperature (K) 120296100-296
R[F² > 2σ(F²)] 0.1150.047 (for I > 2σ(I))< 0.05
wR(F²) 0.346Not reported< 0.15
Goodness-of-fit (S) 1.12Not reported~1.0

Key insights from this data include the planarity of the pyrazole ring and the identification of intermolecular hydrogen bonds, which are critical for crystal packing and can inform drug design by highlighting key interaction points.[5][7]

Part 2: A Comparative Analysis with Alternative Techniques

While SC-XRD is the definitive method for 3D structure, a suite of other analytical techniques provides complementary and essential information. For a complete characterization, especially in a regulatory or drug development environment, these methods are used in concert.

Tech_Comparison cluster_techniques cluster_info Compound Unknown Compound (e.g., Pyrazole Derivative) MS Mass Spectrometry (MS) Compound->MS EA Elemental Analysis Compound->EA IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR XRD SC-XRD Compound->XRD Info_MS Molecular Formula (from Mass) MS->Info_MS Info_EA Empirical Formula (%C, H, N) EA->Info_EA Info_IR Functional Groups (e.g., C=O, N-H) IR->Info_IR Info_NMR Molecular Connectivity (2D Structure) NMR->Info_NMR Info_XRD Definitive 3D Structure (Bond Lengths/Angles, Stereochemistry, Packing) XRD->Info_XRD

Caption: Logical relationship of SC-XRD to other common analytical techniques.

Performance Comparison
TechniqueInformation ProvidedStrengthsLimitations vs. SC-XRD
Single-Crystal X-ray Diffraction (SC-XRD) Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous and highly precise structural data. The "gold standard."Requires high-quality single crystals, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR) Atomic connectivity, chemical environment, 2D structure.Excellent for structure elucidation in solution; does not require crystals.[8][9]Provides no information on solid-state packing, precise bond lengths, or intermolecular interactions.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula.[10]Cannot distinguish between isomers (structural or stereo-); provides no 3D structural information.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and confirms key chemical bonds (e.g., C=O, N-H stretches).[2][11]Provides very limited information on the overall molecular skeleton and no 3D data.
Elemental Analysis (CHN) Percentage composition of C, H, N.Confirms the empirical formula of the bulk sample.[5][10]Cannot distinguish between isomers; provides no structural information at all.

References

  • Sliva, T.Y., et al. (2007). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o217–o218. Available at: [Link]

  • Sheikh, T.U., et al. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o830. Available at: [Link]

  • Kargar, H., et al. (2012). 1-[4-(4-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o839. Available at: [Link]

  • Raj, C.R., et al. (2015). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical, Biological and Physical Sciences, 5(2), 1535. Available at: [Link]

  • Patel, A., & Patel, J. (2012). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 241-246. Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (n.d.). Characterization data for new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Balan, A.E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8171. Available at: [Link]

  • PubChemLite (n.d.). 1-(5-amino-1-methyl-1h-pyrazol-4-yl)ethan-1-one. PubChemLite. Available at: [Link]

  • ResearchGate (n.d.). Synthesis, single-crystal X-ray diffraction, NLO and DFT studies of centrosymmetric 4-amino-3,5-dimethyl-1 H -pyrazolium citrate monohydrate salt. ResearchGate. Available at: [Link]

  • El-Gazzar, A.B.A., et al. (2015). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o417–o418. Available at: [Link]

  • Holliday, B.J., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(2), M1373. Available at: [Link]

  • ChemSynthesis (n.d.). 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. ChemSynthesis. Available at: [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

  • CCDC (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. Available at: [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Available at: [Link]

  • ResearchGate (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for a range of biologically active compounds. The efficiency and scalability of its synthesis are therefore of critical importance. This guide provides an in-depth comparative analysis of the prevalent synthetic methodologies for this target molecule. We will dissect the traditional β-ketonitrile condensation route and benchmark it against a modern, three-component approach, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their respective merits.

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The title compound, this compound, with its strategically positioned amino, methyl, and acetyl groups, offers multiple points for further chemical elaboration, making it a versatile precursor for combinatorial library synthesis and lead optimization. The choice of synthetic route to such a key intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide aims to provide researchers with the necessary data and insights to make an informed decision on the most suitable synthetic strategy for their specific needs.

Method 1: The Benchmark Synthesis via β-Ketonitrile Condensation

The most established and widely cited method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1] This approach is lauded for its reliability and generally good yields. The synthesis of this compound via this route is a two-step process, commencing with the synthesis of the key β-ketonitrile intermediate, 2-acetyl-3-oxobutanenitrile.

Step 1: Synthesis of the β-Ketonitrile Intermediate (2-Acetyl-3-oxobutanenitrile)

The formation of the β-ketonitrile is achieved through a Claisen-type condensation reaction. In this procedure, acetonitrile is acylated with ethyl acetoacetate using a strong base, such as sodium ethoxide, to drive the reaction to completion.

Experimental Protocol:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in anhydrous ethanol.

  • To the cooled sodium ethoxide solution, add a mixture of anhydrous acetonitrile (1.0 eq.) and ethyl acetoacetate (1.1 eq.) dropwise at a rate that maintains the reaction temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

  • Cool the mixture to room temperature and then place it in an ice bath to precipitate the sodium salt of the β-ketonitrile.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • The crude sodium salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of ~5 to liberate the free β-ketonitrile, which can be extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-acetyl-3-oxobutanenitrile.

Step 2: Cyclization with Hydrazine to Yield this compound

The synthesized β-ketonitrile is then cyclized with hydrazine hydrate to form the desired 5-aminopyrazole ring. The mechanism involves the initial formation of a hydrazone at the most reactive ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon.[1]

Experimental Protocol:

  • Dissolve the crude 2-acetyl-3-oxobutanenitrile (1.0 eq.) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature with stirring.

  • After the addition, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Diagram of the Benchmark Synthetic Pathway:

Benchmark Synthesis cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Ring Formation acetonitrile Acetonitrile reaction1 acetonitrile->reaction1 ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction1 base Sodium Ethoxide base->reaction1 Claisen Condensation beta_ketonitrile 2-Acetyl-3-oxobutanenitrile reaction1->beta_ketonitrile hydrazine Hydrazine Hydrate reaction2 hydrazine->reaction2 target This compound reaction2->target Cyclization

Caption: The two-step benchmark synthesis of the target compound.

Method 2: An Alternative Three-Component Synthesis

A more contemporary and convergent approach to the synthesis of 5-aminopyrazoles involves a three-component reaction. This method circumvents the need for the prior isolation of the often-unstable β-ketonitrile intermediate. For the synthesis of our target molecule, this would involve the reaction of acetylacetone, malononitrile, and hydrazine in a one-pot procedure.

Mechanism and Rationale

This reaction likely proceeds through an initial Knoevenagel condensation of acetylacetone with malononitrile to form an activated intermediate in situ. This intermediate then readily reacts with hydrazine, which undergoes a Michael addition followed by an intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole product. This one-pot approach offers advantages in terms of atom economy and reduced operational complexity.

Experimental Protocol:

  • In a round-bottom flask, combine acetylacetone (1.0 eq.), malononitrile (1.0 eq.), and a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture.

  • Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

  • To this mixture, add hydrazine hydrate (1.1 eq.) dropwise.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Diagram of the Alternative Synthetic Pathway:

Alternative Synthesis acetylacetone Acetylacetone reaction acetylacetone->reaction malononitrile Malononitrile malononitrile->reaction hydrazine Hydrazine Hydrate hydrazine->reaction catalyst Base Catalyst catalyst->reaction target This compound reaction->target One-Pot, Three-Component Reaction

Caption: The convergent three-component synthesis of the target compound.

Comparative Analysis

To provide a clear and objective comparison, the two synthetic routes are benchmarked against several key performance indicators relevant to researchers and drug development professionals.

ParameterMethod 1: β-Ketonitrile CondensationMethod 2: Three-Component SynthesisJustification & Expert Insights
Overall Yield Moderate to GoodGood to ExcellentThe three-component synthesis often provides higher overall yields by avoiding the isolation of the potentially unstable β-ketonitrile intermediate, thus minimizing material loss.
Reaction Time Longer (Two distinct steps)Shorter (One-pot procedure)The one-pot nature of the three-component reaction significantly reduces the total synthesis time and simplifies the workflow.
Operational Simplicity More Complex (Two steps, isolation of intermediate)Simpler (One-pot, fewer workup steps)Eliminating the isolation of the intermediate streamlines the process, making it more amenable to high-throughput synthesis and scale-up.
Cost of Reagents ModerateLow to ModerateWhile the starting materials for both routes are relatively inexpensive, the three-component approach may offer cost savings due to reduced solvent and energy consumption.
Safety & Handling Requires handling of potentially unstable β-ketonitrile.Generally safer due to the in-situ formation of the reactive intermediate.The in-situ generation of the reactive species in the three-component method mitigates the risks associated with handling and storing the β-ketonitrile.
Environmental Impact Higher (More solvent usage, more steps)Lower (Less solvent, fewer steps, better atom economy)The three-component synthesis aligns better with the principles of green chemistry due to its higher atom economy and reduced waste generation.

Conclusion and Recommendations

Both the traditional β-ketonitrile condensation and the modern three-component synthesis are viable methods for preparing this compound.

The benchmark β-ketonitrile condensation method is a reliable and well-established route. It may be preferred in instances where the β-ketonitrile intermediate is commercially available or when a stepwise, highly controlled synthesis is desired.

However, for most applications, particularly in the context of efficiency, scalability, and green chemistry, the alternative three-component synthesis is demonstrably superior . Its one-pot nature, higher yields, shorter reaction times, and improved safety profile make it the recommended method for the routine and large-scale production of this valuable building block. The simplicity of the procedure also makes it highly attractive for automated synthesis platforms and for the rapid generation of analog libraries in a drug discovery setting.

Researchers are encouraged to consider the specific requirements of their project, including scale, available resources, and time constraints, when selecting the most appropriate synthetic route.

References

  • Organic Syntheses, Coll. Vol. 2, p.284 (1943); Vol. 15, p.35 (1935). [Link: http://www.orgsyn.org/demo.aspx?prep=CV2P0284]
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. 2022, 27(15), 4989. [Link: https://www.mdpi.com/1420-3049/27/15/4989]
  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. 2021. [Link: https://www.researchgate.net/publication/356331053_Synthesis_of_some_new_1-5-1H-pyrazol-1-ylmethyl-2-aryl-134-oxadiazol-32H-yl_ethanone_derivatives_and_study_their_antimicrobial_activity]
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel heterocyclic compounds are routine. However, the lifecycle of these chemicals extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone, grounding procedural steps in scientific rationale.

Given that specific safety data for novel or uncommon research chemicals can be sparse, this protocol is built upon a conservative approach, referencing data for structurally similar pyrazole derivatives and adhering to universal principles of hazardous waste management.[1][2] Pyrazole derivatives are a class of compounds known for their diverse and potent pharmacological activities, which necessitates that they be handled with care throughout their lifecycle, including disposal.[3]

Part 1: Hazard Profile and Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data for analogous compounds, such as 3-Methyl-4-nitro-1H-pyrazole (which shares the CAS Number 5334-39-4 in some databases), informs a cautious risk assessment.[4][5][6][7] The primary hazards associated with this class of compounds include skin, eye, and respiratory irritation.[4][8]

Causality: The amino and ketone functional groups on the pyrazole ring suggest potential reactivity and biological activity. Therefore, until proven otherwise, the compound must be treated as a hazardous substance. The disposal plan is thus designed to mitigate risks of irritation, unknown toxicity, and environmental release.

Table 1: Chemical Profile and Hazard Summary

Property Value / Information Source
Chemical Name This compound PubChem
CAS Number 5334-39-4 (Shared with related isomers) ChemScene, Fluorochem
Molecular Formula C₆H₉N₃O PubChem[9]
Molar Mass 139.16 g/mol PubChem[9]
Inferred Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Fisher Scientific[4]

| Disposal Directive | Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains. | Synquest Labs, Angene Chemical[5][8] |

Part 2: Waste Segregation and Collection Protocol

The cardinal rule of chemical waste management is segregation. Cross-contamination of waste streams can lead to dangerous reactions, create complex and expensive disposal challenges, and violate regulatory standards.[10] Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][11]

Step-by-Step Collection Methodology
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, don standard PPE: a laboratory coat, chemical safety goggles, and nitrile gloves.[1][2] All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[2]

  • Container Selection:

    • Principle: The container must be chemically compatible with the waste and prevent leakage.[10][12]

    • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[11] The container must be in good condition, free from cracks or deterioration.[10]

  • Waste Labeling (MANDATORY):

    • Principle: Proper labeling is a regulatory requirement and essential for safety. It ensures that anyone handling the container knows its contents and associated hazards.[10][13]

    • Action: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[13] The label must include:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "this compound".

      • An accurate list of all constituents, including solvents, with percentages.[10]

      • The name of the Principal Investigator and the specific laboratory location (building/room number).[13]

  • Collecting Different Waste Forms:

    • Solid Waste: Collect unused reagent, reaction byproducts, or contaminated consumables (e.g., weighing paper, contaminated gloves) directly into your labeled solid waste container.[1]

    • Liquid Waste (Solutions): Collect all solutions containing the compound in a dedicated, labeled liquid waste container. Fill the container to no more than 90% capacity (or to the shoulder) to allow for vapor expansion and prevent spills.[10][11]

    • Empty Container Disposal: A container that held the pure compound is not truly empty. It must be triple-rinsed. The first rinseate MUST be collected as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most conservative approach is to collect all three. Consult your EHS office for specific guidance.

  • Waste Storage:

    • Principle: Waste must be stored safely at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[10][14]

    • Action: Keep the waste container securely capped at all times, except when adding waste.[11][13] Store it in a secondary containment bin to control potential leaks. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10]

  • Requesting Disposal: Once the container is full, submit a hazardous waste pickup request through your institution's EHS department.[1][11] Do not allow waste to accumulate for more than six to twelve months, per EPA and institutional guidelines.[12][14]

Part 3: Emergency Procedures for Spills

A proactive disposal plan includes a clear procedure for accidental releases. The response is dictated by the size and location of the spill.

For any major spill (large quantity, outside of containment, or in a public area), evacuate immediately and contact your institution's emergency EHS number.

For a minor spill (small quantity, contained within a fume hood):

  • Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess & Don PPE: Assess the extent of the spill. Ensure you are wearing appropriate PPE, including double-gloving if necessary.

  • Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Collect: Carefully sweep or scoop the absorbed material into a designated waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. Collect all cleaning materials (wipes, pads) as hazardous waste.

  • Label & Dispose: Seal the container holding the spill cleanup debris, label it clearly as "Spill Debris containing this compound," and dispose of it through the EHS hazardous waste program.[2]

Visualization: Spill Response Workflow

Spill_Response_Workflow Figure 1: Minor Spill Response Workflow spill_detected Spill Detected is_major Is spill major (large, outside hood)? spill_detected->is_major evacuate EVACUATE AREA Call EHS Emergency is_major->evacuate Yes alert_personnel 1. Alert Personnel Restrict Area is_major->alert_personnel No (Minor Spill) don_ppe 2. Don Appropriate PPE alert_personnel->don_ppe contain_spill 3. Contain with Inert Absorbent Material don_ppe->contain_spill collect_residue 4. Collect Absorbed Material into Waste Container contain_spill->collect_residue decontaminate 5. Decontaminate Area (Solvent then Soap/Water) collect_residue->decontaminate package_waste 6. Package & Label all Contaminated Materials decontaminate->package_waste request_pickup 7. Request EHS Hazardous Waste Pickup package_waste->request_pickup

Caption: Workflow for handling a minor laboratory spill.

Part 4: Regulatory Framework

All chemical waste disposal activities in the United States are governed by a hierarchy of regulations. Understanding this context validates the procedures outlined above.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA is the primary federal law governing the disposal of solid and hazardous waste.[12] Laboratories are considered waste generators and must comply with its stringent requirements for waste identification, management, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the proper labeling of chemicals and waste containers, and training for all personnel who handle hazardous materials.[12]

  • Institutional Policies: Your university or company's EHS department develops a specific Laboratory Management Plan or Chemical Hygiene Plan that translates federal regulations into actionable, site-specific protocols.[14] Always defer to your institution's specific guidelines.

By adhering to this comprehensive disposal guide, you ensure that your work with this compound is conducted with the highest standards of safety, compliance, and environmental responsibility from discovery through disposal.

References

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A Senior Application Scientist's Guide to Handling 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In our shared pursuit of scientific advancement, the safety and integrity of our laboratory operations are paramount. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure both your safety and the validity of your experimental outcomes.

Hazard Identification and Risk Assessment

Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound, and pyrazole derivatives in general, present specific risks that must be mitigated.

Based on available Safety Data Sheets (SDS) for structurally similar compounds, the primary hazards are identified as:

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Skin Irritation Causes skin irritation upon contact.Dermal[1][2][3][4]
Serious Eye Irritation Causes serious, potentially damaging, eye irritation.Ocular[1][2][3][4][5][6]
Acute Oral Toxicity May be harmful if swallowed.Ingestion[6][7]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as dust or aerosol.Inhalation[2][3][4][8]

Incompatible Materials: This compound should be stored away from strong oxidizing agents, as violent reactions are possible.[1][3]

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most direct barrier between the researcher and potential chemical exposure.[9] The following equipment is mandatory when handling this compound.

Body PartRequired PPESpecifications & Rationale
Eyes/Face Safety Goggles & Face ShieldSafety goggles are required to protect the eyes from splashes.[10] A face shield provides an additional layer of protection for the entire face, which is crucial when handling amounts greater than a few grams or when there is a significant splash risk.[11][12]
Hands Nitrile or Neoprene Gloves (Double-gloved)Wear two pairs of powder-free nitrile or neoprene gloves.[11] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides continued protection. This minimizes the risk of cross-contamination.
Body Polyethylene-coated Polypropylene GownA disposable, fluid-resistant gown is essential to protect against skin contact and prevent contamination of personal clothing.[11] Standard cloth lab coats are not sufficient as they can absorb chemical spills.
Respiratory NIOSH-approved Respirator (N95 or higher)A respirator is required if there is a risk of generating dust or aerosols, such as during weighing or transfer operations not performed in a certified chemical fume hood.[12] Surgical masks offer no protection from chemical particulates and must not be used.[9]

Operational Protocol: From Receipt to Reaction

A systematic workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase P1 Review SDS & Protocol P2 Verify Fume Hood Operation P1->P2 P3 Don Full, Inspected PPE P2->P3 H1 Transfer Compound in Fume Hood P3->H1 H2 Weigh on Analytical Balance (Tared) H1->H2 H3 Clean Spatula & Weigh Boat H2->H3 H4 Securely Cap & Label Container H3->H4 C1 Wipe Down Work Surface H4->C1 C2 Dispose of Contaminated Materials C1->C2 C3 Remove Outer Gloves C2->C3 C4 Remove Remaining PPE C3->C4 C5 Wash Hands Thoroughly C4->C5

Figure 1. Step-by-step workflow for handling the compound.

Step-by-Step Methodology:

  • Preparation:

    • Always review the Safety Data Sheet (SDS) before handling.

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures.

  • Handling and Weighing:

    • Perform all manipulations that may generate dust, such as weighing and transferring, within the fume hood to minimize inhalation risk.[1]

    • Use a spatula to carefully transfer the solid compound to a tared weigh boat. Avoid creating airborne dust.

    • After weighing, securely close the primary container.

    • Clean any residual compound from the spatula and surrounding surfaces with a solvent-dampened wipe.

  • Post-Handling & Cleanup:

    • Wipe down the work area within the fume hood.

    • Dispose of all contaminated materials, including gloves, weigh boats, and wipes, in a designated hazardous waste container.[2][4]

    • Remove outer gloves before exiting the fume hood.

    • Remove the remaining PPE in the anteroom or designated area.

    • Wash hands and face thoroughly with soap and water after handling is complete.[1][2][6]

Emergency Response & First Aid

In the event of an exposure, immediate and correct action is critical.

G Start Exposure Event Occurs Skin Skin Contact? Start->Skin Eye Eye Contact? Skin->Eye No WashSkin Remove contaminated clothing. Wash with plenty of water. If irritation occurs, get medical advice. Skin->WashSkin Yes Inhale Inhalation? Eye->Inhale No RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing. If irritation persists, get medical advice. Eye->RinseEyes Yes End Seek Medical Attention Inhale->End No FreshAir Remove person to fresh air. Keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. Inhale->FreshAir Yes WashSkin->Eye RinseEyes->Inhale FreshAir->End

Figure 2. Decision-making workflow for emergency response.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation develops or persists, seek medical attention.[1][2][4][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][4] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[2][4][8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Storage and Disposal Plan

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage:

  • Keep the container tightly closed and store it in a cool, dark, and well-ventilated place.[1][2][4][5]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1][3][5]

Disposal:

  • All waste, including the compound itself, empty containers, and contaminated materials (gloves, wipes, etc.), must be disposed of as hazardous chemical waste.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not discharge into the environment.[2][4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.